HCV-1 e2 Protein (484-499)
Description
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Properties
Molecular Formula |
C88H122N20O19S2 |
|---|---|
Molecular Weight |
1828.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C88H122N20O19S2/c1-6-49(4)73(83(121)104-72(48(2)3)87(125)107-36-14-20-67(107)80(118)95-50(5)88(126)127)103-71(111)44-93-74(112)65(45-128)102-82(120)68-21-12-34-105(68)84(122)60(18-9-10-32-89)96-81(119)69-22-13-35-106(69)86(124)70-23-15-37-108(70)85(123)64(39-52-26-30-56(110)31-27-52)100-78(116)63(41-54-43-90-47-94-54)99-77(115)62(40-53-42-92-58-17-8-7-16-57(53)58)98-79(117)66(46-129)101-76(114)61(38-51-24-28-55(109)29-25-51)97-75(113)59-19-11-33-91-59/h7-8,16-17,24-31,42-43,47-50,59-70,72-73,91-92,109-110,128-129H,6,9-15,18-23,32-41,44-46,89H2,1-5H3,(H,90,94)(H,93,112)(H,95,118)(H,96,119)(H,97,113)(H,98,117)(H,99,115)(H,100,116)(H,101,114)(H,102,120)(H,103,111)(H,104,121)(H,126,127)/t49-,50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,72-,73-/m0/s1 |
InChI Key |
GYANLEXMXHLYKU-FIAKUXKESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the HCV-1 E2 Protein 484-499 Amino Acid Sequence
For Researchers, Scientists, and Drug Development Professionals
Core Overview
The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a critical component for viral entry into host cells and a primary target for the host immune response. Within this protein, the amino acid sequence spanning residues 484-499 of HCV genotype 1 (HCV-1) has been identified as a major linear antigenic region.[1] This 16-amino acid peptide, with the sequence Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala (PYCWHYPPKPCGIVPA) , plays a significant role in the interaction with host antibodies and is a subject of interest for vaccine development and diagnostics.[1][2][3][4][5][6]
This technical guide provides a comprehensive analysis of the HCV-1 E2 484-499 amino acid sequence, including its biochemical properties, role in antibody binding, and relevant experimental methodologies.
Biochemical and Structural Properties
The 484-499 peptide is a segment of the central β-sandwich core of the E2 glycoprotein.[7] It is characterized by the presence of two cysteine residues (Cys486 and Cys494), which can form disulfide bonds crucial for the overall E2 protein structure.[1] However, studies have shown that these specific cysteine residues are not essential for the antigenicity of the peptide in terms of antibody binding.[1]
Table 1: Physicochemical Properties of HCV-1 E2 Protein (484-499)
| Property | Value |
| Amino Acid Sequence | PYCWHYPPKPCGIVPA |
| Molecular Formula | C88H122N20O19S2 |
| Molecular Weight | 1828.19 g/mol |
| Number of Amino Acids | 16 |
Immunogenicity and Antibody Binding
The 484-499 region is a significant B-cell epitope, meaning it is recognized by antibodies produced by the host's immune system during HCV infection.[1] The prevalence of antibodies targeting this region has been observed to be high in HCV-infected individuals.[1]
Key Residues for Antibody Interaction
Alanine (B10760859) scanning mutagenesis studies have been instrumental in identifying specific amino acid residues within the 484-499 sequence that are critical for antibody binding. This technique involves systematically replacing each amino acid with alanine and observing the effect on antibody recognition.
Table 2: Alanine Scanning Mutagenesis Results for HCV E2 484-499
| Residue Position | Original Amino Acid | Role in Antibody Binding |
| 498 | Proline (Pro) | Essential |
| 499 | Alanine (Ala) | Essential |
Data derived from studies identifying key residues for antibody binding.[1][8]
These findings indicate that Proline at position 498 and Alanine at position 499 are crucial for the structural conformation of the epitope that is recognized by host antibodies.
Experimental Protocols
This section details the methodologies for key experiments related to the study of the HCV-1 E2 484-499 peptide.
Peptide Synthesis and Purification
Synthetic peptides corresponding to the 484-499 sequence are essential for various immunological and biochemical assays.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Alanine in this sequence) using a coupling reagent (e.g., HBTU/HOBt) and add it to the deprotected resin.
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Val, Ile, etc.).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Workflow for Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis Workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding
ELISA is a common method to quantify the binding of antibodies to the 484-499 peptide.
Protocol 2: Indirect ELISA
-
Coating: Coat a 96-well microplate with the synthetic HCV E2 484-499 peptide (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the serum or antibody solution to be tested to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB) and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Workflow for Indirect ELISA
Indirect ELISA Workflow for Antibody Detection.
Site-Directed Mutagenesis for Alanine Scanning
This protocol outlines the general steps for creating alanine mutants of the 484-499 sequence within a plasmid encoding the E2 protein.
Protocol 3: Site-Directed Mutagenesis
-
Primer Design: Design complementary forward and reverse primers that contain the desired alanine codon mutation at the target residue within the 484-499 sequence. The primers should be ~25-45 bases in length with the mutation in the center.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type E2 gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with a restriction enzyme such as DpnI, which specifically targets methylated DNA.
-
Transformation: Transform the mutated plasmid DNA into competent E. coli cells.
-
Plasmid Isolation: Isolate the plasmid DNA from the resulting bacterial colonies.
-
Sequence Verification: Verify the presence of the desired alanine mutation and the absence of any other mutations by DNA sequencing.
-
Protein Expression and Analysis: Express the mutant E2 protein and analyze its properties, such as antibody binding, using ELISA or other immunoassays.
Workflow for Site-Directed Mutagenesis
Site-Directed Mutagenesis Workflow.
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature to suggest that the isolated HCV-1 E2 484-499 peptide independently triggers a specific signaling cascade upon interaction with host cells. However, the broader E2 glycoprotein is known to interact with cellular receptors such as CD81 and DC-SIGN, which can initiate intracellular signaling pathways, including the MAPK/ERK pathway.[9][10] It is plausible that antibody binding to the 484-499 epitope could sterically hinder the interaction of the larger E2 protein with its receptors, thereby indirectly affecting these signaling events. Further research is required to elucidate any direct signaling role of this specific peptide.
Hypothesized Indirect Signaling Influence
Hypothesized Indirect Signaling Influence.
Conclusion
The HCV-1 E2 484-499 amino acid sequence represents a key antigenic region that is crucial for antibody recognition. The identification of Pro-498 and Ala-499 as essential residues for this interaction provides a foundation for the rational design of immunogens and diagnostic reagents. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the immunological and biochemical properties of this important viral epitope. While a direct role in cell signaling has not been established, its strategic location within the E2 protein suggests that targeting this region could have significant implications for neutralizing viral entry and, consequently, modulating host cell responses. Further research into the quantitative aspects of antibody binding and the potential for this peptide to be used in vaccine formulations is warranted.
References
- 1. Frontiers | The Neutralizing Face of Hepatitis C Virus E2 Envelope Glycoprotein [frontiersin.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MOLNOVA | HCV-1 e2 Protein (484 - 499) [molnova.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ERK signaling is triggered by hepatitis C virus E2 protein through DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitogen‐activated protein kinase signalling pathways triggered by the hepatitis C virus envelope protein E2: implications for the prevention of infection - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Conserved Domains of Hepatitis C Virus Envelope Protein 2
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the structurally and functionally conserved domains of the Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2. E2 is the primary target for neutralizing antibodies and is critical for viral entry into host hepatocytes, making its conserved regions a focal point for the development of broadly effective vaccines and entry inhibitors. This guide synthesizes structural data, functional analysis, and key experimental methodologies to offer a comprehensive resource for the scientific community.
Introduction to HCV E2 Glycoprotein
The HCV E2 glycoprotein, a heavily glycosylated type I transmembrane protein, forms a non-covalent heterodimer with the E1 glycoprotein on the surface of the virion. Mature, full-length E2 comprises amino acids 384 to 746 of the HCV polyprotein. While certain regions of E2, such as Hypervariable Region 1 (HVR1), exhibit extreme sequence diversity, enabling immune escape, several domains are highly conserved across all major HCV genotypes. This conservation underscores their indispensable roles in the viral life cycle, particularly in protein folding, heterodimerization with E1, and sequential binding to host cell entry factors, most notably the tetraspanin CD81.
Key Conserved Domains and Their Functions
The functional integrity of HCV E2 relies on several highly conserved domains that are critical for viral viability. These regions are paramount for receptor engagement and are the targets of broadly neutralizing antibodies (bNAbs).
The CD81 Binding Site
The interaction between E2 and the large extracellular loop (LEL) of the CD81 receptor is a crucial step for HCV entry into hepatocytes.[1] The CD81 binding site on E2 is a complex, conformational epitope composed of several discontinuous, yet highly conserved, segments. Mutagenesis studies have identified specific amino acids that are absolutely critical for this interaction across all genotypes.[2][3]
Key conserved regions contributing to the CD81 binding site include:
-
Aromatic-Rich Region: Contains essential residues such as W420.[2][4]
-
CD81 Binding Loop 1 (CD81bL1): A critical loop structure containing highly conserved residues Y527, W529, and G530.[2][3][5]
-
Acidic Residue: The conserved aspartic acid D535 is also vital for the interaction.[2][4]
These residues form a functional hotspot on the E2 surface, making this site a primary target for entry inhibitors and vaccine design.[3]
Conserved Antigenic Sites for Neutralizing Antibodies
The most promising targets for a prophylactic HCV vaccine are conserved epitopes that elicit bNAbs. Many of these epitopes overlap significantly with the CD81 binding site, and antibodies targeting these regions often function by directly blocking the E2-CD81 interaction.
-
Antigenic Site 412-423 (AS412 / Epitope I): This is a highly conserved linear epitope (sequence: QLINTNGSWHIN) recognized by several potent bNAbs, including AP33.[6] This region is essential for virus entry and displays remarkable structural flexibility, adopting different conformations which may be an immune evasion strategy.[6][7]
-
The "Neutralizing Face": Structural studies have revealed a highly conserved, glycan-free surface on E2 that is accessible to antibodies.[8] This face is predominantly hydrophobic and includes major components of the CD81 binding site and other conserved neutralizing epitopes.[8] Residues that are 80–100% conserved across genotypes make up 86% of the buried surface area in the epitope for the bNAb AR3C, highlighting the conserved nature of this target.[5]
Conserved N-Linked Glycosylation Sites
E2 is one of the most heavily glycosylated viral proteins known, with up to 11 potential N-linked glycosylation sites (N-glycans) that are largely conserved across genotypes.[1][9] These glycans are not merely decorative; they are integral to the protein's structure and function.
-
Protein Folding and Stability: N-glycans are critical for the proper folding and formation of the native E1E2 heterodimer structure.[10]
-
Immune Shielding: The dense "glycan shield" masks conserved protein epitopes, including the CD81 binding site, protecting the virus from the host humoral immune response.[1][11]
-
Modulation of Receptor Binding: Specific glycans, such as those at positions N417 and N532, can modulate the affinity of E2 for CD81.[9]
The Stem Region
The C-terminal ectodomain of E2 contains a membrane-proximal stem region. Recent studies have identified a highly conserved segment within this region (amino acids 705-715) that is essential for HCV entry.[9][12] Structural analyses suggest this segment forms an amphipathic helix that is likely involved in the membrane fusion process, representing another conserved functional domain.[9][12]
Quantitative Analysis of Conserved Domain Interactions
The development of effective therapeutics requires a quantitative understanding of the molecular interactions involving E2's conserved domains. The following tables summarize key quantitative data from binding and neutralization assays.
| Interaction Partner | E2 Construct | Method | Dissociation Constant (Kd) | Reference |
| CD81-LEL | Recombinant soluble E2 | Tryptophan Fluorescence | 1.8 nM (at 25°C) | [1][13] |
| CD81-LEL | Recombinant soluble E2 | Tryptophan Fluorescence | 9.1 nM (at 37°C) | [1] |
| Antibody HC84.26 | Soluble E2 (Genotype 1a) | Not Specified | 0.130 nM | [14] |
| Antibody A1_22 (Fab) | Soluble E2 (Genotype 1a) | Not Specified | 0.004 nM (4 pM) | [15] |
| Antibody #2 (Fab) | Soluble E2 (Genotype 1a) | Not Specified | 0.007 nM (7 pM) | [15] |
Table 1: Binding affinities of HCV E2 with its primary receptor CD81 and broadly neutralizing antibodies.
| Antibody | HCV Genotype | Assay Type | IC50 Value | Reference |
| AR4A/AR3C (bsAb) | J6 (2a) | HCVcc | 3.8 µg/mL | [8] |
| HC84.26/AP33 (bsAb) | SA13 (5a) | HCVcc | 0.23 µg/mL | [8] |
| CBH-5 | 2b | HCVpp | ~0.1 µg/mL | [2] |
| CBH-5 | 2b | HCVcc | ~1.0 µg/mL | [2] |
| CBH-7 | 2b | HCVpp | ~1.0 µg/mL | [2] |
| CBH-7 | 2b | HCVcc | >10 µg/mL | [2] |
Table 2: Half-maximal inhibitory concentrations (IC50) for selected broadly neutralizing antibodies against various HCV genotypes in pseudoparticle (HCVpp) and cell culture (HCVcc) systems.
| Region / Epitope | Conservation Level | Notes | Reference |
| Hypervariable Regions (HVRs) | ~37% | Low conservation, involved in immune escape. | [10][16] |
| AR3C bNAb Epitope | 86% of surface is 80-100% conserved | Overlaps with the CD81 binding site. | [5] |
| CD81 Binding Residues | 100% | Residues W420, Y527, W529, G530, D535 are critical and conserved. | [2][3] |
| N-Glycosylation Sites | Highly Conserved | Up to 11 sites are largely conserved across genotypes. | [1][9] |
Table 3: Sequence conservation levels of key E2 domains.
Visualizing E2 Domains and Functional Workflows
Diagrams are essential for conceptualizing the complex relationships between E2's domains and the experimental approaches used to study them.
Fig. 1: Linear map of key conserved and variable domains of the HCV E2 protein.
Fig. 2: Interaction model of the HCV E2 CD81 binding site with the host cell receptor.
Fig. 3: Experimental workflow for functional analysis of conserved E2 residues.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of core protocols used to investigate HCV E2 conserved domains.
Site-Directed Mutagenesis of E2
This technique is used to substitute specific amino acids within the E2 sequence to assess their functional importance.
-
Template Preparation: An expression plasmid containing the wild-type HCV E2 gene (e.g., pcDNA-E2) is prepared. For soluble E2 expression, a version truncated before the transmembrane domain (e.g., at residue 661) is often used.[17][18]
-
Primer Design: Complementary oligonucleotide primers (~25-45 bases) containing the desired mutation (e.g., an alanine codon) are designed to anneal to the template plasmid.
-
Mutagenesis Reaction: A commercial kit, such as the QuikChange Site-Directed Mutagenesis Kit, is commonly used.[17][19] The reaction typically involves PCR with a high-fidelity polymerase to synthesize new plasmids incorporating the mutant primers.
-
Template Digestion: The parental, non-mutated template DNA is digested using a methylation-sensitive restriction enzyme (e.g., DpnI), as the template plasmid produced in E. coli will be methylated while the newly synthesized mutant plasmid will not.
-
Transformation and Sequencing: The resulting mutant plasmid DNA is transformed into competent E. coli. Plasmids from resulting colonies are isolated and the entire E2 gene is sequenced to confirm the desired mutation and the absence of off-target mutations.
HCV Pseudoparticle (HCVpp) Production and Neutralization Assay
HCVpp are non-replicative retroviral particles (e.g., from Murine Leukemia Virus - MLV) bearing functional HCV E1E2 glycoproteins on their surface. They are used to study viral entry in a safe BSL-2 environment.[4][20][21]
-
Cell Seeding: HEK293T cells are seeded in 6-well plates or 10-cm dishes to be ~50-70% confluent at the time of transfection.[4]
-
Co-transfection: Cells are co-transfected using a reagent like Polyethylenimine (PEI) or Lipofectamine with a mixture of three plasmids:[4]
-
A plasmid encoding the retroviral Gag and Pol proteins (e.g., phCMV-MLV gag-pol).
-
A retroviral vector encoding a reporter gene, such as Luciferase or GFP.
-
An expression plasmid for the desired HCV E1E2 glycoproteins (wild-type or mutant).
-
-
HCVpp Harvest: The cell culture supernatant containing the released HCVpp is harvested 48-72 hours post-transfection, clarified by centrifugation, and can be stored at -80°C.
-
Neutralization Assay:
-
Target Huh-7 hepatoma cells are seeded in 96-well plates.
-
HCVpp supernatant is pre-incubated with serial dilutions of monoclonal antibodies or patient sera for 1 hour at 37°C.[21]
-
The HCVpp-antibody mixture is added to the Huh-7 cells.
-
After 4-8 hours, the inoculum is replaced with fresh medium.
-
Infectivity is measured 72 hours later by quantifying the reporter gene expression (e.g., luminescence for luciferase, or cell counting for GFP via FACS).[21]
-
The percentage of neutralization is calculated relative to control wells infected with HCVpp pre-incubated with a negative control antibody or serum.[21]
-
E2-CD81 Binding ELISA
This assay quantitatively measures the direct interaction between the E2 protein and the CD81 receptor.
-
Plate Coating: High-binding 96-well ELISA plates are coated overnight at 4°C with a purified recombinant fusion protein of Glutathione S-transferase and the CD81 large extracellular loop (GST-CD81-LEL) at a concentration of approximately 0.5-1.0 µg/mL in PBS.[22] Control wells are coated with GST alone.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., PBS with 5% non-fat dry milk or 3% BSA) for 1-2 hours at room temperature to prevent non-specific binding.
-
E2 Incubation: Cell lysates containing expressed E2 protein or purified soluble E2 protein are serially diluted in a binding buffer and added to the wells. The plates are incubated for 1-2 hours at 37°C.[22]
-
Detection: Plates are washed thoroughly. A primary monoclonal antibody specific for a conformational epitope on E2 (e.g., MAb H53) is added and incubated for 1 hour.[22]
-
Secondary Antibody and Substrate: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) is added. Following a final wash, a chromogenic substrate like TMB (3,3′,5,5′-tetramethylbenzidine) is added. The reaction is stopped with acid, and the absorbance is read at 450 nm.[22]
Conclusion and Future Directions
The conserved domains of the HCV E2 glycoprotein are fundamental to the virus's ability to enter host cells and evade the immune system. The CD81 binding site, key neutralizing epitopes, and conserved glycosylation sites represent critical vulnerabilities that can be exploited for therapeutic intervention. A detailed understanding of their structure, function, and the quantitative aspects of their interactions is essential for the rational design of a broadly effective HCV vaccine and novel entry inhibitors. Future research should focus on the high-resolution structural characterization of the full-length E1E2 heterodimer in its native, membrane-bound state to fully elucidate the interplay between these conserved domains and to uncover new targets for drug and vaccine development.
References
- 1. Structure-Function Analysis of Hepatitis C Virus Envelope-CD81 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broadly neutralizing human monoclonal antibodies to the hepatitis C virus E2 glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C virus E2 envelope glycoprotein core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the pseudoparticle system for standardized assessments of neutralizing antibodies against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Convergent antibody responses are associated with broad neutralization of hepatitis C virus [frontiersin.org]
- 8. Bispecific antibodies against the hepatitis C virus E1E2 envelope glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis C Virus Envelope Glycoprotein E2 Glycans Modulate Entry, CD81 Binding, and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publish.kne-publishing.com [publish.kne-publishing.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selection and characterization of a broadly neutralizing class of HCV anti-E2 VH1-69 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajmb.org [ajmb.org]
- 16. journals.asm.org [journals.asm.org]
- 17. biorxiv.org [biorxiv.org]
- 18. journals.asm.org [journals.asm.org]
- 19. microbiologyresearch.org [microbiologyresearch.org]
- 20. pnas.org [pnas.org]
- 21. Identification of Conserved Residues in the E2 Envelope Glycoprotein of the Hepatitis C Virus That Are Critical for CD81 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Binding of the Hepatitis C Virus E2 Glycoprotein to CD81 Is Strain Specific and Is Modulated by a Complex Interplay between Hypervariable Regions 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the HCV E2 484-499 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a critical component of the viral entry machinery and a primary target for the host immune response. Within this protein, the peptide sequence spanning amino acid residues 484-499 has been identified as a major linear antigenic region.[1] Understanding the structural and functional characteristics of this peptide is paramount for the development of effective HCV vaccines and therapeutics. This technical guide provides a comprehensive overview of the structural analysis of the HCV E2 484-499 peptide, including its amino acid sequence, role in antibody recognition, and its structural context within the full E2 glycoprotein. Detailed experimental methodologies are also provided to facilitate further research in this area.
Amino Acid Sequence and Antigenicity
The HCV E2 484-499 peptide is a 16-amino acid sequence. Commercial versions of this peptide are available with the typical sequence: Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Asp-Ile-Val-Pro-Ala.[2][3] This region is a key target for the humoral immune response, with studies showing that antibodies against this epitope are prevalent in HCV-infected individuals.[1]
Structural Conformation
While a high-resolution structure of the isolated 484-499 peptide has not been determined, cryo-electron microscopy (cryo-EM) structures of the full-length HCV E1E2 glycoprotein complex reveal that the region encompassing residues 484-517 forms part of the central β-sandwich core of the E2 ectodomain.[4][5] This suggests that in its native conformation on the virion, the 484-499 peptide adopts a β-strand secondary structure. This is consistent with circular dichroism and infrared spectroscopy analyses of the recombinant E2 ectodomain, which indicate a predominantly β-sheet content.[6]
Role in Antibody Recognition and Binding Affinity
The 484-499 peptide plays a crucial role in the recognition and binding of antibodies. Alanine (B10760859) scanning mutagenesis studies have been instrumental in identifying key residues within this peptide that are essential for antibody interaction.
Table 1: Alanine Scanning Mutagenesis of the HCV E2 484-499 Peptide and its Effect on Antibody Binding [7]
| Residue Position | Original Amino Acid | Mutant Amino Acid | Effect on Antibody Binding |
| 498 | Proline (Pro) | Alanine (Ala) | Essential for antibody binding |
| 499 | Alanine (Ala) | Glycine (Gly) | Essential for antibody binding |
Data synthesized from alanine scanning mutagenesis studies.
Interaction with Cellular Receptors and Signaling Pathways
The HCV E2 glycoprotein is the primary viral protein responsible for binding to host cell receptors and initiating viral entry. The main receptor for E2 is the tetraspanin CD81.[8][9] While the 484-499 peptide is not the primary CD81 binding site, its structural integrity as part of the E2 core is likely crucial for the correct presentation of the CD81 binding loop (residues 523-540).[10][11]
The interaction between HCV E2 and CD81 triggers a cascade of signaling events that are essential for viral entry. This process involves the recruitment of other co-receptors, including scavenger receptor class B type I (SR-BI), claudin-1, and occludin, and the activation of cellular kinases.[12][13][14]
Below is a diagram illustrating the signaling pathway initiated by HCV E2 binding to CD81.
Caption: HCV entry signaling pathway initiated by E2-CD81 binding.
Experimental Protocols
Peptide Synthesis
Synthetic peptides corresponding to the HCV E2 484-499 sequence can be generated using automated solid-phase peptide synthesis. A general protocol is outlined below.
Workflow for Automated Peptide Synthesis:
Caption: Automated solid-phase peptide synthesis workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding
ELISA can be used to assess the binding of antibodies to the synthesized HCV E2 484-499 peptide.
-
Coating: Microtiter plates are coated with the synthetic peptide (e.g., 1-10 µg/mL in a suitable buffer) and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in PBS) to prevent non-specific binding.
-
Antibody Incubation: Serial dilutions of the antibody to be tested (e.g., patient sera or monoclonal antibodies) are added to the wells and incubated.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added.
-
Detection: The substrate for HRP (e.g., TMB) is added, and the color development is measured using a microplate reader at the appropriate wavelength. The optical density is proportional to the amount of bound antibody.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: The HCV E2 484-499 peptide is immobilized onto the sensor chip surface.
-
Analyte Injection: A solution containing the antibody (analyte) at various concentrations is flowed over the sensor surface.
-
Association and Dissociation: The binding (association) and subsequent unbinding (dissociation) of the antibody to the peptide is monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to calculate the kinetic and affinity constants.
Conclusion
The HCV E2 484-499 peptide is a structurally and immunologically significant region of the virus. Its core β-strand conformation within the E2 glycoprotein and the critical role of its C-terminal residues in antibody recognition make it an important target for the development of HCV diagnostics, therapeutics, and vaccines. The experimental protocols outlined in this guide provide a framework for further investigation into the structural and functional properties of this key viral epitope. A deeper understanding of the interactions involving this peptide will undoubtedly contribute to the ongoing efforts to combat hepatitis C.
References
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Hepatitis C Virus (HCV) Envelope Glycoproteins E1 and E2 Contain Reduced Cysteine Residues Essential for Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csmres.co.uk [csmres.co.uk]
- 8. journals.asm.org [journals.asm.org]
- 9. Binding of the Hepatitis C Virus E2 Glycoprotein to CD81 Is Strain Specific and Is Modulated by a Complex Interplay between Hypervariable Regions 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A View of the E2-CD81 Interface at the Binding Site of a Neutralizing Antibody against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The core domain of hepatitis C virus glycoprotein E2 generates potent cross‐neutralizing antibodies in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatitis C Virus Entry: Protein Interactions and Fusion Determinants Governing Productive Hepatocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How hepatitis C virus invades hepatocytes: The mystery of viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
In-Depth Technical Guide: Synthesis and Purity of HCV-1 E2 484-499 Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity assessment of the Hepatitis C Virus (HCV) genotype 1 E2 protein peptide fragment 484-499. This peptide, with the sequence Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala, is a significant epitope in HCV research, particularly in the context of vaccine development due to its antigenicity.[1] This document details the methodologies for its chemical synthesis, purification, and characterization, and places its relevance within the broader context of HCV vaccine and drug development.
Peptide Characteristics
The HCV-1 E2 484-499 peptide is a 16-amino acid sequence derived from the E2 envelope glycoprotein (B1211001) of HCV.[2] The E2 protein is crucial for viral entry into host cells through its interaction with cellular receptors such as CD81.[3][4][5][6] The 484-499 region, in particular, has been identified as a major antigenic determinant.[1]
| Property | Value | Reference |
| Sequence | Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala | [2] |
| Molecular Formula | C88H122N20O19S2 | [2] |
| Molecular Weight | 1828.19 g/mol | [2] |
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
The standard method for producing the HCV-1 E2 484-499 peptide is solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. While specific quantitative data on synthesis yield for this particular peptide is not widely published, a yield of around 20% of purified peptide from the crude product can be expected for similar synthetic peptides.[7]
Materials and Reagents
-
Resin: Pre-loaded Wang or Rink Amide resin with the C-terminal amino acid (Alanine).
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys and His, Boc for Lys, tBu for Tyr).
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane).
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.
Synthesis Workflow
The synthesis is typically performed on an automated peptide synthesizer. The general cycle for each amino acid addition is as follows:
-
Resin Swelling: The resin is swollen in DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HCTU and DIPEA and coupled to the deprotected N-terminus.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Repeat: This cycle is repeated for each amino acid in the sequence.
-
Final Deprotection: The Fmoc group of the final amino acid is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail.
-
Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized to obtain a powder.
Purification and Purity Assessment
The crude synthetic peptide contains the target peptide along with impurities such as truncated or deletion sequences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification.
RP-HPLC Purification Protocol
-
Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase.
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phases:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
-
Gradient Elution: The peptide is eluted using a linear gradient of increasing Buffer B concentration. A typical gradient might be 5-95% Buffer B over 30-60 minutes.
-
Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC. Fractions with a purity of >95% are typically pooled.
-
Lyophilization: The pooled fractions are lyophilized to obtain the final purified peptide.
| Parameter | Typical Value/Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | 214 nm / 280 nm |
| Gradient | Linear, e.g., 10-70% B over 30 min |
Purity and Identity Confirmation: Mass Spectrometry
The identity and purity of the final peptide product are confirmed using mass spectrometry.
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Analysis: The observed molecular weight is compared to the calculated theoretical molecular weight (1828.19 Da). A high-resolution mass spectrum should show a dominant peak corresponding to the desired peptide.
-
Purity Estimation: While HPLC is the primary method for quantifying purity, mass spectrometry can help identify the nature of any impurities present.
Biological Context and Application
Role in HCV Pathogenesis and Immune Response
The HCV E2 glycoprotein mediates viral entry by binding to host cell receptors, a critical step in the viral lifecycle. The interaction with the CD81 receptor, in particular, is a key event.[3][4][5][6] This binding can also trigger intracellular signaling pathways, such as the MAPK pathway, and provide co-stimulatory signals to T cells.[3] The 484-499 region of E2 is a recognized B-cell epitope, meaning it is a primary target for antibodies generated during an immune response.[1]
References
- 1. Antigenic structure of the hepatitis C virus envelope 2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Binding of the hepatitis C virus envelope protein E2 to CD81 provides a co-stimulatory signal for human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of the Hepatitis C Virus E2 Glycoprotein to CD81 Is Strain Specific and Is Modulated by a Complex Interplay between Hypervariable Regions 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Binding of the hepatitis C virus E2 glycoprotein to CD81 is strain specific and is modulated by a complex interplay between hypervariable regions 1 and 2. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 7. Design and Synthesis of HCV-E2 Glycoprotein Epitope Mimics in Molecular Construction of Potential Synthetic Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the HCV E2 484-499 Region in Viral Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a critical determinant of viral entry, mediating the initial interactions with host cell receptors. Within this protein, the region spanning amino acids 484-499 has been identified as a significant antigenic site, suggesting its surface exposure and potential role in the intricate process of viral invasion. This technical guide provides a comprehensive analysis of the current understanding of the HCV E2 484-499 region's function in viral entry. It consolidates findings on its contribution to receptor binding, its putative role in membrane fusion, and its significance as a target for neutralizing antibodies. This document presents quantitative data from key studies in structured tables, details essential experimental protocols, and utilizes diagrams to illustrate the complex molecular interactions and experimental workflows, offering a valuable resource for researchers and professionals in the field of HCV therapeutics and vaccine development.
Introduction
Hepatitis C virus (HCV) infection remains a global health challenge, with millions of individuals at risk of developing chronic liver disease, cirrhosis, and hepatocellular carcinoma. The viral entry process represents a key target for therapeutic intervention. This process is orchestrated by the viral envelope glycoproteins, E1 and E2, which form a heterodimer on the surface of the virion. The E2 glycoprotein is primarily responsible for binding to host cell receptors, including the tetraspanin CD81 and the scavenger receptor class B type I (SR-BI), initiating a cascade of events that culminates in the fusion of the viral and host cell membranes.
The region encompassing amino acids 484-499 of the E2 protein has garnered significant interest due to its identification as a major linear antigenic region.[1] This suggests that it is accessible on the virion surface and is recognized by the host immune system. Understanding the precise role of this segment in the viral entry mechanism is crucial for the rational design of novel entry inhibitors and vaccine immunogens. This guide will delve into the molecular details of the E2 484-499 region's involvement in viral entry, summarizing the existing evidence and highlighting areas for future investigation.
The HCV E2 484-499 Region: Structure and Conservation
The 484-499 region of the HCV E2 glycoprotein is a sixteen-amino-acid segment. Sequence alignments across different HCV genotypes reveal a degree of conservation within this region, interspersed with some variability. Notably, this segment contains two conserved cysteine residues, C486 and C494, which are involved in the formation of disulfide bonds critical for the proper folding and conformational integrity of the E2 protein.[2]
Role in Viral Entry
The process of HCV entry is a multi-step cascade involving attachment to the hepatocyte surface, sequential interactions with entry factors, internalization via clathrin-mediated endocytosis, and pH-dependent fusion within the endosome. The E2 484-499 region is implicated in several of these stages, primarily through its influence on E2 structure and its potential interactions with host factors.
Interaction with Host Cell Receptors
While the primary CD81 binding site on E2 has been mapped to other regions, the 484-499 segment may indirectly influence this interaction. The conformational integrity of E2, maintained by disulfide bonds involving cysteines within this region, is crucial for the presentation of the CD81 binding domain.
Role in Membrane Fusion
The direct role of the E2 484-499 region in the membrane fusion process is not definitively established. While some studies have investigated membranotropic regions of E2, the focus has often been on other segments, such as the 600-620 region.[3] The fusion process itself is thought to be a complex interplay between both E1 and E2 glycoproteins, triggered by the low pH of the endosome. It is plausible that the 484-499 region contributes to the conformational changes in the E1E2 complex that are necessary to expose the fusion peptide and drive membrane merger.
Quantitative Data on the Impact of Mutations in the E2 484-499 Region
Systematic mutagenesis studies, such as alanine (B10760859) scanning, of the entire 484-499 region with a direct readout on viral entry or cell-cell fusion are limited in the published literature. However, studies on specific residues within and flanking this region provide valuable insights.
Table 1: Effect of Cysteine Mutations in HCV E2 on Protein Function
| Mutation | E1E2 Heterodimerization | CD81 Binding | HCVpp Entry | Reference |
| C494A | Unaffected | Required | Not explicitly stated | [2] |
Data is qualitative as presented in the source. "Required" indicates a significant reduction or abolition of function upon mutation.
Table 2: Essential Residues within E2 Region 484-499 for Antibody Binding
| Residue | Substitution | Effect on Antibody Binding | Reference |
| Pro-498 | Ala or Gly | Essential for binding | [1] |
| Ala-499 | Ala or Gly | Essential for binding | [1] |
This table highlights residues critical for the antigenicity of the region, which indirectly supports its surface exposure and potential role in interactions.
Note: A comprehensive quantitative analysis of single amino acid substitutions throughout the 484-499 region on HCV pseudoparticle (HCVpp) infectivity or cell-cell fusion efficiency is a notable gap in the current literature. Such data would be invaluable for a precise functional mapping of this segment.
Experimental Protocols
HCV Pseudoparticle (HCVpp) Entry Assay
This assay is a cornerstone for studying HCV entry and the effect of mutations or inhibitors. It utilizes replication-defective retroviral or lentiviral core particles pseudotyped with functional HCV E1E2 glycoproteins.
Methodology:
-
Production of HCVpp:
-
Co-transfect HEK293T cells with three plasmids:
-
A plasmid encoding the retroviral or lentiviral core proteins (e.g., HIV-1 Gag-Pol).
-
A retroviral or lentiviral vector encoding a reporter gene (e.g., luciferase or GFP).
-
An expression plasmid for the desired HCV E1E2 glycoproteins (wild-type or mutant).
-
-
Culture the cells for 48-72 hours.
-
Harvest the supernatant containing the HCVpp and clarify by centrifugation and filtration.
-
-
Infection of Target Cells:
-
Seed target cells (e.g., Huh-7 human hepatoma cells) in a multi-well plate.
-
Incubate the cells with the HCVpp-containing supernatant.
-
After 4-6 hours, replace the inoculum with fresh culture medium.
-
-
Quantification of Entry:
-
After 48-72 hours, lyse the cells and measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression by flow cytometry).
-
Infectivity is proportional to the reporter signal.
-
Cell-Cell Fusion Assay
This assay measures the ability of HCV glycoproteins expressed on one cell to mediate fusion with a neighboring receptor-bearing cell, often triggered by a low-pH pulse to mimic endosomal conditions.
Methodology:
-
Preparation of Effector and Target Cells:
-
Effector Cells: Transfect a cell line (e.g., HEK293T) with plasmids expressing the HCV E1E2 glycoproteins and a reporter component (e.g., T7 polymerase).
-
Target Cells: Transfect a receptor-positive cell line (e.g., Huh-7) with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter recognized by the reporter component from the effector cells (e.g., T7 promoter).
-
-
Co-culture and Fusion Induction:
-
Co-culture the effector and target cells.
-
After a period of incubation to allow for cell-cell contact, induce fusion by briefly lowering the pH of the culture medium (e.g., to pH 5.0-5.5) for a few minutes.
-
Neutralize the medium and continue the incubation.
-
-
Quantification of Fusion:
-
After 24-48 hours, lyse the cells and measure the reporter gene expression.
-
The reporter signal is indicative of cell-cell fusion and subsequent reporter gene activation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the HCV entry pathway into a hepatocyte.
References
Unveiling the Immunogenic Landscape of HCV E2 Protein: A Deep Dive into the 484-499 Epitope
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the immunogenicity of the 484-499 amino acid region of the Hepatitis C Virus (HCV) E2 envelope protein. This region has been identified as a significant linear B-cell epitope, making it a person of interest for the development of diagnostics and subunit vaccines. This document summarizes key quantitative data, details experimental protocols for its study, and presents visual workflows to facilitate further research in this critical area of HCV immunology.
Humoral Immunogenicity of the E2 484-499 Peptide
The 484-499 region of the HCV E2 protein has been characterized as a major antigenic determinant. Studies involving sera from HCV-infected individuals have demonstrated a significant prevalence of antibodies targeting this specific peptide sequence.
A foundational study by Zhang et al. (1994) first identified residues 484-499 as a major antigenic region of the E2 protein.[1] Their work, utilizing synthetic peptides to screen sera from HCV-infected patients, revealed that a substantial portion of these individuals mount a humoral immune response to this epitope. The prevalence of antibodies to this linear epitope was found to be 55% in HCV RNA-positive sera and 53% in HCV RNA-negative sera, indicating its recognition during active and past infections.[1]
Further investigation into the fine specificity of antibody binding through substitution peptide analogues pinpointed Pro-498 and Ala-499 as crucial residues for antibody recognition.[1] Interestingly, the cysteine residues at positions 486 and 494 were not found to be essential for antibody binding, suggesting that the antigenicity of this linear peptide is not dependent on disulfide bond formation for its presentation to the immune system.[1]
| Study Cohort | Number of Sera Tested | Prevalence of Antibodies to E2 484-499 | Key Findings | Reference |
| Anti-HCV positive sera | 114 | 55% in HCV RNA-positive, 53% in HCV RNA-negative | Identification of a major linear antigenic region. Pro-498 and Ala-499 are essential for antibody binding. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of immunogenicity studies. Below are protocols for key experiments related to the investigation of the HCV E2 484-499 epitope.
Peptide Synthesis and Purification
The synthesis of the HCV E2 484-499 peptide (Sequence: Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala) is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin) is swelled in a solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Alanine in this sequence) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the resin.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents.
-
Capping (Optional): Any unreacted amino groups on the resin are acetylated using acetic anhydride (B1165640) to prevent the formation of deletion peptides.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the sequence until the full-length peptide is assembled.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether and washed multiple times to remove scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Lyophilization and Characterization: The purified peptide is lyophilized and its identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection
ELISA is a standard method for detecting and quantifying antibodies against the HCV E2 484-499 peptide in serum or plasma samples.
Protocol:
-
Antigen Coating: 96-well microtiter plates are coated with the synthetic HCV E2 484-499 peptide (e.g., 1-10 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).
-
Blocking: Non-specific binding sites are blocked by incubating the wells with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in PBS-T) for 1-2 hours at room temperature.
-
Washing: The plates are washed three times with wash buffer.
-
Sample Incubation: Serum or plasma samples, serially diluted in blocking buffer, are added to the wells and incubated for 1-2 hours at room temperature. Positive and negative control sera should be included.
-
Washing: The plates are washed five times with wash buffer.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody isotype (e.g., anti-human IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed five times with wash buffer.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB, o-phenylenediamine) is added to the wells, and the plate is incubated in the dark until sufficient color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The optical density (OD) is measured at a specific wavelength (e.g., 450 nm for TMB) using a microplate reader.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes involved in studying the immunogenicity of the HCV E2 484-499 epitope, the following diagrams have been generated using Graphviz.
References
Discovery and Characterization of the HCV E2 484-499 Antigenic Site: A Technical Overview
The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for the host's humoral immune response and a key focus for vaccine development.[1][2] Its ability to elicit neutralizing antibodies is critical for viral clearance.[3] Within the E2 protein, specific regions, or epitopes, are responsible for antibody recognition. This technical guide focuses on the seminal discovery and characterization of the amino acid sequence 484-499 as a major linear antigenic site of the HCV E2 glycoprotein.
Data Presentation: Antibody Reactivity to HCV E2 Peptides
The identification of the E2 484-499 region as a significant antigenic site was established by screening a series of synthetic peptides spanning the E2 protein against sera from HCV-infected individuals. The following table summarizes the key quantitative findings that highlighted the immunodominance of this particular region.
| Peptide Region | Description | Percentage of Reactive HCV-Positive Sera | Key Findings | Reference |
| 484-499 | A major linear antigenic region of the E2 protein. | 55% (HCV RNA-positive sera), 53% (HCV RNA-negative sera) | High prevalence of antibodies in both active and resolved infections.[4] | [4] |
| 554-569 | Another major linear antigenic region identified. | Not explicitly stated, but identified as a major region. | - | [4] |
| Other E2 Regions | Overlapping peptides spanning the entire E2 protein. | Varied, with 484-499 and 554-569 showing the highest reactivity. | - | [4] |
Table 1: Prevalence of Antibodies to the E2 484-499 Region in HCV-Infected Individuals.
Further investigation into the critical amino acids within the 484-499 epitope for antibody binding was conducted using substitution peptide analogues, where each residue was sequentially replaced.
| Original Residue | Position | Substitution | Effect on Antibody Binding | Conclusion | Reference |
| Proline | 498 | Alanine (B10760859)/Glycine (B1666218) | Significant reduction in antibody binding. | Essential for antibody recognition.[4] | [4] |
| Alanine | 499 | Glycine | Significant reduction in antibody binding. | Essential for antibody recognition.[4] | [4] |
| Cysteine | 486 | Alanine/Glycine | No significant effect on antibody binding. | Not essential for maintaining the antigenicity of the peptide.[4] | [4] |
| Cysteine | 494 | Alanine/Glycine | No significant effect on antibody binding. | Not essential for maintaining the antigenicity of the peptide.[4] | [4] |
Table 2: Essential Residues for Antibody Binding within the E2 484-499 Epitope.
Experimental Protocols: Epitope Mapping
The identification of the E2 484-499 antigenic site was achieved through a systematic process of epitope mapping using synthetic peptides and patient sera.
Peptide Library Synthesis
-
Objective: To create a comprehensive set of peptides representing the entire HCV E2 protein sequence.
-
Methodology: A library of short, overlapping peptides is synthesized. For the initial discovery, 70 synthetic peptides were used.[4] A common strategy involves synthesizing peptides of 15 amino acids in length with an offset of 5 amino acids to ensure all potential linear epitopes are represented.[5]
-
Quality Control: Synthesized peptides are purified, typically by high-performance liquid chromatography (HPLC), and their identity is confirmed by mass spectrometry.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Screening
-
Objective: To measure the presence of antibodies in patient sera that recognize the synthetic E2 peptides.
-
Methodology:
-
Coating: Individual synthetic peptides are immobilized onto the wells of a microtiter plate.
-
Blocking: Non-specific binding sites in the wells are blocked using a solution such as bovine serum albumin (BSA) or non-fat milk.
-
Incubation with Sera: Diluted sera from HCV-infected patients and healthy controls are added to the peptide-coated wells and incubated to allow for antibody-antigen binding.
-
Washing: Unbound antibodies are removed by washing the wells with a buffer solution (e.g., PBS with Tween 20).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human IgG is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change in the presence of bound antibodies.
-
Measurement: The optical density (OD) of each well is measured using a spectrophotometer, which is proportional to the amount of specific antibody bound to the peptide.
-
Alanine Scanning Mutagenesis
-
Objective: To identify the specific amino acid residues within the 484-499 peptide that are critical for antibody binding.
-
Methodology: A series of peptide analogues are synthesized where each amino acid residue of the original 484-499 peptide is systematically replaced, typically with an alanine or glycine residue.[4] These modified peptides are then used in an ELISA, as described above, to assess the impact of each substitution on antibody recognition. A significant drop in antibody binding upon substitution of a particular residue indicates its importance for the epitope's antigenicity.[6]
Mandatory Visualization
Experimental Workflow for Epitope Mapping
Caption: Workflow for the identification and characterization of the HCV E2 484-499 antigenic site.
References
- 1. To Include or Occlude: Rational Engineering of HCV Vaccines for Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. Antigenic structure of the hepatitis C virus envelope 2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of peptide arrays for studying antibodies to hepatitis C virus continuous epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
An In-depth Technical Guide on the Core Mechanism of Action of HCV-1 E2 Protein 484-499
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a critical component of the viral machinery, mediating entry into host hepatocytes. Within this protein, the region spanning amino acids 484-499 has been identified as a key linear epitope. This technical guide delves into the core mechanism of action of the HCV-1 E2 protein 484-499 segment, consolidating current research on its role in immunogenicity and its potential, as part of the broader E2 structure, in viral entry. This document provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Significance of the HCV E2 484-499 Region
The HCV E2 envelope glycoprotein is essential for the initial stages of viral infection, primarily through its interaction with host cell receptors, most notably CD81.[1][2][3] The E2 protein is a major target for the host's humoral immune response, making it a focal point for vaccine and therapeutic research. The 484-499 amino acid sequence represents a major antigenic region within the E2 protein.[4] This region is recognized by antibodies in patients with chronic and acute HCV infection, indicating its surface exposure and immunogenicity.[4] While its primary characterized role is as an epitope, its location within the functionally critical E2 protein suggests a potential involvement in the viral entry process.
Core Mechanism of Action: An Antigenic Hub with a Potential Role in Viral Entry
The principal mechanism of action attributed to the HCV E2 484-499 region is its function as a major linear B-cell epitope .[4] This means it is a primary target for antibody binding. Studies have shown that antibodies from HCV-infected individuals frequently recognize this peptide sequence.[4]
While a direct, independent role in mediating viral entry or fusion has not been definitively established for the 484-499 peptide in isolation, its structural context within the E2 glycoprotein is critical. The broader E2 protein engages with host cell receptors, such as CD81, to initiate viral entry.[1][2][3] Peptides derived from various regions of E2 have been shown to inhibit this interaction and subsequent viral entry. Notably, a study identified the overlapping region of amino acids 489-508 as crucial for the binding of a peptide that inhibits HCV entry, suggesting the structural importance of the 484-499 region in the overall conformation and function of the E2 protein during viral entry.
The proposed mechanism is that antibodies binding to the 484-499 epitope may sterically hinder the interaction of the larger E2 protein with its host cell receptors, thus neutralizing the virus.
Signaling Pathways Associated with the Broader E2 Protein
While no signaling pathways are known to be directly triggered by the 484-499 peptide alone, the full-length E2 protein, upon binding to host cell receptors like CD81, can initiate intracellular signaling cascades. One such pathway is the MAPK/ERK pathway , which can promote cell proliferation and survival, potentially creating a more favorable environment for viral replication.
// Nodes HCV_E2 [label="HCV E2 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD81 [label="CD81 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Membrane [shape=plaintext, label=""]; Downstream_Signaling [label="Downstream Signaling\n(e.g., MAPK/ERK Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Proliferation, Survival)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HCV_E2 -> CD81 [label="Binding"]; CD81 -> Downstream_Signaling [label="Activation"]; Downstream_Signaling -> Cellular_Response [label="Modulation"];
// Positioning {rank=same; HCV_E2; Cell_Membrane; CD81} HCV_E2 -> Cell_Membrane [style=invis]; Cell_Membrane -> CD81 [style=invis]; } ` Caption: HCV E2 protein binding to the CD81 receptor, initiating downstream signaling.
Quantitative Data
Quantitative analysis of the interactions involving the E2 484-499 region is crucial for understanding its biological significance and for the development of targeted therapeutics.
Table 1: Antibody Recognition of the E2 484-499 Epitope
| Serum Type | Number of Sera Tested | Percentage with Antibodies to 484-499 Epitope | Reference |
| HCV RNA-positive | 114 | 55% | [4] |
| HCV RNA-negative | 114 | 53% | [4] |
Table 2: Essential Residues for Antibody Binding within the 484-499 Region
| Residue Position | Original Amino Acid | Substitution | Effect on Antibody Binding | Reference |
| 498 | Proline (Pro) | Alanine (Ala) | Essential for binding | [4] |
| 499 | Alanine (Ala) | Glycine (Gly) | Essential for binding | [4] |
Data derived from substitution peptide analogue studies.
Table 3: Inhibitory Concentrations (IC50) of Various E2-derived Peptides
| Peptide | Target Region | IC50 | Assay | Reference |
| Peptide 75 | E2 transmembrane domain | ~0.3 µM | HCVpp infection inhibition | [5] |
| E2-42, E2-43, E2-78, E2-79 | Various E2 regions | ~5 nM | HCVcc infection inhibition | [6] |
Note: Specific IC50 values for the 484-499 peptide are not yet widely published and represent a key area for future research.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this area.
Protocol for HCV Pseudoparticle (HCVpp) Neutralization Assay
This assay is used to determine the ability of antibodies or peptides to inhibit HCV entry into host cells.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_HCVpp [label="Prepare HCVpp and\nAntibody/Peptide Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate HCVpp with\nAntibody/Peptide", fillcolor="#FBBC05", fontcolor="#202124"]; Infect_Cells [label="Infect Huh7 Cells\nwith Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Cells [label="Incubate Infected Cells\n(72 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Lyse_Cells [label="Lyse Cells and\nMeasure Luciferase Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data and\nCalculate IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_HCVpp; Prepare_HCVpp -> Incubate; Incubate -> Infect_Cells; Infect_Cells -> Incubate_Cells; Incubate_Cells -> Lyse_Cells; Lyse_Cells -> Analyze; Analyze -> End; } ` Caption: Workflow for an HCV pseudoparticle (HCVpp) neutralization assay.
Detailed Steps:
-
Generation of HCVpp:
-
Co-transfect HEK293T cells with plasmids encoding the HCV E1/E2 envelope proteins, a retroviral core/packaging construct (e.g., MLV gag-pol), and a reporter gene (e.g., luciferase).
-
Harvest the supernatant containing the pseudoparticles 48-72 hours post-transfection.
-
-
Neutralization Reaction:
-
Serially dilute the test peptide (e.g., E2 484-499) or antibody in a 96-well plate.
-
Add a standardized amount of HCVpp to each well.
-
Incubate the mixture for 1 hour at 37°C to allow for binding.
-
-
Infection of Target Cells:
-
Seed Huh-7 or other susceptible hepatoma cells in a 96-well plate.
-
Add the HCVpp-peptide/antibody mixture to the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Reporter Gene Assay:
-
After 72 hours of incubation, lyse the cells.
-
Measure the reporter gene activity (e.g., luciferase signal) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of neutralization relative to control wells (HCVpp without peptide/antibody).
-
Determine the IC50 value, which is the concentration of the peptide/antibody that inhibits 50% of viral entry.
-
Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding
This protocol is used to quantify the binding of antibodies to the E2 484-499 peptide.
// Nodes Coat_Plate [label="Coat Plate with\nE2 484-499 Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [label="Block Non-specific\nBinding Sites", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Antibody [label="Add Primary Antibody\n(e.g., from patient serum)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Secondary [label="Add HRP-conjugated\nSecondary Antibody", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Substrate [label="Add TMB Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Absorbance", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Coat_Plate -> Block; Block -> Add_Antibody; Add_Antibody -> Add_Secondary; Add_Secondary -> Add_Substrate; Add_Substrate -> Measure; } ` Caption: Logical flow of an indirect ELISA for antibody binding to a peptide.
Detailed Steps:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the synthetic HCV E2 484-499 peptide at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat milk or BSA in PBS) and incubating for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate.
-
Add serially diluted patient sera or purified antibodies to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG).
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add a chromogenic substrate for HRP (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the amount of bound antibody.
-
Conclusion and Future Directions
The HCV E2 484-499 region is a well-established major linear antigenic site, playing a crucial role in the host's immune response to the virus. While its direct involvement in the mechanics of viral entry remains an area of active investigation, its strategic location within the E2 glycoprotein suggests that it is a critical component of a larger functional domain. The development of neutralizing antibodies that target this and adjacent regions holds significant promise for prophylactic and therapeutic strategies.
Future research should focus on:
-
Elucidating the precise structural and functional role of the 484-499 region in the context of the full E2 protein and its interaction with host cell receptors.
-
Conducting detailed quantitative analyses to determine the binding kinetics (Kd) and inhibitory concentrations (IC50) of the 484-499 peptide and antibodies targeting it.
-
Investigating the potential for this peptide to induce conformational changes in the E2 protein that could impact viral entry.
A deeper understanding of the multifaceted role of the E2 484-499 epitope will undoubtedly accelerate the development of novel and effective interventions against HCV.
References
- 1. Interaction of hepatitis C virus envelope glycoprotein E2 with the large extracellular loop of tupaia CD81 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus E2 and CD81 interaction may be associated with altered trafficking of dendritic cells in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antigenic structure of the hepatitis C virus envelope 2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peptide derived from hepatitis C virus E2 envelope protein inhibits a post-binding step in HCV entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hepatitis C Virus E2 Protein Epitopes
Abstract
The Hepatitis C Virus (HCV) E2 envelope glycoprotein (B1211001) is central to the virus's lifecycle and the primary target for the host's humoral immune response. Its role in mediating viral entry through interaction with host cell receptors, most notably CD81, makes it an essential candidate for the development of vaccines and antibody-based therapeutics.[1][2][3][4] However, the high genetic variability of the E2 protein, particularly in its hypervariable regions, and extensive N-linked glycosylation present significant challenges to these efforts by shielding conserved neutralization epitopes.[1][2][5][6] This technical guide provides a comprehensive literature review of the key antigenic epitopes on the HCV E2 protein. It summarizes quantitative data on epitope locations and functions, details common experimental protocols for their characterization, and visualizes critical pathways and relationships to aid in rational immunogen design and drug development.
Structure and Function of the HCV E2 Glycoprotein
The E2 protein is a type I transmembrane glycoprotein of approximately 363 amino acids with a molecular weight of around 70 kDa.[2] It forms a non-covalent heterodimer with the E1 glycoprotein, both of which are embedded in the viral envelope and are crucial for cell entry.[2][6]
Key Structural Features:
-
Ectodomain: The N-terminal ectodomain is the primary site of interaction with host receptors and neutralizing antibodies. Its structure is stabilized by nine highly conserved disulfide bonds.[4] The core of the E2 ectodomain consists of a central β-sandwich, which serves as a scaffold, flanked by additional "front" and "back" layers composed of loops and short secondary structures.[7][8]
-
Hypervariable Regions (HVRs): The E2 protein contains three main variable regions: HVR1, HVR2, and an intergenotypic variable region (igVR).[2][9] HVR1, located at the N-terminus (amino acids 384-410), is the most variable segment of the entire HCV polyprotein.[2][9][10] It functions as an immunological decoy, drawing the immune response away from more conserved and critical regions, and also shields underlying neutralization epitopes.[2][6][10]
-
Post-Translational Modifications: E2 is heavily modified with up to 11 N-linked glycans.[2][4] This "glycan shield" plays a crucial role in proper protein folding and immune evasion by masking conserved protein surfaces from antibody recognition.[1][5][11]
-
Transmembrane Domain: A C-terminal domain anchors the E2 protein in the viral lipid envelope.[2]
The primary function of E2 is to mediate the attachment and entry of HCV into hepatocytes. This process is initiated by the binding of E2 to several host cell surface receptors, including scavenger receptor class B type I (SR-B1) and the tetraspanin CD81, which is considered the essential receptor for entry.[1][2][12][13][14][15] The majority of broadly neutralizing antibodies (bNAbs) function by blocking the interaction between E2 and CD81.[1][9]
Major Antigenic Epitopes of the E2 Glycoprotein
The antigenic landscape of E2 is complex, comprising both highly variable, immunodominant decoys and highly conserved, functionally critical regions that are the targets of bNAbs. These epitopes are often categorized into distinct antigenic regions or domains based on antibody competition studies and structural analyses.
The Neutralizing Face and CD81 Binding Site
Structural investigations have revealed a highly conserved, exposed surface on E2 that is largely devoid of glycans, termed the "neutralizing face".[1] This region is a primary target for bNAbs because it overlaps significantly with the binding site for the CD81 receptor.[1][16] The CD81 binding site itself is composed of several discontinuous segments of the E2 sequence that come together in the folded protein. Mutagenesis studies have identified several key conserved residues as critical for this interaction.[12][17]
Conserved Linear and Conformational Epitopes
Several key neutralizing epitopes have been extensively characterized and are summarized in Table 1.
-
Epitope I (Antigenic Site 412-423 / Domain E): Located immediately downstream of HVR1, this is a highly conserved linear epitope.[1][9] It is a major target for potent bNAbs, including AP33 and HCV1, which neutralize the virus by directly blocking the E2-CD81 interaction.[1][9][16][18][19] Within this region, Tryptophan at position 420 (W420) is a critical contact residue for both CD81 and several neutralizing antibodies.[9][17]
-
Epitope II (Antigenic Site 434-446 / Domain D): This region forms another critical neutralizing site that includes a hydrophobic helix motif (G436WLAGLFY443).[1][20] Interestingly, this site can also be targeted by non-neutralizing or interfering antibodies that may sterically hinder the binding of more potent bNAbs to Epitope I.[9]
-
Antigenic Region 3 (AR3): AR3 is a complex, conformational epitope cluster formed by the E2 "front layer" and the CD81 binding loop.[1][21] It is recognized by a class of powerful bNAbs, many of which derive from the human VH1-69 germline gene segment and show exceptional neutralization breadth.[4][21] These antibodies directly compete with CD81 for binding to E2.[1][4][8]
-
Epitope III (Amino Acids 523-535): This epitope resides within the CD81 binding loop and contains the highly conserved APTYSW motif (aa 524-529).[22][23][24] It represents a dual-function site, with specific residues critical for binding neutralizing antibodies (like mAb1H8) and others essential for engaging CD81.[22][24]
Quantitative Data Summary
The following tables summarize the key epitope regions on the HCV E2 protein and the characteristics of well-studied broadly neutralizing antibodies that target them.
Table 1: Key Epitope Regions of HCV E2 Glycoprotein
| Epitope Name/Region | Amino Acid Position (H77 Ref.) | Key Residues/Motif | Function/Role | Known Neutralizing Antibodies |
|---|---|---|---|---|
| HVR1 | 384-410 | Highly Variable | Immune decoy, shields conserved epitopes, binds SR-BI.[2][6][9][10] | Strain-specific nAbs (e.g., 9/27).[9] |
| Epitope I / AS412 | 412-423 | QLINTNGSWHIN, W420 | Part of the CD81 binding site; major bNAb target.[1][9][17][19] | AP33, HCV1, 3/11, e137, 95-2.[9][16][18][19] |
| Epitope II / AS434 | 434-446 | G WLAGLFY | Part of the CD81 binding site; can bind interfering Abs.[1][9][20] | HC84-1, HC84-27.[23] |
| AR3 | Discontinuous (Front Layer & CD81bl) | W420, Y527, W529, G530, D535 | Overlaps CD81 binding site; major bNAb target.[1][13][17][21] | AR3A, AR3B, AR3C, AR3D.[8] |
| Epitope III | 523-535 | AP TY SW (524-529) | Within CD81 binding loop; dual Ab/CD81 binding site.[22][23][24] | 1H8, DAO5.[22][23] |
| CD81 Binding Site | Discontinuous | W420, Y527, W529, G530, D535 | Essential for viral entry via CD81 receptor.[13][17][20][25] | Most bNAbs (e.g., CBH-5, AR3C).[8][13] |
Table 2: Characteristics of Broadly Neutralizing Antibodies (bNAbs) Targeting HCV E2
| Antibody Name | Target Epitope/Region | Genotype Cross-Reactivity | Mechanism of Neutralization |
|---|---|---|---|
| AP33 (mouse) | Epitope I (aa 412-423) | Broad (Genotypes 1-6) | Blocks E2-CD81 binding.[9][18][19] |
| HCV1 (human) | Epitope I (aa 412-423) | Broad | Blocks E2-CD81 binding.[7][16][19] |
| CBH-5 (human) | CD81 Binding Site (conformational) | Very Broad (All genotypes tested) | Directly competes with CD81 for binding to E2.[13] |
| AR3A (human) | Antigenic Region 3 (AR3) | Very Broad | Blocks E2-CD81 binding.[8][21] |
| AR4A (human) | E1E2 Complex (conformational) | Exceptionally Broad | Blocks viral entry.[16] |
| 1H8 (mouse) | Epitope III (aa 524-529) | Broad | Blocks E2-CD81 interaction.[22][24] |
Experimental Protocols for Epitope Characterization
The identification and characterization of E2 epitopes rely on a combination of immunological, virological, and biochemical assays.
Epitope Mapping Methodologies
-
Alanine (B10760859) Scanning Mutagenesis: This is a key technique for identifying critical residues within an epitope.
-
Plasmid Construction: A plasmid encoding the E2 protein (or a soluble ectodomain) is used as a template.
-
Site-Directed Mutagenesis: Individual codons for amino acids in the region of interest are systematically mutated to encode for alanine. Alanine is chosen because its small, neutral side chain removes specific side-chain interactions without drastically altering the protein's backbone conformation.
-
Protein Expression: The mutant E2 proteins are expressed in a suitable cell line (e.g., HEK293T).
-
Binding Assay (ELISA or Flow Cytometry): The expressed mutant proteins are tested for their ability to bind to a specific monoclonal antibody. A significant reduction or complete loss of binding for a particular mutant indicates that the original residue is a critical contact point for the antibody.[13][26]
-
-
Peptide Arrays: This high-throughput method is used to map linear epitopes.
-
Peptide Synthesis: A library of short, overlapping peptides (e.g., 15-mers with a 5-amino acid offset) spanning the entire E2 sequence is chemically synthesized.[27]
-
Array Fabrication: The peptides are covalently linked to a solid support, such as a glass slide, in a high-density microarray format.[27]
-
Immunolabeling: The array is incubated with the antibody of interest (e.g., from patient serum or a purified monoclonal antibody).
-
Detection: A fluorescently labeled secondary antibody that recognizes the primary antibody is added. The array is then scanned, and the fluorescence intensity at each peptide spot is measured. High intensity indicates strong antibody binding to that specific peptide sequence.
-
Neutralization Assays
-
HCV Pseudoparticle (HCVpp) Neutralization Assay: This is a safe and widely used system to measure antibody-mediated neutralization of viral entry.
-
HCVpp Production: Producer cells (e.g., HEK293T) are co-transfected with three plasmids: one encoding the HCV E1E2 glycoproteins, a second encoding a retroviral (e.g., MLV) or lentiviral (e.g., HIV) core and enzymatic proteins, and a third containing a reporter gene (e.g., luciferase or GFP) flanked by viral packaging signals. The cells produce viral particles that incorporate the HCV E1E2 proteins onto a core that carries the reporter gene.[5][12][13]
-
Neutralization Reaction: The HCVpp supernatant is incubated with serial dilutions of the antibody to be tested for a set period (e.g., 1 hour at 37°C).
-
Infection: The antibody-HCVpp mixture is then used to infect a susceptible target cell line, such as Huh-7 human hepatoma cells, which express the necessary HCV receptors (CD81, SR-BI, etc.).
-
Quantification: After 48-72 hours, the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence for a luciferase reporter). The neutralization titer is typically reported as the antibody concentration or serum dilution that causes a 50% reduction in infectivity (IC50) compared to a no-antibody control.
-
-
HCV Cell Culture (HCVcc) Neutralization Assay: This assay uses authentic, infectious HCV and is considered the gold standard for neutralization studies.
-
HCVcc Production: An infectious HCV clone (e.g., JFH-1 strain) is used to generate infectious virus stocks in Huh-7.5.1 cells.
-
Neutralization and Infection: The protocol follows the same principle as the HCVpp assay, where infectious HCVcc is pre-incubated with antibody dilutions before being added to naive target cells.
-
Quantification: After several days, viral replication is measured. This is commonly done by lysing the cells and quantifying intracellular HCV RNA levels using RT-qPCR or by using immunofluorescence to count infected cell foci by staining for an HCV protein like Core or NS5A.[9]
-
Visualizations of Pathways and Relationships
The following diagrams, generated using DOT language, illustrate key concepts related to HCV E2 function and characterization.
Caption: HCV entry pathway and mechanism of antibody neutralization.
Caption: Workflow for epitope mapping via alanine scanning mutagenesis.
Caption: Logical relationships between key HCV E2 epitope regions.
Signaling Pathways Triggered by E2
Beyond its structural role in viral entry, the interaction of the E2 protein with host cell receptors can trigger intracellular signaling cascades. For instance, the binding of soluble E2 protein to DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) on dendritic cells has been shown to activate the Raf/MEK/ERK mitogen-activated protein kinase (MAPK) pathway.[28] This activation may create a cellular environment more favorable for viral entry and replication.[28] Similarly, E2 engagement with other receptors on liver cells can also trigger MAPK pathways, potentially influencing cell proliferation.[29] Understanding these E2-induced signaling events is crucial as they may represent novel targets for therapeutic intervention aimed at preventing the establishment of infection.
Caption: E2-induced activation of the ERK signaling pathway via DC-SIGN.
Conclusion and Future Directions
The HCV E2 glycoprotein remains the most critical target for a protective vaccine. Extensive research has successfully mapped a complex landscape of epitopes, distinguishing between variable decoys like HVR1 and conserved, functionally critical sites on the "neutralizing face" that are targeted by broadly neutralizing antibodies. The development of bNAbs that target conserved epitopes within the CD81 binding site (such as AS412 and AR3) offers a promising path forward for passive immunoprophylaxis and informs the rational design of immunogens.
Future efforts in the field should focus on:
-
Structure-Based Immunogen Design: Using the detailed structural information of E2 in complex with bNAbs to engineer novel vaccine candidates that present these conserved epitopes in their optimal conformation while minimizing the presentation of distracting, non-neutralizing regions.
-
Overcoming Glycan Shielding: Developing strategies to focus the immune response on the protein surface beneath the glycan shield, potentially through the use of modified immunogens or novel adjuvants.
-
Understanding Antibody Evolution: Characterizing how bNAbs evolve in individuals who spontaneously clear the virus to better understand the specificities required for a protective response.[30]
By leveraging the detailed molecular understanding of E2 epitopes summarized here, the scientific community can continue to advance the development of an effective vaccine to combat the global health burden of Hepatitis C.
References
- 1. Frontiers | The Neutralizing Face of Hepatitis C Virus E2 Envelope Glycoprotein [frontiersin.org]
- 2. Proteins - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 3. Hepatitis C virus envelope glycoprotein E2 - Wikipedia [en.wikipedia.org]
- 4. From Structural Studies to HCV Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Insight into Hepatitis C Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hepatitis C Virus E1E2 Structure, Diversity, and Implications for Vaccine Development [mdpi.com]
- 8. Hepatitis C virus E2 envelope glycoprotein core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Antigenic Definition of Hepatitis C Virus E2 Glycoprotein Epitopes Targeted by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hypervariable Region 1 in Envelope Protein 2 of Hepatitis C Virus: A Linchpin in Neutralizing Antibody Evasion and Viral Entry [frontiersin.org]
- 11. Development of Preventive Vaccines for Hepatitis C Virus E1/E2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting the role of putative CD81 binding regions of E2 in mediating HCV entry: Putative CD81 binding region 1 is not involved in CD81 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broadly neutralizing human monoclonal antibodies to the hepatitis C virus E2 glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. pnas.org [pnas.org]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. Mutations within a Conserved Region of the Hepatitis C Virus E2 Glycoprotein That Influence Virus-Receptor Interactions and Sensitivity to Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A View of the E2-CD81 Interface at the Binding Site of a Neutralizing Antibody against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selection and characterization of a broadly neutralizing class of HCV anti-E2 VH1-69 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Neutralization Epitope in the Hepatitis C Virus E2 Glycoprotein Interacts with Host Entry Factor CD81 | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. A conserved epitope III on hepatitis C virus E2 protein has alternate conformations facilitating cell binding or virus neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. imrpress.com [imrpress.com]
- 26. pnas.org [pnas.org]
- 27. Optimization of peptide arrays for studying antibodies to hepatitis C virus continuous epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ERK signaling is triggered by hepatitis C virus E2 protein through DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Neutralizing antibodies evolve to exploit vulnerable sites in the HCV envelope glycoprotein E2 and mediate spontaneous clearance of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HCV-1 e2 Protein (484-499) ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an indirect Enzyme-Linked Immunosorbent Assay (ELISA) designed to detect antibodies specific to the Hepatitis C Virus (HCV) envelope protein 2 (e2) epitope (amino acids 484-499). This peptide is a conserved region within the HCV e2 protein and is a target for the host immune response. The following protocol is intended for research use only and is adaptable for screening human serum or plasma for the presence of anti-HCV e2 (484-499) antibodies.
Principle of the Assay
This indirect ELISA is a solid-phase immunoassay that detects the presence of antibodies against a specific antigen. The wells of a microtiter plate are coated with the synthetic HCV-1 e2 (484-499) peptide. When a serum or plasma sample containing antibodies specific to this peptide is added to the wells, the antibodies bind to the immobilized peptide. Unbound components are washed away. A secondary antibody, conjugated to an enzyme such as horseradish peroxidase (HRP) and specific for human IgG, is then added. This enzyme-conjugated antibody binds to the primary antibodies captured on the plate. After another washing step to remove unbound conjugate, a substrate solution is added. The enzyme catalyzes a colorimetric reaction, and the intensity of the color produced is directly proportional to the amount of specific antibody present in the sample. The reaction is stopped, and the absorbance is measured using a microplate reader.
Data Presentation
Table 1: Representative ELISA Performance Characteristics
| Parameter | Value | Reference |
| Sensitivity | 93% | [1] |
| Specificity | >95% | [1] |
| Assay Type | Indirect ELISA | N/A |
| Antigen | Synthetic HCV-1 e2 Protein (484-499) Peptide | N/A |
| Sample Type | Human Serum or Plasma | N/A |
Note: The sensitivity and specificity data are representative of peptide-based EIAs for HCV antibody detection and may vary depending on the specific experimental conditions and sample cohort.
Table 2: Example Absorbance Data for an HCV-1 e2 (484-499) ELISA
| Sample ID | Sample Type | Dilution | Absorbance (OD at 450 nm) | Result |
| 1 | Negative Control | 1:100 | 0.085 | Negative |
| 2 | Negative Control | 1:100 | 0.092 | Negative |
| 3 | Positive Control | 1:100 | 1.854 | Positive |
| 4 | Positive Control | 1:100 | 1.921 | Positive |
| 5 | Test Sample A | 1:100 | 0.150 | Negative |
| 6 | Test Sample B | 1:100 | 1.233 | Positive |
| 7 | Test Sample C | 1:100 | 0.897 | Positive |
| 8 | Test Sample D | 1:100 | 0.112 | Negative |
Note: The cutoff for a positive result is typically determined by calculating the mean of the negative controls plus 2 or 3 standard deviations. For this example, a cutoff of 0.200 could be used.
Experimental Protocols
Materials and Reagents
-
HCV-1 e2 Protein (484-499) synthetic peptide
-
96-well high-binding ELISA plates
-
Coating Buffer: 50 mM Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST
-
Sample Diluent: 1% non-fat dry milk or 0.1% BSA in PBST
-
Human serum or plasma samples (test samples, positive controls, and negative controls)
-
Secondary Antibody: HRP-conjugated goat anti-human IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2N Sulfuric Acid (H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Protocol
-
Peptide Coating:
-
Dilute the HCV-1 e2 (484-499) peptide to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide solution to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Sample Incubation:
-
Dilute the serum or plasma samples (including positive and negative controls) 1:100 in Sample Diluent.
-
Add 100 µL of the diluted samples to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the samples from the wells.
-
Wash the wells five times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated goat anti-human IgG secondary antibody in Sample Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the wells five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.
-
-
Stopping the Reaction:
-
Add 50 µL of 2N Sulfuric Acid to each well to stop the reaction. The color will change from blue to yellow.
-
-
Reading the Plate:
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Mandatory Visualizations
Caption: Indirect ELISA workflow for detecting anti-HCV e2 antibodies.
Caption: Principle of the indirect ELISA for antibody detection.
References
Application Notes and Protocols: Utilizing the HCV E2 484-499 Peptide in Antibody Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for the host's humoral immune response and a focal point for vaccine and therapeutic antibody development. Within the E2 protein, the amino acid sequence 484-499 has been identified as a major linear antigenic region.[1] This peptide is relatively conserved across different HCV genotypes and is accessible to antibodies in infected individuals.[1] The residues Pro-498 and Ala-499 have been identified as particularly crucial for antibody binding.[1][2] Understanding the interaction between antibodies and this specific epitope is vital for characterizing the immune response to HCV and for the rational design of novel diagnostics and immunotherapeutics.
These application notes provide detailed protocols for utilizing the HCV E2 484-499 peptide in common antibody binding assays, namely Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Data Presentation: Antibody Binding to HCV E2 and Related Peptides
The following table summarizes representative quantitative data for antibody binding to the HCV E2 protein and specific E2-derived peptides. While specific affinity data for the 484-499 peptide is not extensively published, the provided values offer a frame of reference for expected binding affinities of anti-E2 antibodies.
| Antibody/Molecule | Target | Assay Type | Binding Affinity/Potency | Reference |
| Monoclonal Antibody (HMAb 503) | E2 Glycoprotein | Neutralization of Binding (NOB) | IC50: 0.03 µg/mL | [3] |
| Purified anti-HCV IgG | HCV-Like Particles (E2) | Inhibition of Binding | IC50: ~100 µg/mL | [4] |
| Peptide PE2D | E2 Glycoprotein | Surface Plasmon Resonance (SPR) | Kd: 19 nM | [5] |
| Peptide PE2B | E2 Glycoprotein | Surface Plasmon Resonance (SPR) | Kd: 43 nM | [5] |
| Peptide PE2A | E2 Glycoprotein | Surface Plasmon Resonance (SPR) | Kd: 50 nM | [5] |
| E1E2-specific mAb D32.10 | Serum-derived HCV particles | Inhibition of Binding | IC50: ≤0.5 µg/mL | [6] |
Experimental Protocols
Peptide-Based Indirect ELISA Protocol
This protocol outlines the steps for detecting antibodies specific to the HCV E2 484-499 peptide in serum or other biological samples.
Materials:
-
HCV E2 484-499 synthetic peptide
-
96-well microtiter plates (high-binding)
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1-3% BSA in PBST)
-
Sample Diluent (e.g., Blocking Buffer)
-
Primary antibody (serum sample, purified antibody)
-
Secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Peptide Coating:
-
Dilute the HCV E2 484-499 peptide to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide solution to each well of the 96-well plate.
-
Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.
-
-
Washing:
-
Empty the contents of the plate and wash three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody samples (e.g., patient serum) in Sample Diluent. A starting dilution of 1:100 is recommended, followed by serial dilutions to determine the optimal concentration.
-
Add 100 µL of the diluted primary antibody to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2, increasing the number of washes to five.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis
This protocol provides a general framework for analyzing the binding kinetics of a purified antibody to the immobilized HCV E2 484-499 peptide.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
HCV E2 484-499 synthetic peptide (with a primary amine for coupling)
-
Amine coupling kit (containing NHS, EDC, and ethanolamine)
-
Running Buffer (e.g., HBS-EP+)
-
Purified antibody of interest
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Sensor Chip Preparation and Peptide Immobilization:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of NHS and EDC.
-
Inject the HCV E2 484-499 peptide (dissolved in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without peptide immobilization to subtract non-specific binding.
-
-
Analyte (Antibody) Injection and Binding Analysis:
-
Prepare a series of dilutions of the purified antibody in Running Buffer. A concentration range spanning at least two orders of magnitude around the expected Kd is recommended.
-
Inject the different concentrations of the antibody over the peptide-immobilized and reference flow cells at a constant flow rate. This is the association phase.
-
After the injection, allow the Running Buffer to flow over the sensor surface to monitor the dissociation of the antibody from the peptide. This is the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound antibody from the sensor surface. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized peptide.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the peptide-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves from the different antibody concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
References
- 1. Antigenic structure of the hepatitis C virus envelope 2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergent evolution and targeting of diverse E2 epitopes by human broadly neutralizing antibodies are associated with HCV clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Residue in Hepatitis C Virus E2 Glycoprotein That Determines Scavenger Receptor BI and CD81 Receptor Dependency and Sensitivity to Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hepatitis C Virus-Like Particle Binding to Target Cells by Antiviral Antibodies in Acute and Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Selection of Hepatitis C Virus Envelope E2-Binding Peptide Ligands by Using Ribosome Display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro T-Cell Stimulation Using HCV E2 484-499 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for the host immune response, playing a critical role in viral entry and pathogenesis. The E2 protein contains various epitopes that can elicit both B-cell and T-cell mediated immunity. While extensive research has focused on the hypervariable regions of E2, conserved domains are of significant interest for the development of broadly effective immunotherapies and vaccines. The peptide sequence spanning amino acids 484-499 of the HCV E2 protein has been identified as a major antigenic region. These application notes provide detailed protocols for the in vitro stimulation of T-cells using the HCV E2 484-499 peptide to characterize cellular immune responses.
While the 484-499 region of HCV E2 is recognized as a significant B-cell epitope, detailed data on T-cell responses to this specific peptide are limited in publicly available literature. Therefore, the quantitative data presented herein are representative examples derived from studies on the broader HCV E2 protein or other immunodominant HCV peptides and should be considered illustrative. The provided protocols are robust methodologies for assessing peptide-specific T-cell responses.
Data Presentation: Representative T-Cell Responses to HCV Antigens
The following tables summarize typical quantitative data obtained from in vitro T-cell stimulation assays using HCV peptides or proteins. These values serve as a benchmark for expected results when evaluating the immunogenicity of the E2 484-499 peptide.
Table 1: Representative T-Cell Proliferation in Response to HCV Antigens
| Antigen | Assay | Responder Frequency | Mean Stimulation Index (SI) | Reference |
| HCV E2 Protein | [³H]-Thymidine Incorporation | 10/20 | 5.2 | Fictionalized Data |
| HCV Core Peptides | CFSE Dye Dilution | 15/25 | 8.9 | Fictionalized Data |
| HCV NS3 Peptides | [³H]-Thymidine Incorporation | 18/25 | 12.4 | Fictionalized Data |
Stimulation Index (SI) is calculated as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated control wells. A response is often considered positive if SI ≥ 3.
Table 2: Representative IFN-γ Production by T-Cells in Response to HCV Antigens
| Antigen | Assay | Mean Spot-Forming Cells (SFC) / 10⁶ PBMCs | Cytokine Concentration (pg/mL) | Reference |
| HCV E2 Peptide Pool | ELISpot | 150 | N/A | Fictionalized Data |
| HCV NS3 Protein | Intracellular Cytokine Staining | N/A | 85 | Fictionalized Data |
| HCV NS4 Peptides | ELISA | N/A | 120 | Fictionalized Data |
SFC values are typically reported after subtracting the background (unstimulated) values.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution
This protocol details the measurement of peptide-specific T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) in dividing cells via flow cytometry.
Materials:
-
HCV E2 484-499 peptide (lyophilized)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from HCV-exposed or vaccinated individuals
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
CFSE dye
-
Phytohemagglutinin (PHA) as a positive control
-
An irrelevant peptide as a negative control
-
Flow cytometer
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized HCV E2 484-499 peptide in sterile DMSO to a stock concentration of 1 mg/mL. Further dilute in complete RPMI-1640 to working concentrations (e.g., 1, 5, and 10 µg/mL).
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend 1x10⁷ PBMCs in 1 mL of PBS. Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM) and incubate for 10 minutes at 37°C, protected from light.
-
Washing: Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 and incubate for 5 minutes on ice. Centrifuge the cells and wash twice with complete RPMI-1640.
-
Cell Plating: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 at a concentration of 1x10⁶ cells/mL. Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Stimulation: Add 100 µL of the diluted HCV E2 484-499 peptide to the respective wells. For controls, add PHA (1 µg/mL), the irrelevant peptide (10 µg/mL), or medium alone.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer, gating on the lymphocyte population and then on CD4+ and CD8+ T-cells. Proliferation is measured by the sequential halving of CFSE fluorescence intensity.
Protocol 2: IFN-γ ELISpot Assay
This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay to quantify the frequency of IFN-γ secreting T-cells upon stimulation with the HCV E2 484-499 peptide.
Materials:
-
HCV E2 484-499 peptide (lyophilized)
-
PBMCs
-
Complete RPMI-1640 medium
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Phytohemagglutinin (PHA) as a positive control
-
An irrelevant peptide as a negative control
-
ELISpot reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate to remove unbound antibody and block with complete RPMI-1640 for at least 2 hours at 37°C.
-
Cell Plating: Remove the blocking solution and add 2-3x10⁵ PBMCs per well.
-
Stimulation: Add the HCV E2 484-499 peptide to the wells at desired concentrations. Include PHA, irrelevant peptide, and medium-only controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the development of spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader.
Signaling Pathways
Successful T-cell stimulation by a peptide presented on an antigen-presenting cell (APC) initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions such as cytokine secretion.
Application Notes and Protocols: HCV-1 E2 484-499 in Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for neutralizing antibodies and a key component in the development of prophylactic vaccines. Within the E2 protein, the region spanning amino acids 484-499 has been identified as a major linear antigenic region. This peptide is recognized by antibodies in a significant percentage of HCV-infected individuals, making it a promising candidate for inclusion in subunit and peptide-based vaccine formulations. These application notes provide an overview of the utility of the HCV-1 E2 484-499 peptide in vaccine research, including detailed protocols for its immunological evaluation.
Application Notes
The HCV-1 E2 484-499 peptide can be utilized in various applications in vaccine research and development:
-
Immunogen: As a standalone immunogen or conjugated to a carrier protein (e.g., KLH) to enhance immunogenicity. It can also be incorporated into multi-epitope vaccine constructs.
-
Serological Screening: As a coating antigen in ELISA to detect and quantify E2 484-499 specific antibodies in sera from vaccinated animals or human subjects.
-
Epitope Mapping: To fine-map the binding sites of neutralizing and non-neutralizing monoclonal antibodies targeting the E2 glycoprotein.
-
T-Cell Epitope Identification: To stimulate peripheral blood mononuclear cells (PBMCs) in vitro to identify and characterize T-cell epitopes within this region.
-
Neutralization Assays: As a competitor to assess the ability of vaccine-induced antibodies to block the interaction of the E2 protein with its cellular receptor, CD81.
Data Presentation
While specific quantitative immunogenicity data for the isolated HCV-1 E2 484-499 peptide is not extensively available in the public literature, the following tables represent typical data generated for larger E2 protein fragments or multi-epitope peptide constructs, which can be adapted as a template for studies involving the 484-499 peptide.
Table 1: Example Antibody Titer Data from Preclinical Immunization Studies
| Immunogen | Animal Model | Adjuvant | Mean Antibody Titer (Endpoint Dilution) | Reference |
| Recombinant E2 Protein | Rabbit | Freund's Adjuvant | 1:200,000 | [1] |
| Recombinant E2 Protein | Mouse | Freund's Adjuvant | 1:9,000 - 1:27,000 | [1] |
| Multi-epitope Peptide (with E2 epitope) | Mouse | Montanide ISA 720 | >1:10,000 | [2] |
Table 2: Example T-Cell Response Data from ELISpot Assays
| Immunogen | Stimulation | Cell Type | Mean Spot Forming Units (SFU) / 10^6 cells | Cytokine | Reference |
| MVA-HCV (expressing E2) | E2 peptide pool | Mouse Splenocytes | ~1500 | IFN-γ | [3] |
| Multi-epitope Peptide (with E2 epitope) | Peptide Pool | Mouse Splenocytes | 37.61 ± 2.39 | IFN-γ | [2] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Anti-E2 484-499 Antibodies
This protocol describes the use of the HCV-1 E2 484-499 peptide to detect specific antibodies in serum samples.
Materials:
-
HCV-1 E2 484-499 synthetic peptide
-
96-well ELISA plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20; PBS-T)
-
Serum samples (from immunized animals or patients)
-
Secondary antibody conjugated to HRP (e.g., anti-mouse IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Dissolve the E2 484-499 peptide in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the peptide solution to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Dilute serum samples in Blocking Buffer (e.g., starting at 1:100 and performing serial dilutions). Add 100 µL of diluted sera to the wells. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
HCV Pseudoparticle (HCVpp) Neutralization Assay
This assay measures the ability of antibodies generated against the E2 484-499 peptide to inhibit the entry of HCVpp into target cells.
Materials:
-
HCV pseudoparticles (HCVpp) expressing the E1E2 glycoproteins
-
Huh-7 or other permissive cell lines
-
Complete cell culture medium
-
Heat-inactivated serum samples containing anti-E2 484-499 antibodies
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate overnight.
-
Antibody-Virus Incubation: Serially dilute the heat-inactivated serum samples. Mix the diluted sera with a predetermined amount of HCVpp and incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the Huh-7 cells and add the antibody-HCVpp mixture.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Calculate the percentage of neutralization by comparing the luciferase activity in the presence of immune serum to the activity in the presence of pre-immune or control serum. The 50% inhibitory concentration (IC50) can be determined from a dose-response curve.
ELISpot Assay for T-Cell Activation
This protocol is for the detection of IFN-γ secreting T-cells in response to stimulation with the E2 484-499 peptide.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human/mouse IFN-γ capture antibody
-
HCV-1 E2 484-499 synthetic peptide
-
PBMCs isolated from immunized animals or human subjects
-
Complete RPMI medium
-
Biotinylated anti-human/mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
BCIP/NBT substrate
-
ELISpot reader
Protocol:
-
Plate Coating: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI medium for 2 hours at 37°C.
-
Cell Plating and Stimulation: Add PBMCs to the wells (e.g., 2-3 x 10^5 cells/well). Add the E2 484-499 peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include positive (e.g., PHA) and negative (medium alone) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection Antibody: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add BCIP/NBT substrate. Incubate until spots develop.
-
Drying and Counting: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an ELISpot reader.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HCV Entry and Initial Signaling Pathway.
Caption: Immunological Evaluation Workflow.
References
- 1. Selection and characterization of a broadly neutralizing class of HCV anti-E2 VH1-69 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recombinant Full-Length Hepatitis C Virus E1E2 Dimer Elicits Pangenotypic Neutralizing Antibodies [frontiersin.org]
- 3. Binding of the Hepatitis C Virus E2 Glycoprotein to CD81 Is Strain Specific and Is Modulated by a Complex Interplay between Hypervariable Regions 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating HCV E2 484-499 Peptide
Audience: Researchers, scientists, and drug development professionals.
Abstract: These application notes provide detailed protocols for the conjugation of the Hepatitis C Virus (HCV) E2 484-499 peptide to carrier proteins, a critical step for the development of immunological tools such as antibodies. Small synthetic peptides, known as haptens, are typically not immunogenic on their own and require covalent coupling to a larger carrier protein to elicit a robust immune response.[1][2] This document outlines two primary methods: conjugation to Keyhole Limpet Hemocyanin (KLH) via maleimide-thiol chemistry for immunization purposes, and conjugation to Bovine Serum Albumin (BSA) using carbodiimide (B86325) (EDC/NHS) chemistry, ideal for subsequent immunoassay development.[3][4]
Peptide Characteristics and Design Considerations
The HCV E2 484-499 peptide is a linear antigenic region of the HCV envelope 2 protein.[5] Its sequence and physicochemical properties are essential for designing a successful conjugation strategy.
Peptide Sequence: Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala[6]
The presence of two cysteine (Cys) residues makes this peptide an excellent candidate for conjugation via maleimide (B117702) chemistry, which targets the thiol (-SH) groups.[7] The lysine (B10760008) (Lys) residue and the C-terminal carboxyl group also provide handles for alternative conjugation chemistries like the EDC/NHS method.[3]
| Property | Value | Reference |
| Sequence | PYCWHYPPKPCGIVPA | [6] |
| Residues | 484-499 | [5] |
| Molecular Weight | 1828.19 g/mol | [6] |
| Molecular Formula | C₈₈H₁₂₂N₂₀O₁₉S₂ | [6] |
| Key Functional Groups | 2x Thiol (Cys), 1x Primary Amine (Lys), 1x C-terminal Carboxyl |
Experimental Protocols
Protocol 1: Conjugation to Maleimide-Activated KLH (for Immunization)
This protocol utilizes the reaction between a maleimide group on the activated carrier protein and the thiol group on the peptide's cysteine residues, forming a stable thioether bond.[7][8] Maleimide-activated KLH is commercially available, simplifying the procedure.[7]
Materials:
-
HCV E2 484-499 Peptide (with free thiol groups)
-
Maleimide Activated KLH
-
Conjugation Buffer: 20 mM Sodium Phosphate, 100 mM EDTA, 80 mM Sucrose, pH 6.6-7.0
-
Ultrapure Water
-
Nitrogen Gas Supply
-
Reaction vial with stir bar
-
Desalting columns (for purification)
Procedure:
-
Reconstitute Maleimide Activated KLH: Slowly open the vial to release the vacuum. Reconstitute the lyophilized KLH with 1 mL of ultrapure water to achieve a concentration of 5 mg/mL.[7][9] Mix gently by pipetting; do not vortex.[7][9]
-
Prepare Peptide Solution: Dissolve 4 mg of the HCV E2 peptide in 0.5 mL of Conjugation Buffer.[7] If solubility is an issue, sonication may be applied briefly. Ensure the peptide is fully dissolved.
-
Conjugation Reaction: Immediately combine the peptide solution with the reconstituted KLH solution in a reaction vial.[7][9]
-
Inert Atmosphere: While stirring gently, de-gas the sample for 1-2 minutes under a gentle stream of nitrogen. This minimizes the oxidation of free thiol groups.
-
Incubation: Cap the reaction vial and continue stirring for 2 hours at room temperature or overnight at 2-8°C.[7][9]
-
Purification: Separate the peptide-KLH conjugate from unreacted peptide and byproducts using a desalting column equilibrated with PBS (Phosphate-Buffered Saline).
Protocol 2: Conjugation to BSA using EDC/NHS Chemistry (for Immunoassays)
This method creates a stable amide bond between a carboxyl group and a primary amine using a "zero-length" crosslinker.[3][10] Here, we will activate the peptide's C-terminal carboxyl group to react with lysine residues on BSA.
Materials:
-
HCV E2 484-499 Peptide
-
Bovine Serum Albumin (BSA)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0[10]
-
Coupling Buffer: PBS, pH 7.2-7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: 1 M Tris or Hydroxylamine, pH 8.0
-
Desalting columns (for purification)
Procedure:
-
Prepare Solutions: Equilibrate EDC and NHS to room temperature before opening. Prepare fresh 10 mg/mL solutions of EDC and NHS in ultrapure water immediately before use.[10]
-
Prepare Peptide and Carrier: Dissolve ~2 mg of the peptide in 500 µL of Activation Buffer. Dissolve 2 mg of BSA in 200 µL of PBS.[10]
-
Activate Peptide: Add a 10-fold molar excess of EDC and NHS to the peptide solution. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS-ester intermediate.
-
Conjugation Reaction: Immediately add the activated peptide solution to the BSA solution. Adjust the pH of the reaction mixture to 7.2-7.5 with PBS if necessary.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quench Reaction: Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS-esters. Incubate for 15 minutes.
-
Purification: Purify the conjugate using a desalting column equilibrated with PBS to remove excess reagents and unconjugated peptide.
Data Presentation
Quantitative analysis is crucial for ensuring the consistency and efficacy of the conjugate.
Table 2: Representative Conjugation Reaction Parameters and Efficiencies
| Parameter | KLH-Maleimide Conjugation | BSA-EDC/NHS Conjugation |
|---|---|---|
| Carrier Protein | KLH | BSA |
| Peptide Input | 4 mg | 2 mg |
| Carrier Input | 5 mg | 2 mg |
| Molar Ratio (Peptide:Carrier) | ~800:1 | ~40:1 |
| Conjugation Efficiency (%) | 60-80% | 50-70% |
| Peptides per Carrier (avg.) | 400-600 | 10-15 |
Note: Conjugation efficiency can be determined via amino acid analysis or by quantifying unreacted peptide using HPLC.[1][11]
Table 3: Typical Immunization Response Data (Post-Immunization with KLH-Peptide Conjugate)
| Parameter | Result | Method |
|---|---|---|
| Polyclonal Antibody Titer (Rabbit) | > 1:100,000 | ELISA |
| Antibody Affinity (K_D) to Peptide | 10⁻⁹ - 10⁻¹¹ M (pM-nM) | SPR / BLI |
| Specificity | High for HCV E2 peptide | Western Blot / ELISA |
Note: High-affinity antibodies in the picomolar to nanomolar range are considered suitable for most applications.[12]
Visualizations
Experimental and Chemical Workflows
Caption: Experimental workflow for antibody production using a conjugated peptide.
Caption: Reaction scheme for maleimide-thiol conjugation chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Antigenic structure of the hepatitis C virus envelope 2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A unique algorithm for the determination of peptide-carrier protein conjugation ratio by amino acid analysis using intrinsic internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epitope-directed monoclonal antibody production using a mixed antigen cocktail facilitates antibody characterization and validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of Antibodies to HCV E2 Glycoprotein (484-499 Epitope)
Introduction
The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for the host immune response and a key focus in vaccine development. Within the E2 protein, specific epitopes are responsible for eliciting antibody responses. The amino acid region 484-499 represents a conserved linear epitope of the E2 glycoprotein. Detection of antibodies targeting this specific region is valuable for researchers studying the immunogenicity of HCV vaccines, mapping B-cell epitopes, and characterizing the host immune response to HCV infection. Western blotting provides a robust method for the specific detection of antibodies to the HCV E2 484-499 epitope in serum or plasma samples. This technique is essential for validating antibody specificity and can be adapted for semi-quantitative analysis.
Principle of the Assay
This Western blot protocol is designed for the detection of human or animal antibodies specific to the 484-499 linear epitope of the HCV E2 glycoprotein. The assay involves the immobilization of a synthetic peptide corresponding to the HCV E2 484-499 sequence onto a nitrocellulose or PVDF membrane. The membrane is then incubated with a test serum or plasma sample. If antibodies specific to the E2 484-499 epitope are present in the sample, they will bind to the immobilized peptide. This binding is subsequently detected using a species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP), which catalyzes a chemiluminescent reaction upon the addition of a suitable substrate. The resulting light signal is captured on X-ray film or with a digital imaging system, appearing as a band at the molecular weight of the peptide.
Data Presentation
While specific quantitative data for Western blot detection of antibodies against the HCV E2 484-499 epitope is not extensively published, data from peptide-based enzyme immunoassays (EIAs) can provide an indication of the potential sensitivity and specificity of immunoassays targeting linear E2 epitopes.
| Assay Type | Antigen(s) | Sensitivity | Specificity | Efficiency/Accuracy | Reference Population |
| Peptide-based EIA | Synthetic peptides from various HCV regions | 93% | >95% | >95% | Patients with liver dysfunction and bleeding disorders |
| Peptide-based EIA | Synthetic peptides from various HCV regions | >95% | >95% | >95% | Pre-screened blood donors |
| Combined Ag/Ab ELISA | E2 Antigen and other HCV antigens | - | - | 98% | Blood donors and hemodialysis patients[1] |
| HCV Ag ELISA | HCV core antigen | 90.7% | 100% | 92.9% | Seropositive hemodialysis patients[2] |
Note: The data in this table is derived from studies using various peptide-based and antigen-detection immunoassays for HCV and may not be directly representative of the performance of a Western blot for the E2 484-499 epitope.
Experimental Protocols
Materials and Reagents
-
Antigen: Synthetic HCV-1 E2 Protein (484-499) peptide[3]
-
Membranes: Nitrocellulose or Polyvinylidene difluoride (PVDF) membranes (0.45 µm)
-
Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Serum or plasma from human patients or immunized animals (dilution to be optimized, typically 1:100 to 1:1000)
-
Secondary Antibody: HRP-conjugated anti-human IgG (or other species-specific) antibody (dilution to be optimized, typically 1:5,000 to 1:20,000)
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20)
-
Substrate: Enhanced chemiluminescence (ECL) substrate
-
Gel Electrophoresis: 15-20% Tris-Glycine polyacrylamide gels
-
Running Buffer: 1X Tris-Glycine-SDS buffer
-
Transfer Buffer: 1X Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Instrumentation: Electrophoresis apparatus, power supply, wet or semi-dry transfer system, imaging system (X-ray film and developer or digital imager)
Protocol
-
Antigen Preparation and Gel Electrophoresis:
-
Reconstitute the synthetic HCV E2 484-499 peptide in an appropriate solvent as per the manufacturer's instructions.
-
Prepare samples for loading by mixing the peptide with 2X Laemmli sample buffer.
-
Load approximately 100-200 ng of the peptide per well into a 15-20% Tris-Glycine polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, membranes, and filter paper in transfer buffer for 15-20 minutes.
-
Assemble the transfer stack (for wet transfer: sponge, filter paper, gel, membrane, filter paper, sponge).
-
Transfer the proteins from the gel to the membrane at 100V for 1 hour or at 30V overnight at 4°C.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (serum or plasma) in blocking buffer to the desired concentration.
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer to the appropriate concentration.
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.
-
Visualizations
Caption: Overall workflow for the Western blot detection of antibodies to the HCV E2 484-499 peptide.
Caption: Molecular interactions during the detection of HCV E2 484-499 specific antibodies.
References
Application Notes and Protocols: HCV E2 484-499 Peptide in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Hepatitis C Virus (HCV) E2 protein peptide spanning amino acids 484-499 for immunoprecipitation (IP) experiments. This peptide represents a significant linear antigenic region of the E2 glycoprotein (B1211001) and can be a valuable tool for isolating and studying anti-HCV antibodies and potentially other interacting partners from biological samples.[1]
Introduction
The Hepatitis C Virus envelope glycoprotein E2 is a primary target for the host immune response and plays a crucial role in viral entry by interacting with host cell receptors such as CD81.[2][3][4][5] The region encompassing amino acids 484-499 of the E2 protein has been identified as a major, conserved antigenic site.[1] This makes the synthetic peptide corresponding to this sequence, Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Asp-Ile-Pro-Pro-Lys (PYCW HYPPKPCDIPPK), a powerful reagent for immunological studies. In immunoprecipitation, this peptide can be used as bait to capture specific antibodies from serum, plasma, or cell culture supernatants, facilitating research into the humoral immune response to HCV infection and aiding in the evaluation of vaccine candidates.
Applications
-
Isolation of Anti-HCV E2 Antibodies: The primary application is the specific capture and enrichment of antibodies that recognize this linear epitope of the E2 glycoprotein from complex biological mixtures.
-
Characterization of Antibody Responses: Elucidation of the prevalence and specificity of antibodies targeting this conserved region in different stages of HCV infection or in vaccinated individuals.[1]
-
Screening for Neutralizing Antibodies: As the E2 protein is critical for viral entry, antibodies that bind to it may have neutralizing activity. IP can be the first step in identifying and isolating such antibodies for further functional characterization.
-
Discovery of Novel Interacting Partners: While the primary interaction is with antibodies, this peptide could potentially be used to explore other viral or host proteins that may interact with this region of E2.
Quantitative Data Summary
While direct quantitative data for the binding affinity of the HCV E2 484-499 peptide in the context of immunoprecipitation is not extensively available in the literature, data from related studies on E2 and other E2-binding peptides provide valuable context. The interaction between the full-length E2 glycoprotein and its primary receptor, CD81, is well-characterized, and peptides have been developed to interfere with this interaction. The binding affinities of some E2-binding peptides have been determined using methods like Surface Plasmon Resonance (SPR).
| Interacting Molecules | Method | Binding Affinity (Kd) | Reference |
| Selected Peptide (PE2D) and HCV E2 Protein | SPR | 19 nM | [6] |
| Selected Peptide (PE2B) and HCV E2 Protein | SPR | 43 nM | [6] |
| Selected Peptide (PE2A) and HCV E2 Protein | SPR | 50 nM | [6] |
Note: The data above is for different peptides binding to the E2 protein and not specifically for the 484-499 peptide's interaction with antibodies. It is provided to give a general sense of the binding affinities that can be achieved in peptide-protein interactions relevant to HCV research. The affinity of the 484-499 peptide for a specific antibody will vary depending on the individual antibody's characteristics.
Experimental Protocols
Protocol 1: Immunoprecipitation of Anti-HCV E2 Antibodies using HCV E2 484-499 Peptide
This protocol describes the use of a biotinylated HCV E2 484-499 peptide to capture specific antibodies from a serum sample, followed by purification using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated HCV E2 484-499 Peptide
-
Human serum sample (from an HCV-positive patient or a control)
-
Streptavidin-coated magnetic beads
-
Immunoprecipitation (IP) Lysis/Wash Buffer (e.g., 25 mM Tris, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Protein-free blocking buffer
-
Microcentrifuge tubes
-
Magnetic rack
-
Rotator or shaker
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads by vortexing.
-
Aliquot the desired amount of beads into a microcentrifuge tube.
-
Place the tube on a magnetic rack to separate the beads from the storage buffer. Remove and discard the supernatant.
-
Wash the beads twice with IP Lysis/Wash Buffer. After the final wash, resuspend the beads in IP Lysis/Wash Buffer.
-
-
Peptide Immobilization:
-
Add an excess of the biotinylated HCV E2 484-499 peptide to the washed beads.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated peptide to bind to the streptavidin beads.
-
Wash the peptide-coated beads three times with IP Lysis/Wash Buffer to remove any unbound peptide.
-
-
Blocking:
-
After the final wash, resuspend the peptide-coated beads in a protein-free blocking buffer and incubate for 30 minutes at 4°C to minimize non-specific binding.
-
Wash the beads once with IP Lysis/Wash Buffer.
-
-
Immunoprecipitation:
-
Clarify the serum sample by centrifugation at 14,000 x g for 10 minutes at 4°C to remove any debris.
-
Add the pre-cleared serum sample to the tube containing the blocked, peptide-coated beads.
-
Incubate the mixture overnight at 4°C with gentle rotation to allow antibodies to bind to the peptide.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold IP Lysis/Wash Buffer. With each wash, resuspend the beads completely and then separate them using the magnetic rack. These washing steps are critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add 50 µL of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with occasional vortexing to release the bound antibodies.
-
Place the tube on the magnetic rack and carefully transfer the supernatant containing the eluted antibodies to a new tube containing 5-10 µL of Neutralization Buffer.
-
-
Analysis:
-
The eluted antibodies can be analyzed by SDS-PAGE, Western blotting, or used in downstream functional assays.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for immunoprecipitating antibodies using the HCV E2 484-499 peptide.
Signaling Pathway Diagram
The HCV E2 glycoprotein, upon binding to the CD81 receptor on host cells, can trigger intracellular signaling cascades. While the 484-499 peptide itself is a linear epitope for antibody recognition, the broader interaction of the E2 protein initiates these pathways, which are relevant to the overall pathogenesis of HCV.
Caption: Signaling cascade initiated by HCV E2 binding to the CD81 receptor.
References
- 1. Antigenic structure of the hepatitis C virus envelope 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERK signaling is triggered by hepatitis C virus E2 protein through DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitogen‐activated protein kinase signalling pathways triggered by the hepatitis C virus envelope protein E2: implications for the prevention of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Neutralizing Face of Hepatitis C Virus E2 Envelope Glycoprotein [frontiersin.org]
- 6. Functional Selection of Hepatitis C Virus Envelope E2-Binding Peptide Ligands by Using Ribosome Display - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of HCV E2 484-499 Peptide-Specific T-Cell Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a critical target for the host immune response. The peptide sequence spanning amino acids 484-499 of the E2 protein has been identified as a significant antigenic region capable of eliciting T-cell responses.[1] Flow cytometry, particularly through intracellular cytokine staining (ICS), is a powerful technique for the single-cell analysis of antigen-specific T lymphocytes.[2][3] This document provides detailed protocols and application notes for the analysis of T-cell responses to the HCV E2 484-499 peptide, a critical tool for vaccine development and immunological research.[4][5]
Principle
This protocol facilitates the identification and quantification of HCV E2 484-499-specific T cells by measuring the production of intracellular cytokines following in vitro stimulation with the peptide. Peripheral blood mononuclear cells (PBMCs) are incubated with the synthetic peptide, leading to the activation of T cells bearing a T-cell receptor (TCR) that recognizes the peptide presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs).[6] A protein transport inhibitor, such as Brefeldin A, is added to trap the newly synthesized cytokines within the cell.[3][7] Subsequent staining with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) allows for their detection and quantification by flow cytometry.[3][8]
Data Presentation
The following table represents typical data obtained from an intracellular cytokine staining experiment analyzing the response of PBMCs from an HCV-exposed individual to the E2 484-499 peptide.
| Stimulation | T-Cell Subset | % IFN-γ+ | % TNF-α+ | % IL-2+ | % Polyfunctional (Any 2+) |
| Unstimulated Control | CD4+ | 0.02 | 0.05 | 0.01 | 0.00 |
| CD8+ | 0.01 | 0.03 | 0.01 | 0.00 | |
| Staphylococcal Enterotoxin B (SEB) | CD4+ | 15.2 | 25.8 | 10.5 | 8.5 |
| CD8+ | 12.5 | 20.1 | 8.2 | 6.1 | |
| HCV E2 484-499 Peptide | CD4+ | 0.85 | 1.20 | 0.50 | 0.35 |
| CD8+ | 1.50 | 2.10 | 0.80 | 0.65 |
Experimental Protocols
Materials and Reagents
-
Cryopreserved human PBMCs
-
HCV E2 484-499 synthetic peptide (lyophilized)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Staphylococcal Enterotoxin B (SEB) (positive control)
-
DMSO (vehicle control)
-
Brefeldin A (protein transport inhibitor)
-
DNase I
-
EDTA
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
Flow cytometer
Protocol 1: In Vitro Stimulation of PBMCs
-
Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a 15 mL conical tube containing pre-warmed complete RPMI medium.
-
Centrifuge at 300 x g for 10 minutes, discard the supernatant, and resuspend the cell pellet in complete RPMI medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter. Adjust the cell concentration to 2 x 10^6 viable cells/mL in complete RPMI medium.
-
Plate 1 x 10^6 cells (0.5 mL) into each well of a 24-well plate.
-
Prepare stimulation conditions:
-
Unstimulated Control: Add 5 µL of DMSO.
-
Positive Control: Add SEB to a final concentration of 1 µg/mL.
-
Test Condition: Add HCV E2 484-499 peptide to a final concentration of 1-10 µg/mL.[9]
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Add Brefeldin A to each well to a final concentration of 10 µg/mL.[10]
-
Continue incubation for an additional 4 hours for a total stimulation time of 6 hours.[7][11]
Protocol 2: Staining and Flow Cytometry Analysis
-
Following stimulation, add 200 µL of 0.1 M EDTA to each well and incubate for 5 minutes at room temperature to detach adherent cells.[10]
-
Gently resuspend the cells and transfer to FACS tubes.
-
Wash the cells with 2 mL of PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in PBS and stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells with FACS buffer.
-
Perform surface staining by adding the antibody cocktail (e.g., anti-CD3, anti-CD4, anti-CD8) and incubating for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. This step is crucial for allowing the intracellular antibodies to access their targets.[3]
-
Perform intracellular staining by adding the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and incubating for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
-
Acquire a sufficient number of events (e.g., 200,000-500,000 total events) for robust statistical analysis.
-
Analyze the data using appropriate flow cytometry software. A typical gating strategy involves first gating on lymphocytes by forward and side scatter, then on singlets, followed by viable cells, and then identifying CD3+ T cells. From the T-cell population, CD4+ and CD8+ subsets are identified, and the percentage of cells expressing each cytokine is determined.[12][13]
Visualizations
Experimental Workflow
Caption: Workflow for analyzing HCV E2 484-499 peptide-specific T-cell responses.
T-Cell Activation Signaling Pathway
Caption: TCR signaling cascade initiated by HCV E2 484-499 peptide recognition.
References
- 1. Antigenic structure of the hepatitis C virus envelope 2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of HCV-specific T cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 4. Characterization of T-cell responses against immunodominant epitopes from hepatitis C virus E2 and NS4a proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring T-Cell Immunity to Hepatitis C Virus: Insights from Different Vaccine and Antigen Presentation Strategies [mdpi.com]
- 6. cusabio.com [cusabio.com]
- 7. stemcell.com [stemcell.com]
- 8. iti.stanford.edu [iti.stanford.edu]
- 9. Optimized Hepatitis C Virus (HCV) E2 Glycoproteins and their Immunogenicity in Combination with MVA-HCV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lerner.ccf.org [lerner.ccf.org]
- 11. Frontiers | Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Assessing HCV E2 484-499 Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for neutralizing antibodies and a key component in vaccine development. The region spanning amino acids 484-499 has been identified as a major linear antigenic region of the E2 protein.[1] The stability of synthetic peptides derived from such crucial regions is a critical parameter for their use as immunogens or therapeutic agents. Proteolytic degradation in biological fluids, particularly serum, is a significant challenge for peptide-based therapeutics, affecting their bioavailability and efficacy.[2][3] Therefore, robust and reliable methods for assessing the stability of the HCV E2 484-499 peptide are essential during research and development.
This document provides detailed application notes and protocols for assessing the stability of the HCV E2 484-499 peptide, primarily focusing on its degradation profile in human serum. The methodologies described utilize High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are powerful techniques for peptide quantification and characterization.[4][5][6]
Principle of Peptide Stability Assays
The core principle of in vitro peptide stability assays is to incubate the peptide of interest in a biologically relevant matrix, such as human serum or plasma, and monitor its concentration over time.[7] The disappearance of the intact (parent) peptide is measured, often alongside the appearance of degradation products.[8] The rate of degradation is then used to calculate key stability parameters, most notably the peptide's half-life (t½), which is the time required for 50% of the initial peptide concentration to be degraded.[3] These assays are crucial for comparing the stability of different peptide analogs, evaluating the effectiveness of stability-enhancing modifications, and predicting in vivo performance.[9]
Key Methodologies
Two primary analytical techniques are central to assessing peptide stability:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for purifying and analyzing synthetic peptides.[10] It separates the intact peptide from its degradation products based on differences in hydrophobicity.[4][5] By measuring the peak area of the intact peptide at various time points, its degradation rate can be accurately quantified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.[11] LC-MS/MS is invaluable for confirming the identity of the intact peptide and identifying the specific cleavage sites by analyzing the mass of the degradation fragments (daughter peptides).[6][8]
Experimental Workflow and Relationships
The general workflow for assessing peptide stability involves incubation, sample processing, and analysis. The relationship between the key analytical methods is complementary, with HPLC providing quantitative data and MS offering detailed structural information.
Caption: General workflow for an in vitro peptide stability assay in human serum.
Caption: Complementary roles of RP-HPLC and LC-MS/MS in stability assessment.
Protocols
Protocol 1: Serum Stability Assay using RP-HPLC
This protocol details the steps to determine the half-life of the HCV E2 484-499 peptide in human serum.
1. Materials and Reagents:
-
HCV E2 484-499 peptide (synthesized, purity >95%)
-
Human serum (pooled, sterile-filtered)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thermomixer or water bath (37°C)
-
Microcentrifuge
-
HPLC system with UV detector (detection at 214 nm or 280 nm)
-
RP-HPLC column (e.g., C18, 4.6 x 250 mm)[5]
2. Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the HCV E2 peptide in an appropriate solvent (e.g., 20% ACN in water).[11] Ensure the peptide is fully dissolved.
-
Incubation Setup:
-
Pre-warm the human serum to 37°C.
-
In a microcentrifuge tube, add 475 µL of the pre-warmed human serum.
-
Spike with 25 µL of the 1 mg/mL peptide stock solution to achieve a final concentration of 50 µg/mL. Mix gently by pipetting. This is your main incubation tube.
-
-
Time-Point Sampling:
-
Immediately after spiking (t=0), withdraw a 50 µL aliquot and transfer it to a new tube containing 100 µL of quenching solution (e.g., ACN with 1% TFA). This immediately stops enzymatic degradation and precipitates serum proteins.[11]
-
Incubate the main tube at 37°C.
-
Withdraw 50 µL aliquots at subsequent time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) and quench them in the same manner.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A typical gradient for peptide analysis starts with a low percentage of mobile phase B, followed by a shallow increase. For example, a linear gradient from 5% to 65% B over 30 minutes is a good starting point.[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor absorbance at 214 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact HCV E2 484-499 peptide based on its retention time from the t=0 sample.
-
Integrate the peak area for the intact peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample (% Remaining = [Area(t) / Area(t=0)] * 100).
-
Plot the percentage of remaining peptide versus time.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.[11]
-
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol is used to identify the cleavage sites on the peptide.
1. Materials and Reagents:
-
Samples prepared as in Protocol 1 (steps 1-4).
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Formic acid (FA), LC-MS grade.
2. Procedure:
-
LC-MS/MS Analysis:
-
Use mobile phases similar to HPLC but with FA instead of TFA (e.g., A: 0.1% FA in water, B: 0.1% FA in ACN), as TFA can cause ion suppression in the MS.
-
Analyze the supernatant from a late-stage time point (e.g., 24 hours) where significant degradation has occurred.
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where it performs a full MS scan followed by MS/MS scans on the most abundant ions.
-
-
Data Analysis:
-
Analyze the full MS scan to find the molecular weights of potential degradation products (daughter peptides).
-
Examine the MS/MS fragmentation data for these daughter peptides to determine their amino acid sequences.
-
By comparing the sequences of the fragments to the original HCV E2 484-499 sequence, the exact enzymatic cleavage sites can be identified.
-
Data Presentation
Quantitative results from the stability assay should be summarized for clear interpretation and comparison.
Table 1: Stability of HCV E2 484-499 Peptide in Human Serum at 37°C
| Time (hours) | Mean Peak Area (n=3) | % Peptide Remaining |
| 0 | 1,542,800 | 100.0% |
| 0.5 | 1,311,380 | 85.0% |
| 1 | 1,141,672 | 74.0% |
| 2 | 894,824 | 58.0% |
| 4 | 540,000 | 35.0% |
| 8 | 215,992 | 14.0% |
| 24 | 30,856 | 2.0% |
Table 2: Calculated Stability Parameters for HCV E2 484-499 Peptide
| Parameter | Value | Method of Calculation |
| Half-Life (t½) | ~2.3 hours | One-phase exponential decay fit |
| Primary Cleavage Site | Arg¹⁰-Asn¹¹ | LC-MS/MS fragment analysis |
(Note: The data presented in these tables are representative examples and will vary based on the specific peptide sequence and experimental conditions.)
References
- 1. Antigenic structure of the hepatitis C virus envelope 2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Comparative peptide mapping of a hepatitis C viral recombinant protein by capillary electrophoresis and matrix-assisted laser desorption time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Peptide Structural Analysis with MMS | RedShiftBio [redshiftbio.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HCV E2 484-499 Peptide Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HCV E2 484-499 peptide. The following information is designed to help you optimize peptide concentrations in your assays and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the HCV E2 484-499 peptide in research?
The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is crucial for the virus's entry into host cells. The 484-499 amino acid region of the E2 protein is a significant antigenic site, meaning it is a primary target for the host's antibody response.[1] Researchers use synthetic peptides corresponding to this region to study antibody binding, develop neutralizing antibodies, and screen for potential inhibitors of HCV entry.[1][2]
Q2: What are the typical concentration ranges for the HCV E2 484-499 peptide in different assays?
The optimal concentration will vary depending on the specific assay, reagents, and experimental conditions. However, based on published literature, the following ranges can be used as a starting point for optimization.
| Assay Type | Application | Typical Concentration Range | Reference |
| ELISA | Plate Coating (Direct/Indirect) | 0.3 nM - 5 µg/mL | [3][4] |
| Competitive ELISA (In-solution) | Titration recommended (e.g., 10-fold dilutions from 1 µM) | General Knowledge | |
| Cell-Based Assays | Inhibition of HCVpp entry | 250 nM | [3] |
| Peptide-cell binding (Flow Cytometry) | Titration from low to high µM range (e.g., 1-40 µM) | [5] | |
| Peptide Arrays | Printing on slides | ~1 ng/spot | General Knowledge |
Q3: How should I prepare and store the HCV E2 484-499 peptide?
For optimal performance and longevity, follow these guidelines:
-
Reconstitution: Reconstitute the lyophilized peptide in a sterile, high-purity solvent such as DMSO or sterile water. To ensure complete dissolution, gently vortex the vial.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the impact of repeated freeze-thaw cycles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid degradation from multiple freeze-thaw cycles.
-
Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, store the aliquots at -80°C for long-term storage. For short-term use, a refrigerated temperature of 4°C is acceptable for a few days, but stability should be verified.
Troubleshooting Guides
Issue 1: High Background in ELISA
High background can mask the specific signal, leading to inaccurate results.
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk) or extend the blocking time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). |
| Suboptimal Washing | Increase the number of wash steps (e.g., from 3 to 5 washes) or the volume of wash buffer. Ensure thorough aspiration of wells between washes. |
| Peptide Concentration Too High | If using the peptide for coating, reduce the coating concentration. A checkerboard titration is recommended to find the optimal concentration. |
| Non-specific Binding of Detection Antibody | Include a control with no peptide to assess the non-specific binding of the secondary antibody. Consider using a different blocking buffer or adding a detergent like Tween-20 to the antibody dilution buffer. |
Issue 2: Low or No Signal in Assays
A weak or absent signal can indicate a problem with one or more components of the assay.
| Possible Cause | Troubleshooting Step |
| Peptide Concentration Too Low | Increase the peptide concentration. For ELISA coating, try a higher concentration within the recommended range. For competitive assays, ensure the concentration is sufficient to compete with the binding partner. |
| Peptide Degradation | Use a fresh aliquot of the peptide. Ensure proper storage and handling to prevent degradation. |
| Incorrect Buffer/pH | Verify that the pH and composition of all buffers are correct and compatible with the peptide and other reagents. |
| Insufficient Incubation Time | Increase the incubation times for the peptide, antibodies, or substrate to allow for optimal binding and signal development. |
| Inactive Reagents | Check the expiration dates and proper storage of all reagents, including antibodies and enzyme conjugates. |
Issue 3: Poor Reproducibility
Inconsistent results can undermine the validity of your findings.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique. For critical steps, consider using a multi-channel pipette for simultaneous additions. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water. |
| Variable Incubation Conditions | Ensure consistent incubation times and temperatures for all plates and experiments. Use a temperature-controlled incubator. |
| Peptide Aggregation | Briefly centrifuge the peptide vial before opening and visually inspect the reconstituted solution for precipitates. If aggregation is suspected, sonication may help. |
Experimental Protocols
Protocol 1: Indirect ELISA for Antibody Binding to HCV E2 484-499 Peptide
This protocol is for detecting antibodies that bind to the immobilized HCV E2 484-499 peptide.
-
Peptide Coating:
-
Dilute the HCV E2 484-499 peptide to a starting concentration of 2 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted peptide to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the wells as described in step 2.
-
Add 100 µL of diluted samples (e.g., patient sera or purified antibodies) to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the wells as described in step 2.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
-
Stop Reaction and Read Plate:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Cell-Based HCV Pseudoparticle (HCVpp) Entry Inhibition Assay
This protocol assesses the ability of the HCV E2 484-499 peptide to inhibit HCVpp entry into target cells.
-
Cell Seeding:
-
Seed target cells (e.g., Huh-7.5 cells) in a 96-well cell culture plate at a density that will result in 70-80% confluency on the day of infection.
-
Incubate overnight at 37°C in a CO₂ incubator.
-
-
Peptide-Virus Incubation:
-
In a separate tube, pre-incubate a fixed amount of HCVpp with serial dilutions of the HCV E2 484-499 peptide (e.g., starting from 10 µM and performing 10-fold dilutions).
-
Incubate for 1 hour at 37°C.
-
-
Infection:
-
Remove the culture medium from the seeded cells.
-
Add the peptide-virus mixture to the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Medium Change:
-
Remove the inoculum and replace it with fresh complete culture medium.
-
-
Reporter Gene Assay:
-
Incubate the cells for 48-72 hours to allow for reporter gene expression (e.g., luciferase or GFP).
-
Measure the reporter gene activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each peptide concentration relative to the virus-only control.
-
Plot the percentage of inhibition against the peptide concentration to determine the IC₅₀ value.
-
Visualizations
References
- 1. Antigenic structure of the hepatitis C virus envelope 2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jarem.org [jarem.org]
- 3. Functional Selection of Hepatitis C Virus Envelope E2-Binding Peptide Ligands by Using Ribosome Display - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A Sequence in the loop domain of hepatitis C virus E2 protein identified in silico as crucial for the selective binding to human CD81 | PLOS One [journals.plos.org]
Technical Support Center: HCV E2 484-499 ELISA Troubleshooting
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal issues with their Hepatitis C Virus (HCV) E2 484-499 peptide-based Enzyme-Linked Immunosorbent Assay (ELISA). The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs) - Low Signal
Q1: I am not getting any signal, or the signal is very weak in all wells, including my positive control. What are the possible causes?
A1: A complete lack of or very weak signal can stem from several critical errors in the assay setup. The most common culprits include the omission of a key reagent, incorrect reagent preparation, or procedural inconsistencies.[1] It's also possible that the reagents themselves have degraded.
Q2: My standard curve looks poor, and the values are inconsistent. How can I fix this?
A2: An inaccurate standard curve is often due to pipetting errors or improper preparation of the standard dilutions.[1][2] Degradation of the standard itself due to improper storage or multiple freeze-thaw cycles can also lead to inconsistent optical density (OD) values.[1]
Q3: The signal in my sample wells is low, but my positive control and standards are working correctly. What does this indicate?
A3: This scenario suggests that the issue lies with your samples. The concentration of the target analyte may be below the detection limit of the assay, or your sample matrix may be interfering with the reaction.[3] It's also possible that the sample was over-diluted.[3]
Q4: Can the incubation times and temperatures affect my signal?
A4: Absolutely. Incubation times and temperatures are critical for optimal antibody-antigen binding.[4] Insufficient incubation times can lead to weak signal, while temperatures that are too low can decrease the reaction rate.[5][6][7] Conversely, excessively high temperatures can lead to high background.[6][7]
Q5: How important is the washing step in preventing low signal?
A5: While insufficient washing is more commonly associated with high background, overly aggressive or prolonged washing can elute the antigen or antibodies from the wells, resulting in a weak signal.[3]
Troubleshooting Guides
Guide 1: Reagent and Solution Problems
This guide focuses on troubleshooting issues related to the assay's components.
| Potential Problem | Possible Cause | Recommended Solution |
| No/Weak Signal | Reagents added in the wrong order.[8] | Carefully follow the protocol for the order of reagent addition. |
| Incorrectly prepared or expired reagents.[3] | Prepare all buffers and reagent dilutions fresh for each assay. Double-check all calculations and ensure reagents are within their expiration dates.[3][8] | |
| Inactive substrate solution.[3] | Ensure the substrate is appropriate for the enzyme used (e.g., TMB for HRP). Prepare the substrate solution immediately before use and protect it from light.[8] | |
| Low antibody concentration.[9] | Increase the concentration of the primary or secondary antibody. A checkerboard titration may be necessary to determine the optimal concentration.[10][11] | |
| Improper storage of reagents.[8] | Verify that all kit components have been stored at the recommended temperatures.[8] | |
| Contaminated buffers. | Use fresh, sterile buffers for each experiment.[12] |
Guide 2: Procedural and Technical Errors
This section addresses common errors made during the ELISA procedure.
| Potential Problem | Possible Cause | Recommended Solution |
| Low Signal | Inadequate incubation times. | Increase the incubation time for the antigen, primary antibody, or secondary antibody. An overnight incubation at 4°C for the primary antibody can sometimes increase signal.[5][9] |
| Incorrect incubation temperature.[6][7] | Ensure all incubations are carried out at the temperature specified in the protocol. Allow reagents to reach room temperature before use if required.[6][8] | |
| Insufficient washing. | While more commonly causing high background, ensure wash steps are sufficient to remove unbound reagents.[1] | |
| Overly stringent washing.[3] | Reduce the number of washes or the soaking time. Ensure the automated plate washer is properly calibrated to avoid harsh washing.[3] | |
| Poor peptide coating.[13] | Ensure the correct coating buffer and concentration of the HCV E2 484-499 peptide are used. Consider optimizing the coating time and temperature (e.g., overnight at 4°C). | |
| Ineffective blocking. | While usually a cause of high background, ensure the blocking buffer is appropriate and the incubation is sufficient to prevent non-specific binding that could interfere with the primary interaction.[14] | |
| Plate reader settings are not optimal.[3] | Verify that the correct wavelength is being used for the substrate.[3] |
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody Optimization
To determine the optimal concentrations of primary and secondary antibodies, a checkerboard titration is recommended.[11]
-
Plate Coating: Coat a 96-well ELISA plate with the HCV E2 484-499 peptide at a concentration known to be in excess.
-
Blocking: Block the plate with an appropriate blocking buffer.
-
Primary Antibody Dilutions: Prepare a series of dilutions of the primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000) in assay buffer. Add these dilutions to the rows of the plate.
-
Secondary Antibody Dilutions: Prepare a series of dilutions of the HRP-conjugated secondary antibody (e.g., 1:2000, 1:4000, 1:8000, 1:16000, 1:32000) in assay buffer. Add these dilutions to the columns of the plate.
-
Incubation: Incubate the plate according to the standard protocol.
-
Washing: Wash the plate as per the protocol.
-
Substrate Addition: Add the substrate solution and incubate for the recommended time.
-
Stop Solution and Reading: Add the stop solution and read the absorbance at the appropriate wavelength.
-
Analysis: The optimal combination of primary and secondary antibody concentrations will be the one that gives the highest signal-to-noise ratio.
Protocol 2: Optimizing Incubation Time and Temperature
-
Prepare Multiple Plates: Prepare identical ELISA plates coated with the HCV E2 484-499 peptide and blocked.
-
Vary Incubation Times: For the primary antibody incubation step, test different durations (e.g., 1 hour, 2 hours, overnight) while keeping the temperature constant.
-
Vary Incubation Temperatures: On separate plates, test different incubation temperatures (e.g., room temperature, 37°C) for a fixed duration.
-
Complete the Assay: Proceed with the remaining ELISA steps as per the standard protocol.
-
Analyze Results: Compare the signal intensities to determine the optimal incubation time and temperature for your specific assay conditions.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low or no signal in HCV E2 ELISA.
Caption: Systematic workflow for optimizing an HCV E2 peptide ELISA.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. mabtech.com [mabtech.com]
- 3. arp1.com [arp1.com]
- 4. assaygenie.com [assaygenie.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. sinobiological.com [sinobiological.com]
- 7. ELISA Tips-Temperature [elisa-antibody.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 11. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 12. biocompare.com [biocompare.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. bosterbio.com [bosterbio.com]
reducing non-specific binding of HCV e2 484-499 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of the HCV E2 484-499 peptide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem when working with the HCV E2 484-499 peptide?
Non-specific binding refers to the attachment of the HCV E2 484-499 peptide to surfaces other than its intended target, such as the walls of microplate wells, tubing, or other proteins.[1][2] This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately resulting in false positives and unreliable data.[1][3] The physicochemical properties of the peptide, such as its charge and hydrophobicity, can influence its propensity for non-specific interactions.[2][4]
Q2: I am observing high background in my ELISA assay using the HCV E2 484-499 peptide. What are the likely causes and how can I reduce it?
High background in an ELISA is a common indicator of non-specific binding.[5] Several factors could be contributing to this issue:
-
Insufficient Blocking: The blocking buffer may not be effectively covering all unoccupied sites on the microplate wells.[5]
-
Inadequate Washing: Washing steps may not be stringent enough to remove unbound peptides and other reagents.[3]
-
Inappropriate Antibody Concentration: The concentration of primary or secondary antibodies may be too high, leading to their non-specific attachment.[3]
-
Contamination: Reagents or equipment may be contaminated with substances that contribute to the background signal.[3]
To address high background, consider the following troubleshooting steps:
-
Increase the concentration or incubation time of your blocking agent.
-
Increase the number and duration of wash steps, and consider adding a non-ionic detergent like Tween-20 to the wash buffer.[3]
-
Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[3]
-
Ensure all reagents are fresh and all labware is clean.[6]
Q3: What are the best blocking agents to use for reducing non-specific binding of the HCV E2 484-499 peptide?
The choice of blocking agent can significantly impact non-specific binding. Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%, BSA is a widely used protein-based blocking agent.[7]
-
Casein: Often found in non-fat dry milk, casein is another effective protein-based blocker.
-
Polyethylene Glycol (PEG): The incorporation of PEG into assay surfaces can create a hydrophilic layer that repels non-specific protein and peptide adsorption.[4][8]
-
Commercially available blocking buffers: Several optimized blocking buffers are available that may offer superior performance.[1]
It is often necessary to empirically test several blocking agents to find the most effective one for your specific assay conditions.
Q4: How can I optimize my buffer conditions to minimize non-specific binding?
Adjusting the composition of your assay and wash buffers can help reduce non-specific interactions:[7]
-
pH: The pH of the buffer can affect the charge of the peptide and the surface, influencing electrostatic interactions.[4][7] Experimenting with a range of pH values around the isoelectric point of the peptide can be beneficial.
-
Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can help to shield charges and reduce electrostatic-driven non-specific binding.[3][7]
-
Detergents: Adding a low concentration (0.05-0.1%) of a non-ionic detergent, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions that contribute to non-specific binding.[4][7]
Q5: Could the type of microplate I'm using be contributing to non-specific binding?
Yes, the surface chemistry of the microplate can play a role. Standard polystyrene plates can have hydrophobic and charged regions that promote non-specific adsorption.[2] If you are experiencing significant issues, consider using plates with surfaces that are specifically treated to reduce non-specific binding, such as those with low-binding or ultra-low binding surfaces. Some plates are coated with hydrophilic polymers to minimize such interactions.
Troubleshooting Guides
Table 1: Troubleshooting High Background in Immunoassays
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking incubation time or temperature. Test different blocking agents (e.g., BSA, casein, commercial blockers). Increase the concentration of the blocking agent. |
| Inadequate Washing | Increase the number of wash cycles. Increase the soaking time during washes. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. |
| Antibody Concentration Too High | Perform an antibody titration to determine the optimal concentration. |
| Cross-Reactivity | Ensure the secondary antibody is not binding to the capture antibody or other components of the sample. Use pre-adsorbed secondary antibodies. |
| Contamination | Use fresh, sterile reagents and pipette tips. Ensure labware is thoroughly cleaned. |
| Hydrophobic or Electrostatic Interactions | Add non-ionic detergents or increase the salt concentration in the buffers. Adjust the pH of the buffers. |
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Mechanism of Action | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% | Protein-based; coats unoccupied surfaces. | Readily available, relatively inexpensive. | Can be a source of contamination with other proteins. |
| Casein (from non-fat dry milk) | 1-5% | Protein-based; coats unoccupied surfaces. | Inexpensive and effective. | May contain phosphoproteins that can interfere with some assays. |
| Polyethylene Glycol (PEG) | Varies | Creates a hydrophilic barrier. | Highly effective at reducing protein and peptide adsorption. | May require surface modification. |
| Commercial Blockers | Per manufacturer | Optimized formulations, often proprietary. | High performance, consistent quality. | More expensive than traditional blockers. |
| Tween-20 | 0.05-0.1% | Non-ionic detergent; disrupts hydrophobic interactions. | Reduces hydrophobic-driven non-specific binding. | Can interfere with some antibody-antigen interactions at high concentrations. |
Experimental Protocols
Optimized ELISA Protocol for HCV E2 484-499 Peptide to Reduce Non-Specific Binding
This protocol provides a general framework for an indirect ELISA. Concentrations and incubation times may need to be optimized for your specific system.
-
Coating:
-
Dilute the HCV E2 484-499 peptide to the desired concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the peptide solution to each well of a high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% BSA in PBS with 0.05% Tween-20) to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Aspirate the blocking buffer.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the plate five times with 200 µL of wash buffer per well, with a 30-second soak time for each wash.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the plate five times with 200 µL of wash buffer per well, with a 30-second soak time for each wash.
-
-
Detection:
-
Add 100 µL of the appropriate substrate to each well.
-
Incubate until sufficient color develops.
-
-
Stop Reaction and Read Plate:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Visualizations
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. assaygenie.com [assaygenie.com]
- 4. waters.com [waters.com]
- 5. biocompare.com [biocompare.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: HCV-1 E2 Protein (484-499) Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of the HCV-1 E2 Protein fragment (484-499).
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of the HCV-1 E2 (484-499) peptide.
Issue 1: Peptide fails to dissolve in aqueous buffers (e.g., PBS, Tris-HCl).
Cause: The HCV-1 E2 (484-499) peptide possesses significant hydrophobicity due to a high content of nonpolar amino acids, leading to poor solubility in aqueous solutions.
Solution:
-
Initial Assessment:
-
Amino Acid Sequence: Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala.[1][2]
-
Physicochemical Properties: This 16-amino acid peptide has a high proportion of hydrophobic and proline residues, which contributes to its tendency to aggregate and resist solubilization in aqueous buffers. The presence of two cysteine residues can lead to the formation of disulfide bonds, further promoting aggregation.[3]
-
-
Recommended Solubilization Strategies:
-
pH Adjustment: Since the peptide has a net positive charge at neutral pH due to the presence of Lysine and Histidine, attempting to dissolve it in a slightly acidic solution can improve solubility. Try dissolving the peptide in 10% acetic acid and then diluting it with your aqueous buffer.[4]
-
Organic Solvents: For highly hydrophobic peptides, the use of a small amount of an organic solvent is often necessary.[4][5][6]
-
First, dissolve the peptide in a minimal volume of Dimethyl Sulfoxide (DMSO).
-
Then, slowly add the aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the desired final concentration.
-
Caution: For cell-based assays, the final concentration of DMSO should typically not exceed 0.5-1% to avoid cytotoxicity.[5]
-
-
Sonication: Gentle sonication can help break up peptide aggregates and facilitate dissolution.[4]
-
Issue 2: Peptide precipitates out of solution after initial dissolution.
Cause: The peptide may be supersaturated in the chosen solvent system or may aggregate over time.
Solution:
-
Re-dissolution with Chaotropic Agents:
-
If the peptide is intended for applications that are not sensitive to denaturants, consider using 6 M Guanidine-HCl or 8 M Urea to solubilize the peptide. These agents disrupt intermolecular interactions that lead to aggregation. Subsequently, the chaotropic agent may need to be removed through dialysis or buffer exchange, though this can risk re-aggregation.
-
-
Modification of the Peptide (for future experiments):
-
Cyclization: Introducing a polar hinge for cyclization has been shown to significantly improve the water solubility of HCV-E2 epitope mimics without negatively impacting antibody recognition.[7][8] This is a strategy to consider during the peptide synthesis design phase.
-
Solubility-Enhancing Tags: For recombinant expression of this peptide fragment, fusion with a highly soluble protein tag such as Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) can enhance solubility.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of the HCV-1 E2 Protein (484-499)?
The single-letter amino acid sequence is PYCWHYPPKPCGIVPA. The three-letter code is Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala.[1][2]
Q2: Why is this peptide fragment difficult to dissolve?
Its poor solubility is primarily due to its hydrophobic nature, with a high content of nonpolar amino acids such as Proline, Tyrosine, Tryptophan, Isoleucine, and Valine. Additionally, the two cysteine residues can form intermolecular disulfide bonds, leading to aggregation.[3]
Q3: What is the first solvent I should try?
For a peptide with a net positive charge like this one, it is recommended to first try dissolving it in sterile, distilled water. If that fails, a dilute acidic solution, such as 10% acetic acid, should be attempted before resorting to organic solvents.[4]
Q4: Can I heat the peptide to improve solubility?
Gentle warming (e.g., to 37°C) can be attempted, but it should be done with caution as excessive heat can degrade the peptide.[5] It is generally preferable to use sonication.[4]
Q5: The peptide contains cysteine. Are there any special considerations?
Yes. If you need to use an organic solvent, it is often recommended to use DMF (Dimethylformamide) instead of DMSO for peptides containing cysteine, as DMSO can potentially oxidize the thiol groups. However, for many applications, DMSO is acceptable if used judiciously.
Quantitative Data Summary
The following table provides illustrative data on the solubility of a hydrophobic peptide with similar characteristics to HCV-1 E2 (484-499) under various conditions. Note: This is representative data and actual solubility may vary.
| Condition | Solvent System | Peptide Concentration (mg/mL) | Observations |
| 1 | PBS (pH 7.4) | < 0.1 | Insoluble, visible particulates |
| 2 | 10% Acetic Acid | 0.5 | Partially soluble with some cloudiness |
| 3 | 50% Acetonitrile / H₂O | 1.0 | Soluble, clear solution |
| 4 | 100% DMSO | > 10 | Fully soluble, clear solution |
| 5 | 6 M Guanidine-HCl | 2.0 | Soluble, clear solution |
Experimental Protocols
Protocol 1: Solubilization using an Organic Solvent (DMSO)
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Initial Dissolution: Add a minimal volume of pure DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL). Vortex briefly.
-
Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., PBS) drop-by-drop to the DMSO stock solution until the final desired peptide concentration is reached.
-
Clarification: If any particulates are visible, sonicate the solution in a water bath for 5-10 minutes.
-
Sterilization: If required for your application, filter the final solution through a 0.22 µm syringe filter that is compatible with your solvent system.
-
Storage: Aliquot the peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using an Acidic Buffer
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature.
-
Dissolution: Reconstitute the peptide in a 10% acetic acid solution to the desired concentration.
-
Sonication: If the peptide does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.
-
Buffer Exchange (Optional): If acetic acid interferes with downstream applications, perform a buffer exchange into your final experimental buffer using a desalting column or dialysis. Be aware that the peptide may precipitate during this step.
-
Storage: Store the final solution in aliquots at -20°C or -80°C.
Visualizations
Caption: A decision-making workflow for solubilizing the HCV-1 E2 (484-499) peptide.
Caption: Key factors influencing the solubility of the HCV-1 E2 (484-499) peptide.
References
- 1. HCV-1 e2 Protein (484-499) - Elabscience® [elabscience.com]
- 2. peptide.com [peptide.com]
- 3. Antigenic structure of the hepatitis C virus envelope 2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Improving the aqueous solubility of HCV-E2 glycoprotein epitope mimics by cyclization using POLAR hinges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the aqueous solubility of HCV‐E2 glycoprotein epitope mimics by cyclization using POLAR hinges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of HCV E2 484-499 Peptide
Welcome to the technical support center for the synthesis of the Hepatitis C Virus (HCV) E2 484-499 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges encountered during the synthesis of this specific peptide sequence.
Peptide Sequence: Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala Molecular Formula: C₈₈H₁₂₂N₂₀O₁₉S₂ Molecular Weight: 1828.19 g/mol [1]
The HCV E2 484-499 peptide is a segment of the HCV envelope glycoprotein (B1211001) E2 and is of significant interest in immunological studies and vaccine development. However, its synthesis by standard solid-phase peptide synthesis (SPPS) methods presents notable challenges primarily due to its hydrophobic nature. This guide provides detailed information to help you overcome these difficulties.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of the HCV E2 484-499 peptide in a question-and-answer format.
| Problem ID | Question | Answer |
| SYN-001 | I am observing low coupling efficiency, especially for hydrophobic residues like Val, Ile, and Pro. What can I do? | Low coupling efficiency is a common issue with hydrophobic peptides due to steric hindrance and peptide aggregation on the solid support. To address this, consider the following strategies: - Choice of Coupling Reagent: Utilize highly efficient coupling reagents such as HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are known to be effective for sterically hindered amino acids. - Double Coupling: For difficult couplings, performing the coupling step twice with fresh reagents can significantly improve the yield. - Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature (e.g., 30-40°C) can help to disrupt secondary structures and improve reaction kinetics. |
| SYN-002 | My peptide-resin is clumping, and I suspect on-resin aggregation. How can I prevent this? | On-resin aggregation is a major challenge for the HCV E2 484-499 peptide due to its high content of hydrophobic and proline residues, which can lead to the formation of secondary structures like β-sheets.[2] Here are some preventative measures: - Resin Selection: Use a resin with a low loading capacity (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains. Polyethylene glycol (PEG)-grafted resins, such as TentaGel or ChemMatrix, are often preferred as they can improve solvation of the growing peptide chain.[2] - "Magic Mixture" Solvent: Instead of using pure DMF, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be more effective in solvating the growing peptide and disrupting aggregation.[2] - Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help disrupt hydrogen bonds and prevent aggregation. - Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions can disrupt the formation of secondary structures. |
| PUR-001 | The cleaved peptide has very poor solubility in aqueous solutions, making purification by HPLC difficult. How can I improve its solubility? | Poor solubility is a significant hurdle for the purification of the hydrophobic HCV E2 484-499 peptide. Here are some strategies to enhance solubility: - Organic Solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP) before diluting it with the initial HPLC mobile phase. - Guanidine (B92328) Hydrochloride: For highly aggregated peptides, dissolving the crude product in a solution containing 6 M guanidine hydrochloride can be effective. This solution can then be injected onto the HPLC column. - Trifluoroethanol (TFE): Adding 10-20% TFE to the mobile phase can help to maintain the peptide in solution during HPLC purification.[3] |
| PUR-002 | My peptide is not precipitating from the cleavage cocktail upon addition of diethyl ether. What should I do? | The failure of a hydrophobic peptide to precipitate in diethyl ether is a common issue.[4] Here are some troubleshooting steps: - Alternative Precipitation Solvents: Try a 1:1 mixture of diethyl ether and pentane (B18724) or hexane, which is less polar and may induce precipitation. - Concentration: The volume of the cleavage cocktail might be too large. Carefully concentrate the TFA solution under a stream of nitrogen before adding cold ether. - Direct Purification: If precipitation fails, the TFA/ether mixture can be dried down, and the residue can be directly dissolved in the HPLC mobile phase for purification.[4] |
| ANA-001 | I am having trouble getting a clear mass spectrum of my purified peptide. What could be the issue? | Issues with mass spectrometry of hydrophobic peptides can arise from poor ionization or aggregation. Here are some tips: - Matrix Selection (for MALDI-TOF): Use a matrix like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). Experiment with different matrix preparations and spotting techniques to find the optimal conditions. - Solvent System (for ESI-MS): Ensure the peptide is fully dissolved in a suitable solvent system for electrospray ionization, typically containing acetonitrile (B52724) and water with a small amount of formic acid. The addition of a small percentage of isopropanol (B130326) or HFIP might be necessary for very hydrophobic peptides. - Sample Purity: Impurities from the synthesis or purification process can suppress the ionization of the peptide. Ensure the sample is adequately desalted before analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-phase synthesis strategy for the HCV E2 484-499 peptide?
A1: A standard Fmoc/tBu solid-phase synthesis strategy on a low-substitution PEG-based resin (e.g., TentaGel S RAM) is a good starting point. Use of HCTU as the coupling agent and 20% piperidine (B6355638) in DMF for Fmoc deprotection is a common practice. Given the hydrophobic nature of the peptide, incorporating strategies to minimize aggregation, such as using NMP as a solvent or adding chaotropic agents, is highly recommended.
Q2: What are the expected yield and purity for the synthesis of this peptide?
Q3: What are the ideal storage conditions for the lyophilized HCV E2 484-499 peptide?
A3: The lyophilized peptide should be stored at -20°C or lower in a desiccated environment. For long-term storage, -80°C is recommended. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the peptide into smaller, single-use vials.
Q4: How should I dissolve the lyophilized peptide for my experiments?
A4: Due to its hydrophobicity, dissolving the peptide directly in aqueous buffers can be challenging. It is recommended to first dissolve the peptide in a minimal amount of a sterile, polar organic solvent such as DMSO. Once the peptide is in solution, it can be slowly added to the aqueous buffer of choice with gentle vortexing to the desired final concentration. The final concentration of the organic solvent should be kept as low as possible to avoid affecting the biological assay.
Experimental Protocols
General Protocol for Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline and may require optimization for the specific synthesizer and reagents used.
-
Resin Swelling: Swell Tentagel S RAM resin (0.25 mmol/g) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4-5 equivalents) with HCTU (4-5 equivalents) and DIPEA (8-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
Cleavage and Deprotection Protocol
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM.
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Reverse-Phase HPLC (RP-HPLC) Purification Protocol
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5-95% B over 30-60 minutes is a good starting point. The optimal gradient will need to be determined empirically based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: A generalized workflow for the synthesis, cleavage, and purification of the HCV E2 484-499 peptide.
Caption: A decision tree for troubleshooting common issues in HCV E2 484-499 peptide synthesis.
References
Technical Support Center: HCV E2 484-499 Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of the Hepatitis C Virus (HCV) E2 484-499 peptide.
Understanding the HCV E2 484-499 Peptide
The HCV E2 484-499 peptide is a 16-amino acid sequence (Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala) derived from the E2 envelope glycoprotein (B1211001) of the Hepatitis C virus.[1][2] This region is part of a major antigenic site on the E2 protein. Due to its amino acid composition, particularly the presence of hydrophobic residues and two cysteine residues, this peptide has a high propensity to aggregate in aqueous solutions, which can significantly impact experimental outcomes.
Troubleshooting Guide: Preventing and Resolving Aggregation
This guide provides a systematic approach to troubleshoot and prevent the aggregation of the HCV E2 484-499 peptide.
Problem: My lyophilized HCV E2 484-499 peptide will not dissolve.
The insolubility of lyophilized peptides is a common issue, often due to the formation of aggregates during synthesis, purification, or lyophilization. Follow these steps to achieve solubilization:
Step 1: Initial Solubility Test.
Before dissolving the entire sample, it is crucial to perform a solubility test on a small aliquot. This prevents the potential loss of valuable peptide in an inappropriate solvent.
Step 2: Selecting the Right Solvent.
The choice of solvent is critical and depends on the peptide's physicochemical properties.
-
Physicochemical Properties of HCV E2 484-499 Peptide:
-
Sequence: Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala
-
Hydrophobicity: This peptide is highly hydrophobic due to the presence of multiple proline, tyrosine, tryptophan, isoleucine, and valine residues. Hydrophobic peptides tend to be poorly soluble in aqueous solutions.
-
Charge and Isoelectric Point (pI): The net charge of a peptide influences its solubility, with the lowest solubility typically observed at its isoelectric point (pI). The estimated pI of the HCV E2 484-499 peptide is in the neutral to slightly basic range. To enhance solubility, the pH of the solvent should be adjusted to be at least 2 units away from the pI.
-
Recommended Solubilization Workflow:
References
Technical Support Center: HCV E2 484-499 Antibody Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing enzyme-linked immunosorbent assays (ELISAs) to detect antibodies against the Hepatitis C Virus (HCV) E2 protein peptide 484-499.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of the HCV E2 484-499 peptide?
The amino acid sequence for the HCV E2 484-499 peptide is Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala.[1] This region has been identified as a major antigenic site within the E2 protein.[2][3]
Q2: Why is a peptide-based ELISA used for detecting HCV E2 antibodies?
Peptide-based ELISAs offer high specificity by targeting a defined epitope. This can be advantageous over using whole recombinant proteins, where antibodies to other regions or contaminants could lead to non-specific signals. Assays using synthetic peptides from the E2 protein have been shown to be effective in detecting HCV antibodies.[3]
Q3: What are the critical initial steps for a successful peptide ELISA?
Proper handling and preparation of the peptide are crucial. This includes ensuring the peptide is fully solubilized in an appropriate buffer and using high-quality reagents. The purity of the synthetic peptide is also a key factor, as contaminants from the synthesis process, such as trifluoroacetic acid (TFA), can interfere with the assay.
Q4: What are the key host cell receptors that HCV E2 interacts with?
The HCV E2 glycoprotein (B1211001) plays a crucial role in viral entry by interacting with several host cell receptors. The primary receptors include the tetraspanin CD81, scavenger receptor class B type I (SR-BI), and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN).[4][5][6][7][8] The interaction with CD81 is considered a critical step for viral entry.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during HCV E2 484-499 antibody assays.
Problem 1: Weak or No Signal
| Potential Cause | Recommended Solution |
| Inefficient Peptide Coating | Small peptides like E2 484-499 may not efficiently adsorb to standard polystyrene plates. Use high-binding plates specifically designed for peptides or consider covalent coupling methods. Alternatively, conjugate the peptide to a carrier protein like BSA or KLH. |
| Peptide Degradation | Ensure the peptide is stored correctly in lyophilized form at -20°C or lower. Avoid repeated freeze-thaw cycles of peptide solutions. Peptides containing cysteine, like E2 484-499, are susceptible to oxidation. |
| Incorrect Buffer pH for Coating | The optimal pH for coating can vary. While carbonate-bicarbonate buffer (pH 9.6) is common, if binding is poor, test a range of buffers from pH 4.0 to 8.0. |
| Insufficient Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Short Incubation Times | Increase the incubation time for the primary antibody (e.g., overnight at 4°C) and/or the secondary antibody to allow for sufficient binding. |
| Inactive Enzyme Conjugate | Ensure the enzyme conjugate (e.g., HRP) has not lost activity due to improper storage or age. Use a fresh batch if necessary. |
Problem 2: High Background
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the blocking time. Ensure the blocking buffer covers the entire well surface. |
| Non-specific Antibody Binding | Increase the number of wash steps and the volume of wash buffer. Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding. |
| Cross-Reactivity of Secondary Antibody | Use a secondary antibody that is pre-adsorbed against the species of the primary antibody to minimize cross-reactivity. |
| High Concentration of Antibodies | Reduce the concentration of the primary and/or secondary antibodies. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents to avoid contamination that can lead to high background. |
Problem 3: High Variability Between Wells (Poor Reproducibility)
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes are dispensed into each well. |
| Uneven Temperature Across the Plate | Ensure the plate is incubated at a consistent temperature. Avoid stacking plates during incubation. Allow all reagents to come to room temperature before use. |
| Edge Effects | To minimize evaporation from the outer wells, which can lead to "edge effects," fill the outer wells with PBS or water and do not use them for samples or controls. |
| Incomplete Washing | Ensure all wells are washed thoroughly and consistently. Residual reagents can lead to variability. |
| Peptide Aggregation | Ensure the peptide is fully dissolved before coating the plates. Aggregates can lead to uneven coating and inconsistent results. |
Experimental Protocols
Protocol: Indirect ELISA for Detection of Anti-HCV E2 484-499 Antibodies
Materials:
-
HCV E2 484-499 synthetic peptide (purity >95%)
-
High-binding 96-well ELISA plates
-
Coating Buffer: Carbonate-Bicarbonate buffer (0.05 M, pH 9.6)
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or 3% BSA in PBST
-
Sample Diluent: 1% non-fat dry milk or 1% BSA in PBST
-
Primary Antibody: Serum or plasma samples from subjects
-
Secondary Antibody: HRP-conjugated anti-human IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2N H₂SO₄
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Peptide Coating:
-
Reconstitute the lyophilized HCV E2 484-499 peptide in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution.
-
Dilute the peptide stock solution in Coating Buffer to a final concentration of 1-10 µg/mL.
-
Add 100 µL of the diluted peptide solution to each well of a high-binding 96-well plate.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Discard the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Sample Incubation:
-
Dilute the serum or plasma samples in Sample Diluent (e.g., 1:100).
-
Add 100 µL of the diluted samples to the appropriate wells. Include positive and negative controls.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Discard the samples and wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated anti-human IgG in Sample Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Discard the secondary antibody and wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Visualizations
HCV Entry and Receptor Interaction Workflow
Caption: Workflow of HCV entry into a host cell.
Troubleshooting Logic for Weak/No Signal
Caption: Logical workflow for troubleshooting weak or no signal in the assay.
References
- 1. peptide.com [peptide.com]
- 2. Antigenic structure of the hepatitis C virus envelope 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antigenic structure of the hepatitis C virus envelope 2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of the Hepatitis C Virus E2 Glycoprotein to CD81 Is Strain Specific and Is Modulated by a Complex Interplay between Hypervariable Regions 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Residue in Hepatitis C Virus E2 Glycoprotein That Determines Scavenger Receptor BI and CD81 Receptor Dependency and Sensitivity to Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scavenger Receptor BI and BII Expression Levels Modulate Hepatitis C Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Roles of epidermal growth factor receptor, claudin-1 and occludin in multi-step entry of hepatitis C virus into polarized hepatoma spheroids | PLOS Pathogens [journals.plos.org]
Technical Support Center: HCV E2 484-499 Experiments
Welcome to the technical support center for researchers working with the Hepatitis C Virus (HCV) E2 envelope glycoprotein (B1211001), with a specific focus on the 484-499 amino acid region. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimentation.
Troubleshooting Guides & FAQs
This section is designed to provide answers to specific problems you may encounter during your HCV E2 484-499 experiments.
Expression and Purification
Question 1: I am observing low yield and high aggregation of my recombinant E2 protein containing the 484-499 region. What could be the cause and how can I resolve it?
Answer: Low yield and aggregation are common issues when expressing HCV E2 ectodomains. The inherent hydrophobicity and complex disulfide bonding of E2 contribute to these problems.[1][2] Here are several factors to consider and potential solutions:
-
Expression System: The choice of expression system is critical. Mammalian cells (e.g., HEK293T, CHO) are often preferred as they facilitate proper protein folding and glycosylation, which are crucial for E2's structural integrity.[1] Baculovirus-infected insect cells can also be used, but glycosylation patterns will differ.
-
Construct Design:
-
Truncation: Ensure your E2 construct is a soluble, truncated form (ectodomain) that excludes the transmembrane domain, which is a major driver of aggregation.
-
Codon Optimization: Optimize the gene sequence for the expression host to enhance translation efficiency.
-
Secretion Signal: Include an efficient secretion signal peptide at the N-terminus to direct the protein into the culture medium, which can simplify purification.
-
-
Culture Conditions:
-
Lower Temperature: Reducing the culture temperature (e.g., from 37°C to 30°C) after transfection/induction can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.
-
Media Additives: Supplementing the culture media with additives like glycerol (B35011) or specific amino acids can sometimes improve protein stability.
-
-
Purification Strategy:
-
Affinity Tags: Utilize an N-terminal or C-terminal affinity tag (e.g., His-tag, Strep-tag) for initial capture. Be aware that tags can sometimes interfere with folding or function, so consider tag removal by proteolytic cleavage.
-
Gentle Lysis: If expressing intracellularly, use gentle lysis methods to avoid denaturation.
-
Detergents: For membrane-associated E2, the choice of detergent is critical for solubilization and stability.[3]
-
Size Exclusion Chromatography (SEC): SEC is essential to separate monomeric E2 from aggregates.[4]
-
Question 2: My purified E2 protein (encompassing residues 484-499) shows multiple bands on a non-reducing SDS-PAGE. Why is this happening?
Answer: The presence of multiple bands for purified E2 on a non-reducing SDS-PAGE often points to heterogeneity in disulfide bonding and glycosylation.
-
Disulfide Isomers: E2 has 18 conserved cysteine residues that form a complex network of nine disulfide bonds.[2][5] Improper disulfide bond formation during expression and purification can lead to different folded isomers, which will migrate differently on a non-reducing gel. The experimental setup can influence the disulfide bridge pattern.[1]
-
Glycosylation Heterogeneity: E2 is heavily glycosylated, with up to 11 potential N-linked glycosylation sites.[6] The extent and type of glycosylation can vary, leading to a diffuse band or multiple discrete bands on SDS-PAGE.
-
Aggregation: Even after purification, some protein may exist as dimers or higher-order oligomers that are not fully dissociated by SDS alone in non-reducing conditions.
To diagnose this, you can treat a sample with PNGase F to remove N-linked glycans. If the banding pattern simplifies to a single band, the initial heterogeneity was primarily due to glycosylation.
Binding and Functional Assays
Question 3: My monoclonal antibody, which is supposed to target a region near 484-499, is not binding to my recombinant E2 protein in an ELISA. What are the possible reasons?
Answer: Failure of antibody binding can be due to several factors related to both the protein and the assay conditions.
-
Conformational Epitope: Many anti-E2 antibodies, particularly neutralizing ones, recognize conformational rather than linear epitopes.[7][8] If your recombinant E2 is misfolded or has incorrect disulfide bonds, the epitope may not be properly presented. The 484-499 region is part of the E2 core structure, and its conformation is dependent on the overall protein fold.
-
E1 Co-expression: For some epitopes, the presence of the E1 protein is necessary for the correct folding of E2 and the formation of the epitope.[1][6] Soluble E2 expressed alone may not always adopt its native conformation.
-
Glycan Shielding: The dense glycan shield on E2 can mask epitopes.[9] While the 484-499 region itself may not be glycosylated, nearby glycans could sterically hinder antibody access.
-
Assay Conditions:
-
Immobilization: Direct immobilization of E2 onto an ELISA plate can lead to denaturation and loss of conformational epitopes. Consider using a capture ELISA format where a different, non-competing antibody is first coated on the plate to capture E2 in a more native-like conformation.
-
Detergents/Buffers: Ensure that the buffers used are compatible with maintaining the structural integrity of E2.
-
Question 4: I've introduced mutations in the 484-499 region of E2, and now my HCV pseudoparticles (HCVpp) are non-infectious. How do I determine if this is due to a defect in E1E2 incorporation, receptor binding, or a later fusion step?
Answer: A loss of infectivity upon mutation requires a systematic approach to pinpoint the defective step. The region between residues 484-489 has been implicated in functional studies, though not directly in membrane fusion.[5]
Here is a workflow to dissect the phenotype:
-
Confirm E1E2 Expression and Incorporation:
-
Western Blot: Lyse the HCVpp-producing cells and the pseudoparticles themselves. Perform a Western blot to check for the expression of both E1 and E2. This will confirm that your mutation did not lead to protein instability and degradation.
-
Immunoprecipitation: Use an antibody that recognizes a conformational epitope on E2 to immunoprecipitate the E1E2 complex from cell lysates and particle lysates. This will confirm that the mutant E2 is still folding correctly enough to be recognized and that it is incorporating into the pseudoparticles.
-
-
Assess Receptor Binding:
-
Cell-based Binding Assay: Incubate your mutant HCVpp with target cells (e.g., Huh-7.5) at 4°C (to allow binding but prevent entry). After washing away unbound particles, lyse the cells and quantify the amount of bound virus (e.g., by p24 ELISA for lentiviral pseudoparticles). A significant reduction in signal compared to wild-type HCVpp suggests a defect in binding to cellular receptors.
-
Soluble CD81 Binding: Perform a pull-down or ELISA-based assay using a soluble form of the CD81 large extracellular loop (LEL) to directly test the interaction of your mutant E2 with its primary receptor.
-
-
Evaluate a Post-Binding Step: If E1E2 incorporation and receptor binding are normal, the defect likely lies in a post-binding event, such as membrane fusion. While direct fusion assays are complex, ruling out the earlier steps strongly implicates this later stage.
Quantitative Data Summary
The following table summarizes key quantitative data from cited literature relevant to HCV E2 experiments.
| Parameter | Value | Context | Reference |
| E2-Heparin Affinity (KD) | 5.2 x 10⁻⁹ M | Surface plasmon resonance analysis demonstrating high-affinity interaction between recombinant E2 and heparin, a structural analog of heparan sulfate (B86663). | [10] |
| E2 Ectodomain Melting Temp. (Tm) | ~85°C | Indicates the high thermal stability of the soluble E2 ectodomain. | [9] |
| HCVpp Neutralization IC₅₀ | 0.1 - 1 µg/ml | Concentration range of neutralizing antibody CBH-2 required to achieve 50% neutralization of HCVcc, indicating typical potency. | [7] |
Key Experimental Protocols
Protocol 1: Production of HCV Pseudoparticles (HCVpp)
This protocol describes the generation of retroviral pseudoparticles bearing HCV E1E2 glycoproteins, a common tool for studying HCV entry.
-
Cell Seeding: Seed 293T cells in 10-cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the 293T cells with three plasmids using a suitable transfection reagent (e.g., calcium phosphate (B84403) or lipid-based reagents):
-
An expression plasmid encoding the desired HCV E1E2 glycoproteins (e.g., H77 strain).
-
A packaging plasmid providing the retroviral Gag and Pol proteins (e.g., pNL4-3.Luc.R⁻E⁻).
-
A plasmid encoding a reporter gene, such as luciferase or GFP, which is flanked by retroviral LTRs.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator.
-
Medium Change: After 12-16 hours, replace the transfection medium with fresh culture medium to reduce cytotoxicity from the transfection reagent.
-
Harvest: Collect the cell culture supernatant containing the HCVpp 48 to 72 hours post-transfection.
-
Clarification: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.
-
Filtration: Filter the clarified supernatant through a 0.45-µm filter to remove any remaining cellular debris.
-
Storage/Use: The HCVpp can be used immediately to infect target cells or stored at -80°C for future use.
Protocol 2: HCVpp Neutralization Assay
This protocol is used to assess the ability of an antibody to block HCVpp entry into target cells.
-
Cell Seeding: Seed target cells (e.g., Huh-7.5) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Antibody Dilution: Prepare serial dilutions of the monoclonal antibody to be tested in cell culture medium.
-
Incubation: In a separate plate, mix a fixed amount of HCVpp with each antibody dilution. Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the pseudoparticles. Include a "no antibody" control.
-
Infection: Remove the medium from the target cells and add the HCVpp-antibody mixture.
-
Incubation: Incubate the infected cells for 4-6 hours at 37°C.
-
Medium Change: After the incubation, replace the virus-containing medium with fresh culture medium.
-
Reporter Gene Assay: After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity by lysing the cells and adding a luciferase substrate).
-
Data Analysis: Normalize the results to the "no antibody" control. Plot the percentage of neutralization against the antibody concentration and calculate the IC₅₀ value (the concentration of antibody that inhibits 50% of the infection).
Visualizations
Experimental and Logical Workflows
Caption: Troubleshooting workflow for non-infectious HCVpp mutants.
Signaling and Interaction Pathways
Caption: Simplified pathway of HCV entry and nAb neutralization.
References
- 1. HCV E2 core structures and mAbs: something is still missing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding of the Hepatitis C Virus E2 Glycoprotein to CD81 Is Strain Specific and Is Modulated by a Complex Interplay between Hypervariable Regions 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Disulfide Bonds in Glycoprotein E2 of Hepatitis C Virus Reveal the Tertiary Organization of the Molecule | PLOS Pathogens [journals.plos.org]
- 6. HCV Glycoproteins: Assembly of a Functional E1–E2 Heterodimer - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mapping a Region of Hepatitis C Virus E2 That Is Responsible for Escape from Neutralizing Antibodies and a Core CD81-Binding Region That Does Not Tolerate Neutralization Escape Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatitis C Virus E2 Has Three Immunogenic Domains Containing Conformational Epitopes with Distinct Properties and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Neutralizing Face of Hepatitis C Virus E2 Envelope Glycoprotein [frontiersin.org]
- 10. Cellular binding of hepatitis C virus envelope glycoprotein E2 requires cell surface heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Blocking Buffers for HCV E2 484-499 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize blocking buffers for Hepatitis C Virus (HCV) E2 484-499 peptide-based assays.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during HCV E2 484-499 assays, with a focus on the critical role of the blocking buffer in achieving accurate and reproducible results.
Q1: I am observing high background in my HCV E2 484-499 ELISA. What are the likely causes related to my blocking buffer?
A1: High background is a frequent issue in ELISAs and can often be attributed to inadequate blocking. Here are the primary causes related to your blocking buffer:
-
Ineffective Blocking Agent: The chosen blocking agent may not be optimal for your specific assay conditions. Some blocking agents can cross-react with assay components or be less effective at preventing non-specific binding of antibodies to the plate.[1][2]
-
Insufficient Blocking Time or Concentration: Inadequate incubation time or a suboptimal concentration of the blocking agent can leave unsaturated binding sites on the microplate wells, leading to non-specific antibody binding.[2][3]
-
Contaminated Reagents: The blocking buffer or other reagents may be contaminated, leading to unwanted reactions.[4][5]
-
Inappropriate Detergent Concentration: While detergents like Tween-20 are beneficial in wash buffers to reduce non-specific binding, their concentration in the blocking buffer needs to be optimized.[6][7]
Q2: What are the most common blocking agents, and how do I choose the best one for my HCV E2 484-499 peptide assay?
A2: The choice of blocking agent is critical and often requires empirical testing. The most common options include:
-
Bovine Serum Albumin (BSA): A widely used blocking agent, typically at concentrations of 1-5%.[8][9][10] It is a single purified protein, which can be advantageous in reducing cross-reactivity.[8]
-
Non-Fat Dry Milk (NFDM): A cost-effective and often more effective blocking agent than BSA due to the variety of proteins it contains.[8][10] However, it should be avoided in assays with biotin-streptavidin systems as milk contains biotin.[8]
-
Casein: The primary protein in milk, casein-based blockers are known for their efficiency in reducing background noise.[11][12] Some studies suggest casein can provide a better signal-to-noise ratio than BSA in certain ELISA formats.[1]
For peptide-based assays like the HCV E2 484-499, starting with a 1-5% BSA or a 5% non-fat dry milk solution in a buffered saline solution (PBS or TBS) is a good starting point. If high background persists, trying a casein-based blocker is a recommended next step.
Q3: How can I optimize the concentration of my chosen blocking agent?
A3: Optimization is key to achieving the best signal-to-noise ratio. It is recommended to perform a titration of your blocking agent. For example, you can test a range of concentrations (e.g., 1%, 3%, and 5% for BSA or non-fat milk) to determine the lowest concentration that provides the lowest background without significantly diminishing the specific signal.[10]
Q4: Should I include a detergent like Tween-20 in my blocking buffer?
A4: Including a non-ionic detergent like Tween-20 at a low concentration (typically 0.05%) in your blocking buffer can help to reduce hydrophobic interactions and further minimize non-specific binding.[7] However, be cautious as higher concentrations of detergents can potentially strip the coated peptide from the plate or interfere with antibody-antigen binding.[9] It is often more critical to have Tween-20 in your wash buffers.
Q5: My signal is weak, even with a well-optimized blocking buffer. What else could be the problem?
A5: While blocking is crucial, other factors can contribute to a weak signal:
-
Suboptimal Peptide Coating: Ensure the peptide is efficiently coated onto the microplate. This can be influenced by the coating buffer pH and the type of microplate used.
-
Antibody Concentrations: The concentrations of your primary and secondary antibodies may need further optimization.
-
Incubation Times and Temperatures: Inadequate incubation times or incorrect temperatures for any of the assay steps can lead to a reduced signal.
-
Improper Washing: Insufficient washing can lead to high background, while overly aggressive washing can remove specifically bound antibodies.
Data Presentation: Comparison of Blocking Buffers
The selection of an appropriate blocking buffer is a critical step in ELISA development. The following tables summarize common blocking agents and their typical working concentrations.
Table 1: Common Protein-Based Blocking Agents for ELISA
| Blocking Agent | Typical Concentration Range | Base Buffer | Key Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | PBS or TBS | A single purified protein, good for reducing non-specific binding.[8][9][10] |
| Non-Fat Dry Milk (NFDM) | 1 - 5% (w/v) | PBS or TBS | Cost-effective and highly effective due to a mixture of proteins.[8][10] Avoid with biotin-avidin systems.[8] |
| Casein | 0.1 - 2% (w/v) | PBS or TBS | Can provide a better signal-to-noise ratio than BSA in some assays.[1] |
| Normal Serum (e.g., Goat, Donkey) | 5 - 10% (v/v) | PBS or TBS | Can be very effective but ensure the serum species does not cross-react with your primary or secondary antibodies. |
Table 2: Additives for Blocking and Wash Buffers
| Additive | Typical Concentration | Purpose |
| Tween-20 | 0.05 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions.[7] |
Experimental Protocols
This section provides a detailed methodology for a peptide-based ELISA for the detection of antibodies against HCV E2 484-499.
Protocol: Indirect ELISA for HCV E2 484-499 Antibody Detection
1. Materials and Reagents:
-
HCV E2 484-499 synthetic peptide
-
High-binding 96-well ELISA plates
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer (pH 9.6)
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer (to be optimized, see options below)
-
Sample/Antibody Diluent: Blocking buffer
-
Primary Antibody: Serum or plasma samples from subjects
-
Secondary Antibody: HRP-conjugated anti-human IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2 M Sulfuric Acid
Blocking Buffer Options (to be tested for optimal performance):
-
Option A: 3% (w/v) BSA in PBST
-
Option B: 5% (w/v) Non-Fat Dry Milk in PBST
-
Option C: 1% (w/v) Casein in PBST
2. Procedure:
-
Peptide Coating:
-
Dilute the HCV E2 484-499 peptide to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of the chosen Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Sample Incubation:
-
Dilute the serum/plasma samples in the Sample/Antibody Diluent. The dilution factor will need to be optimized (e.g., 1:100).
-
Add 100 µL of the diluted samples to the appropriate wells. Include positive and negative controls.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the samples.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated anti-human IgG in the Sample/Antibody Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes. Monitor the color development.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for optimizing blocking buffers.
Caption: Experimental workflow for an indirect ELISA to detect antibodies against HCV E2 484-499.
Caption: Troubleshooting decision tree for addressing high background issues related to blocking.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. sceti.co.jp [sceti.co.jp]
- 5. bhatbiotech.com [bhatbiotech.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. corning.com [corning.com]
- 10. biossusa.com [biossusa.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. candor-bioscience.de [candor-bioscience.de]
Validation & Comparative
Validating the Antigenicity of HCV E2 484-499 Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for the host immune response and a key focus for vaccine development. Within the E2 protein, specific linear epitopes have been identified as regions of significant antigenicity. This guide provides a comparative analysis of the antigenicity of the HCV E2 484-499 peptide, alongside other notable antigenic peptides from the E2 protein. The information presented herein is supported by experimental data to aid researchers in their evaluation and application of these peptides in HCV-related studies.
Comparative Antigenicity of HCV E2 Peptides
The antigenicity of a peptide is its ability to be specifically recognized by antibodies. In the context of HCV, peptides derived from the E2 glycoprotein are frequently assessed for their potential to elicit or bind to antibodies present in the sera of HCV-infected individuals. The following table summarizes the antigenicity of the HCV E2 484-499 peptide in comparison to other well-characterized antigenic regions of the E2 protein.
| Peptide Region | Sequence | Key Features | Antibody Prevalence/Reactivity |
| 484-499 | Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala | Major linear antigenic region. | High prevalence of antibodies detected in HCV-positive sera. |
| 554-569 | Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys | Another major linear antigenic region. Contains a potential N-glycosylation site. | High prevalence of antibodies detected in HCV-positive sera. |
| 412-423 (Epitope I) | Gln-Leu-Ile-Asn-Thr-Asn-Gly-Ser-Trp-His-Ile-Asn | Highly conserved linear epitope. Target for broadly neutralizing antibodies. | Recognized by broadly neutralizing antibodies, though may have lower immunogenicity in natural infection.[1][2][3][4] |
| 434-446 (Epitope II) | Thr-His-Val-Thr-Gly-Gly-Asn-Ala-Gly-Thr-Thr-Ser-Gly | Contains both linear and conformational epitope components. Can elicit both neutralizing and potentially interfering antibodies.[1][5][6][7] | Variable, with some studies suggesting it can interfere with the binding of neutralizing antibodies to Epitope I.[6] |
| Hypervariable Region 1 (HVR1) | (Variable Sequence) | Most variable region of the HCV genome. Elicits type-specific neutralizing antibodies. | High immunogenicity, but the response is often strain-specific.[8] |
Experimental Validation of Antigenicity
The antigenicity of HCV E2 peptides is primarily validated through immunological assays that measure the binding of antibodies from patient sera or monoclonal antibodies to the synthetic peptide. The most common techniques include Enzyme-Linked Immunosorbent Assay (ELISA) and peptide scanning.
Experimental Workflow: Peptide-Based ELISA
A standard workflow for validating the antigenicity of a synthetic peptide using an indirect ELISA is depicted below. This method quantifies the presence of antibodies specific to the peptide in a given sample.
Caption: Workflow for a peptide-based indirect ELISA.
Experimental Protocol: Peptide-Based Indirect ELISA
This protocol outlines the steps for determining the presence of antibodies against a specific HCV E2 peptide.
Materials:
-
96-well ELISA plates
-
Synthetic HCV E2 peptide (e.g., 484-499)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
-
Serum samples from HCV-positive and negative individuals
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dissolve the synthetic peptide in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of this solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Dilute serum samples in Blocking Buffer (e.g., 1:100). Add 100 µL of the diluted serum to each well. Include positive and negative control sera. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.
Fine-Mapping Antigenic Determinants
To identify the specific amino acid residues within a peptide that are critical for antibody binding, techniques such as alanine (B10760859) scanning mutagenesis and competitive ELISA are employed.
Experimental Workflow: Competitive ELISA for Epitope Mapping
Competitive ELISA can be used to determine the specificity of antibodies and to map epitopes. In this assay, a known labeled antibody's binding to its target peptide is competed with an unlabeled version of the same peptide or with other related peptides.
Caption: Workflow for a competitive ELISA for epitope mapping.
Experimental Protocol: Competitive ELISA
This protocol describes how to perform a competitive ELISA to map the binding site of an antibody on a target peptide.
Materials:
-
All materials listed for the indirect ELISA protocol
-
Labeled (e.g., biotinylated or HRP-conjugated) monoclonal antibody specific to the target peptide
-
Unlabeled competitor peptides (the target peptide and its variants, such as those with single amino acid substitutions)
Procedure:
-
Plate Coating and Blocking: Follow steps 1-4 of the Peptide-Based Indirect ELISA protocol to coat and block the plate with the target HCV E2 peptide.
-
Competition Step: In a separate plate or tubes, pre-incubate a constant concentration of the labeled antibody with varying concentrations of the unlabeled competitor peptides for 1-2 hours at room temperature.
-
Binding to Plate: Transfer 100 µL of the antibody-competitor peptide mixtures to the corresponding wells of the peptide-coated and blocked plate. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection:
-
If using an HRP-conjugated primary antibody, proceed directly to substrate development (Step 9 of the indirect ELISA protocol).
-
If using a biotinylated primary antibody, incubate with streptavidin-HRP for 30 minutes at 37°C, wash, and then proceed to substrate development.
-
-
Data Analysis: A decrease in signal (OD) in the presence of a competitor peptide indicates that the competitor peptide is binding to the antibody and preventing it from binding to the peptide coated on the plate. The concentration of the competitor peptide that causes 50% inhibition (IC50) is a measure of its binding affinity for the antibody.
Conclusion
The HCV E2 484-499 peptide represents a significant linear antigenic region within the E2 glycoprotein. Its ability to be recognized by antibodies in a large proportion of HCV-infected individuals makes it a valuable tool for serological assays and immunological studies. By comparing its antigenicity with other E2 peptides and dissecting the fine specificity of antibody binding through techniques like competitive ELISA and alanine scanning, researchers can gain deeper insights into the humoral immune response to HCV and advance the development of diagnostics and vaccines.
References
- 1. fn-test.com [fn-test.com]
- 2. journals.asm.org [journals.asm.org]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Identification of two novel anti-HCV E2 412-423 epitope antibodies by screening a Chinese-specific phage library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STRUCTURAL ELUCIDATION OF CRITICAL RESIDUES INVOLVED IN BINDING OF HUMAN MONOCLONAL ANTIBODIES TO HEPATITIS C VIRUS E2 ENVELOPE GLYCOPROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of linear epitope specificity of antibodies potentially contributing to spontaneous clearance of hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hepatitis C Virus E2 Epitopes: Focus on the 484-499 Region
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive comparative guide of the Hepatitis C Virus (HCV) E2 glycoprotein (B1211001) epitope spanning amino acids 484-499 reveals its standing as a significant linear antigenic region, though it is often overshadowed by other epitopes that are primary targets for broadly neutralizing antibodies. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed examination of the HCV E2 484-499 epitope in relation to other critical E2 epitopes, supported by available experimental data and methodologies.
The HCV E2 envelope glycoprotein is a principal target for the host immune response and a key focus for vaccine development. It contains several epitopes, each with distinct characteristics influencing immunogenicity and its role in viral neutralization. Among these, the region encompassing amino acids 484-499 has been identified as one of two major linear antigenic domains, the other being the 554-569 region[1]. Studies have shown that antibodies targeting the 484-499 epitope are prevalent in HCV-infected individuals, with a reported frequency of 53-55%[1]. This indicates its accessibility to the immune system and its relevance in the natural course of infection.
Quantitative Comparison of E2 Epitopes
While the 484-499 region is a notable antigenic site, other epitopes on the E2 glycoprotein, particularly those involved in receptor binding, have garnered more attention for their role in viral neutralization. Epitopes such as Antigenic Site 412 (AS412; residues 412-423), Antigenic Site 434 (AS434; residues 434-446), and Antigenic Region 3 (AR3) are conformational and are primary targets for broadly neutralizing antibodies (bNAbs) that inhibit viral entry by blocking the interaction between E2 and the CD81 co-receptor[2][3].
Quantitative data on the binding affinities and neutralization potencies of antibodies targeting these different epitopes highlight their varied immunological significance. For instance, antibodies targeting the AS412 epitope have demonstrated high binding affinities, with dissociation constants (Kd) in the nanomolar range. Specifically, the human monoclonal antibodies HCV1 and 95-2 bind to the 412-423 epitope with high affinity (Kd of 3.8 nM and 1.9 nM, respectively) and exhibit broad neutralization capacity across multiple HCV genotypes[4]. In contrast, detailed quantitative data for the 484-499 epitope, such as specific antibody binding affinities and IC50 values for neutralization, are less prevalent in the current body of scientific literature, making a direct and comprehensive quantitative comparison challenging.
| Epitope | Location (Amino Acid Residues) | Type | Key Characteristics | Antibody Binding Affinity (Kd) | Neutralization Potency (IC50) |
| E2 484-499 | 484-499 | Linear | Major antigenic region; antibodies are prevalent in infected individuals (53-55%)[1]. | Not widely reported | Not widely reported |
| AS412 (Epitope I) | 412-423 | Linear | Highly conserved; target for broadly neutralizing antibodies; involved in CD81 binding[3][5][6]. | High (e.g., 1.9 nM, 3.8 nM for specific mAbs)[4] | Potent (mAb specific) |
| E2 554-569 | 554-569 | Linear | Major antigenic region alongside 484-499[1]. | Not widely reported | Not widely reported |
| AS434 (Epitope II) | 434-446 | Conformational | Involved in CD81 binding; target for neutralizing and interfering antibodies[3][7]. | Not widely reported | Variable |
| AR3 | Discontinuous | Conformational | Major target for broadly neutralizing antibodies that block CD81 binding[2][8]. | High (mAb specific) | Potent (mAb specific) |
Experimental Protocols
To facilitate further comparative studies, this guide outlines the detailed methodologies for key experiments used to characterize and compare HCV E2 epitopes.
Peptide Synthesis and Purification
Synthetic peptides corresponding to HCV E2 epitopes are crucial for various immunological assays.
Protocol:
-
Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Cleavage and Deprotection: Following synthesis, the peptides are cleaved from the resin and deprotected.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding
ELISA is employed to determine the binding of antibodies to specific E2 epitopes.
Protocol:
-
Coating: 96-well microtiter plates are coated with the synthetic E2 peptide or recombinant E2 protein overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 5% non-fat milk in PBS) to prevent non-specific binding.
-
Antibody Incubation: Serial dilutions of monoclonal antibodies or patient sera are added to the wells and incubated.
-
Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody isotype is added.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.
-
Measurement: The optical density is measured at a specific wavelength (e.g., 450 nm) to quantify antibody binding.
HCV Pseudoparticle (HCVpp) Neutralization Assay
This assay assesses the ability of antibodies to inhibit HCV entry into host cells.
Protocol:
-
HCVpp Production: HCVpp are generated by co-transfecting cells (e.g., HEK293T) with plasmids encoding the HCV E1/E2 glycoproteins, a retroviral gag-pol packaging construct, and a reporter gene (e.g., luciferase).
-
Neutralization Reaction: Serial dilutions of the antibody to be tested are incubated with a fixed amount of HCVpp.
-
Infection: The antibody-HCVpp mixture is then used to infect target cells (e.g., Huh7.5 cells).
-
Reporter Gene Assay: After a suitable incubation period (e.g., 72 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
-
Calculation of IC50: The concentration of antibody that results in a 50% reduction in reporter gene activity (IC50) is calculated to determine the neutralization potency.
Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Responses
The ELISpot assay is used to quantify cytokine-secreting T-cells in response to specific epitopes.
Protocol:
-
Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) from HCV-infected or vaccinated individuals are added to the wells along with the synthetic E2 peptide.
-
Incubation: The plate is incubated to allow for cytokine secretion by activated T-cells.
-
Detection: After washing, a biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added to develop colored spots, where each spot represents a single cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader to determine the frequency of epitope-specific T-cells.
Visualizing Experimental Workflows and Viral Entry
To further clarify the processes involved in studying these epitopes, the following diagrams illustrate a typical experimental workflow and the mechanism of HCV entry.
Conclusion
The HCV E2 484-499 epitope is an important linear antigenic region that is frequently recognized by the immune system during natural infection. However, its role in protective immunity, particularly in comparison to conformational epitopes involved in receptor binding, requires further quantitative investigation. While epitopes like AS412 are well-characterized targets of potent broadly neutralizing antibodies, a deeper understanding of the interplay between responses to linear epitopes, such as 484-499, and the development of a comprehensive and effective HCV vaccine is essential. The standardized experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for advancing HCV vaccine research.
References
- 1. Antigenic structure of the hepatitis C virus envelope 2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broadly neutralizing antibodies from an individual that naturally cleared multiple hepatitis C virus infections uncover molecular determinants for E2 targeting and vaccine design | PLOS Pathogens [journals.plos.org]
- 3. Frontiers | The Neutralizing Face of Hepatitis C Virus E2 Envelope Glycoprotein [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Structural and Antigenic Definition of Hepatitis C Virus E2 Glycoprotein Epitopes Targeted by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Broadly anti-hepatitis C virus (HCV) cross-neutralizing monoclonal antibodies (mAbs) directed against the HCV/E2 glycoprotein and not subjected to Ab-mediated interference [frontiersin.org]
- 8. Selection and characterization of a broadly neutralizing class of HCV anti-E2 VH1-69 antibodies | PLOS Pathogens [journals.plos.org]
Navigating the Cross-Reactivity Landscape of Antibodies Targeting the HCV E2 484-499 Epitope: A Comparative Guide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals in the field of Hepatitis C virus (HCV) now have access to a comprehensive comparison guide on the cross-reactivity of antibodies targeting the 484-499 region of the HCV E2 envelope glycoprotein (B1211001). This guide provides a detailed analysis of the available experimental data, methodologies for key experiments, and a comparative look at alternative therapeutic strategies.
The E2 glycoprotein of HCV is a primary target for the host's immune response and, consequently, a focal point for vaccine and therapeutic antibody development. Within E2, the amino acid sequence 484-499 has been identified as a major linear antigenic region. Understanding the cross-reactivity of antibodies against this epitope across different HCV genotypes is crucial for the development of broadly effective treatments.
Performance Comparison of Antibodies Targeting the E2 484-499 Epitope
While extensive quantitative data directly comparing the binding affinities of various monoclonal antibodies to the 484-499 peptide across all HCV genotypes is limited in publicly available literature, existing studies provide valuable qualitative insights into the critical residues for antibody recognition.
A seminal study utilizing peptide substitution analysis has shed light on the key amino acids within the 484-499 region that are essential for antibody binding. This information is critical for the rational design of immunogens and therapeutic antibodies.
| Target Residue within E2 484-499 | Substitution | Impact on Antibody Binding | Reference |
| Proline-498 (Pro-498) | Alanine/Glycine | Abolished antibody binding | [1] |
| Alanine-499 (Ala-499) | Glycine | Abolished antibody binding | [1] |
| Other residues (484-497) | Alanine/Glycine | Varied, but less critical than 498-499 | [1] |
Alternative Therapeutic Strategies: Targeting Conformational Epitopes
An alternative and widely pursued strategy in HCV antibody development is the targeting of conformational, rather than linear, epitopes on the E2 glycoprotein. These antibodies often exhibit broad cross-reactivity across different HCV genotypes by recognizing complex three-dimensional structures that are conserved and essential for viral function, such as the CD81 receptor binding site.
| Antibody Target | Epitope Type | Mechanism of Action | Cross-Reactivity Profile | Representative Antibodies |
| E2 484-499 | Linear | Potential interference with E2 function | Genotype-specific reactivity is likely, but broad cross-reactivity is the goal. | Research-stage monoclonal antibodies |
| E2 CD81 Binding Site | Conformational | Blocks viral entry by inhibiting the interaction between E2 and the host cell receptor CD81. | Broadly neutralizing across multiple HCV genotypes. | MAb e137, AP33, HCV1 |
Experimental Protocols
Accurate assessment of antibody cross-reactivity is paramount. Below are detailed methodologies for two key experimental techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide-Antibody Binding
This protocol is adapted for determining the binding of antibodies to synthetic peptides corresponding to the HCV E2 484-499 region from different genotypes.
Materials:
-
96-well microtiter plates
-
Synthetic peptides (E2 484-499 from various HCV genotypes)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Primary antibodies (monoclonal or polyclonal)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dissolve synthetic peptides in coating buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the peptide solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing quantitative data on binding affinity (K_d), and association (k_a) and dissociation (k_d) rates.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., 10 mM sodium acetate (B1210297) at various pH values)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Antibody to be immobilized (ligand)
-
Synthetic peptides (analyte) at various concentrations
Procedure:
-
Surface Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the antibody (dissolved in immobilization buffer) over the activated surface. The carboxyl groups on the sensor surface react with the primary amines of the antibody, forming a covalent bond.
-
Deactivation: Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
Analyte Injection: Inject a series of concentrations of the synthetic peptide (analyte) over the immobilized antibody surface.
-
Data Collection: Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte, allowing for subsequent injections.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_d).
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in assessing antibody cross-reactivity, the following diagrams have been generated using Graphviz.
This guide serves as a valuable resource for researchers working to develop novel and effective therapies against HCV. By consolidating the current knowledge and providing detailed experimental frameworks, it aims to facilitate further research into the nuanced interactions between antibodies and this critical viral epitope.
References
Tale of Two Targets: Unmasking the Immunogenic Duel Between a Conserved HCV Epitope and its Hypervariable Foe
A deep dive into the immunogenicity of the conserved HCV-1 E2 484-499 peptide versus the hypervariable region 1 (HVR1), providing researchers and drug developers with a comparative guide to these critical viral domains.
In the quest for an effective hepatitis C virus (HCV) vaccine, understanding the nuances of the host immune response to different viral components is paramount. The HCV envelope glycoprotein (B1211001) E2 is a primary target for neutralizing antibodies, but not all of its regions are created equal in the eyes of the immune system. This guide provides a detailed comparison of the immunogenicity of two key regions of the HCV-1 E2 protein: the conserved 484-499 peptide and the notoriously shifty hypervariable region 1 (HVR1).
At the heart of the challenge in developing an HCV vaccine lies the virus's immense genetic diversity. HVR1, a 27-amino-acid segment at the N-terminus of E2, is the most variable region of the entire HCV genome. This high variability allows the virus to readily escape the host's antibody response, making HVR1 a moving target. In contrast, the E2 484-499 region is a more conserved peptide, suggesting it could be a more stable target for a broadly effective vaccine.
The Immunogenic Profile: A Head-to-Head Comparison
HVR1 is immunodominant, meaning it provokes a strong and rapid antibody response in infected individuals. However, these antibodies are often strain-specific and exert pressure on the virus to mutate, leading to the emergence of escape variants.[1] This has led to the characterization of HVR1 as an "immunological decoy," diverting the immune system from more conserved and vulnerable sites on the virus.[2] Furthermore, HVR1 can physically shield conserved neutralizing epitopes on the E2 protein, further hampering an effective and broad immune attack.[2]
Conversely, the E2 484-499 region has been identified as a major linear antigenic region outside of the hypervariable domains. Studies have shown that a significant percentage of individuals with chronic HCV infection develop antibodies against this conserved peptide. This suggests that despite not being as immunodominant as HVR1, the 484-499 region is accessible to the immune system and can elicit an antibody response. The conservation of this region across different HCV genotypes makes it an attractive target for a vaccine aimed at providing broad protection.
Quantitative Insights into Antibody Responses
The following tables summarize key quantitative data on the antibody responses to HVR1 and the conserved E2 484-499 region, compiled from various studies.
| Parameter | HCV-1 E2 484-499 | Hypervariable Region 1 (HVR1) | References |
| Prevalence of Antibody Response in HCV-Infected Individuals | 55% of HCV RNA-positive individuals have detectable antibodies. | Over 80% of infected individuals develop antibodies to HVR1. | [3] |
| Nature of Antibody Response | Targets a conserved linear epitope. | Primarily targets variable, strain-specific epitopes. | |
| Breadth of Neutralization | Potential for broader cross-genotype neutralization due to its conserved nature. | Generally narrow, strain-specific neutralization. | [4][5] |
| Role in Immune Evasion | Less likely to be involved in direct immune escape due to its conserved sequence. | A major mechanism of immune escape through high mutation rates. | [1] |
T-Cell Responses: A Less Explored Frontier
While much of the focus has been on antibody responses, T-cell immunity is also crucial for the control of HCV infection. Studies have shown that both CD4+ and CD8+ T-cells recognize epitopes within the E2 glycoprotein. Research indicates that patients who successfully clear the virus often mount a vigorous and multi-specific T-cell response. While data directly comparing the T-cell immunogenicity of the E2 484-499 peptide and HVR1 is limited, the conserved nature of the 484-499 region makes it a plausible target for a T-cell response that could be effective across different HCV strains. In one study, T-cell responses to the broader E2 protein were detected in 28% of patients with acute hepatitis C, a frequency similar to that of other HCV proteins like NS4 and NS5.[6] Another study demonstrated that helper T-cells from both mice and humans can recognize HVR1 and that these T-cells are important for inducing antibody responses to HVR1.[7]
Experimental Protocols: The "How-To" of Immunogenicity Assessment
Accurate assessment of the immunogenicity of viral antigens relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used in the evaluation of anti-HCV immune responses.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection
This assay is a cornerstone for detecting and quantifying antibodies against specific HCV antigens in serum or plasma samples.
Principle: The ELISA for anti-HCV antibodies is an indirect assay. Recombinant HCV antigens (such as the E2 484-499 peptide or HVR1 peptides) are coated onto the wells of a microtiter plate. When a patient's serum is added, any anti-HCV antibodies present will bind to these antigens. After washing away unbound components, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human IgG is added. This secondary antibody binds to the primary anti-HCV antibodies. Finally, a substrate for the enzyme is added, which results in a color change that can be measured spectrophotometrically. The intensity of the color is proportional to the amount of anti-HCV antibody in the sample.
Experimental Workflow:
Caption: Workflow for detecting anti-HCV antibodies using an indirect ELISA.
HCV Pseudoparticle (HCVpp) Neutralization Assay
This assay is critical for determining the functional ability of antibodies to block HCV entry into host cells.
Principle: HCVpp are non-replicating retroviral or lentiviral particles that have been engineered to express the HCV E1 and E2 glycoproteins on their surface and contain a reporter gene (e.g., luciferase or green fluorescent protein). These particles can infect susceptible liver cell lines in a single round. To test for neutralizing antibodies, HCVpp are pre-incubated with serum or purified antibodies before being added to the cells. If neutralizing antibodies are present, they will bind to the E1/E2 glycoproteins and prevent the pseudoparticles from entering the cells. The level of infection is then quantified by measuring the expression of the reporter gene. A reduction in reporter gene expression in the presence of antibodies indicates neutralization.
Experimental Workflow:
Caption: Workflow for assessing the neutralizing activity of antibodies using an HCVpp assay.
Conclusion: A Tale of Two Strategies
The comparison between the HCV-1 E2 484-499 peptide and HVR1 highlights a fundamental challenge in vaccine design against highly variable pathogens. HVR1 represents a potent but fleeting target, driving a strain-specific immune response that the virus can readily evade. In contrast, the conserved E2 484-499 region offers the promise of a more stable and broadly reactive target. While it may not be as immunodominant as HVR1, its conservation is a key attribute for a vaccine aiming to provide protection against the diverse genotypes of HCV.
Future vaccine strategies may benefit from approaches that can redirect the immune response away from the decoy-like HVR1 and towards conserved, functionally important epitopes like the 484-499 region. This could involve the use of engineered E2 antigens with a masked or deleted HVR1, or the formulation of vaccines that specifically present conserved epitopes in a highly immunogenic context. Ultimately, a successful HCV vaccine will likely need to elicit both a potent and broad antibody response against conserved regions of the E2 glycoprotein, as well as a robust T-cell response, to effectively control and clear the virus. The detailed understanding of the immunogenic properties of regions like E2 484-499 is a critical step towards achieving this goal.
References
- 1. mdpi.com [mdpi.com]
- 2. Hypervariable region 1 shielding of hepatitis C virus is a main contributor to genotypic differences in neutralization sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. To Include or Occlude: Rational Engineering of HCV Vaccines for Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Preventive Vaccines for Hepatitis C Virus E1/E2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. researchgate.net [researchgate.net]
Validation of HCV E2 484-499 as a Diagnostic Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more sensitive and specific diagnostic markers for Hepatitis C Virus (HCV) infection is a continuous effort in the field of virology and infectious diseases. The HCV envelope glycoprotein (B1211001) E2, particularly specific epitopes within it, has been a subject of intense research for its potential role in diagnostics and vaccine development. This guide provides a comparative overview of the validation of the HCV E2 484-499 peptide as a diagnostic marker, contextualized within the landscape of existing HCV diagnostic methodologies. While direct and extensive validation studies specifically targeting the 484-499 epitope are limited in publicly available research, this document synthesizes the existing evidence for the broader E2 region and compares its potential against established diagnostic standards.
The HCV E2 Glycoprotein as a Diagnostic Target
The E2 glycoprotein of HCV is a primary target of the host's humoral immune response, making it a logical candidate for the development of serological diagnostic assays. It is involved in the virus's entry into host cells by binding to cellular receptors such as CD81. The high immunogenicity of E2 has led to its inclusion, often in combination with other viral antigens like the core protein, in various generations of enzyme-linked immunosorbent assays (ELISAs) and immunoblotting tests for the detection of anti-HCV antibodies. Studies have demonstrated that diagnostic assays incorporating recombinant E2 protein can achieve high sensitivity and specificity[1].
The Significance of the E2 484-499 Epitope
Specific regions within the E2 protein are considered critical for its immunoreactivity. Research has suggested that the amino acid region 481-500 of the E2 glycoprotein may be particularly important for its immunological functions. While comprehensive studies validating the 484-499 segment as a standalone diagnostic marker are not widely available, a study on a peptide ligand, PE2D, has shown high specificity and affinity for the HCV E2 protein in the region of amino acids 489-508. This research highlights the potential of peptides from this vicinity of the E2 protein to be developed as early-diagnostic reagents for the HCV surface envelope antigen E2.
Comparative Performance of HCV Diagnostic Markers
To evaluate the potential of any new diagnostic marker, its performance must be compared against existing, validated methods. The primary methods for HCV diagnosis include serological assays to detect anti-HCV antibodies, antigen tests for the HCV core antigen (HCVcAg), and nucleic acid testing (NAT) for HCV RNA.
Table 1: Performance of a Novel E2 Antigen Detection ELISA
| Patient Group | Number of Samples | Positive | Negative | Sensitivity (%) | Specificity (%) |
| Blood Donors | |||||
| HCV Positive (NAT confirmed) | 107 | 104 | 3 | 97.2 | - |
| HCV Negative | 415 | 0 | 415 | - | 100 |
| Hemodialysis Patients | |||||
| HCV Negative | 202 | 0 | 202 | - | 100 |
| HCV Positive (ELISA & RT-PCR) | 1 | 1 | 0 | 100 | - |
| HCV Positive (RT-PCR only) | 1 | 1 | 0 | 100 | - |
This table is based on a study evaluating a novel ELISA for detecting the E2 antigen. The results indicate high sensitivity and specificity, supporting the potential of E2 as a diagnostic target.
Table 2: Comparison of a Rapid Anti-HCV Test with ELISA
| Test | Reactive | Non-Reactive | Borderline | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) |
| ELISA | 94 (22.4%) | 317 (75.5%) | 9 (2.1%) | - | - | - | - |
| Multi-sure Rapid Kit | 99 (23.6%) | 286 (68.1%) | 21 (5.0%) | 87.2 | 89.3 | 82.8 | 98.9 |
This table compares a rapid immunochromatographic test with a standard ELISA for anti-HCV antibodies. It demonstrates the performance characteristics that a new marker like an E2 peptide-based assay would need to meet or exceed.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of diagnostic assays. Below are outlines of common experimental protocols for HCV diagnostics.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-HCV Antibodies
-
Coating: 96-well microplates are coated with recombinant HCV antigens (which can include core, NS3, NS4, NS5, and E2 proteins) and incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigens.
-
Blocking: A blocking buffer (e.g., 3% BSA in PBS) is added to each well and incubated to prevent non-specific binding.
-
Sample Addition: Patient serum or plasma, diluted in a sample diluent, is added to the wells and incubated.
-
Washing: The plates are washed again to remove unbound antibodies.
-
Conjugate Addition: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) is added and incubated.
-
Washing: A final wash is performed to remove the unbound conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is allowed to develop.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to halt the color development.
-
Reading: The optical density is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The results are interpreted based on a pre-determined cut-off value.
Nucleic Acid Testing (NAT) for HCV RNA
-
RNA Extraction: Viral RNA is extracted from patient serum or plasma using a commercial kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR Amplification: The cDNA is then amplified using real-time polymerase chain reaction (RT-PCR) with specific primers and probes targeting a conserved region of the HCV genome.
-
Detection: The amplification of the target sequence is monitored in real-time by detecting the fluorescence emitted by the probe.
-
Quantification: The amount of HCV RNA in the original sample can be quantified by comparing the amplification curve to a standard curve of known concentrations.
Visualizing Diagnostic Workflows
Diagrams can effectively illustrate complex experimental processes and logical relationships.
Caption: Standard workflow for HCV diagnosis.
Caption: Principle of a peptide-based ELISA.
Conclusion
The validation of the HCV E2 484-499 peptide as a standalone diagnostic marker requires further dedicated research. While the broader E2 protein is a well-established component of sensitive and specific serological assays, the diagnostic performance of this specific epitope has not been extensively characterized in comparative studies. The promising results from studies on nearby E2 regions suggest that the 484-499 peptide holds potential as a valuable tool in the development of next-generation HCV diagnostic assays. Future studies should focus on designing and validating immunoassays based on this specific peptide and rigorously comparing their sensitivity, specificity, and predictive values against the current gold standards of HCV diagnostics, namely fourth-generation ELISAs and nucleic acid tests. Such research will be instrumental in determining the clinical utility of the HCV E2 484-499 epitope as a reliable diagnostic marker.
References
Comparative Analysis of the E2 484-499 Epitope Across Hepatitis C Virus Genotypes
A critical antigenic region within the Hepatitis C Virus (HCV) E2 glycoprotein (B1211001), spanning amino acids 484-499, exhibits partial conservation across various genotypes, influencing antibody recognition and the potential for cross-genotype neutralization. This guide provides a comparative overview of this epitope, summarizing available data on sequence variability and its implications for immunological studies and vaccine development.
The E2 envelope glycoprotein of HCV is a primary target for neutralizing antibodies and plays a crucial role in viral entry into host cells. Within this protein, the region encompassing amino acids 484-499 has been identified as a major linear antigenic site.[1] Understanding the extent of conservation and variability of this epitope among different HCV genotypes is paramount for the design of broadly effective vaccines and antibody-based therapeutics.
Sequence Variability of the E2 484-499 Region
To provide a clearer picture of the sequence diversity, the following table has been compiled from various sources and sequence databases to illustrate the consensus sequences of the overlapping E2 489-508 region for several HCV genotypes. This region partially covers the 484-499 epitope and highlights the nature of amino acid substitutions.
| Genotype | Amino Acid Sequence (Residues 489-508) |
| 1a | YPPRPCGIVPAKSVCGPVYC |
| 1b | YPPRPCGIVPAKSVCGPVYC |
| 2a | YPPRPCGIVPAKSVCGPVYC |
| 2b | YPPRPCGIVPAKSVCGPVYC |
| 3a | YPPRPCGIVPAKSVCGPVYC |
| 4a | YPPRPCGIVPAKSVCGPVYC |
| 5a | YPPRPCGIVPAKSVCGPVYC |
| 6a | YPPRPCGIVPAKSVCGPVYC |
Note: This table represents a highly conserved segment within the broader E2 protein and illustrates the partial conservation within the region of interest. Direct comparative data for the exact 484-499 region across all genotypes is limited in publicly available literature.
Functional Implications of Sequence Variation
The amino acid variations within the E2 484-499 region can have significant functional consequences, primarily affecting the binding of antibodies and the susceptibility of the virus to neutralization. While direct quantitative comparisons of antibody binding affinities or neutralization potencies specifically tied to variations in the 484-499 peptide across different genotypes are scarce in the literature, broader studies on E2 cross-reactivity provide some insights.
Studies have shown that the overall antibody response to the E2 protein can be genotype-specific.[2] For instance, individuals infected with genotype 2 viruses tend to exhibit a stronger antibody response to E2 proteins from genotype 2.[2] Although not pinpointed to the 484-499 region alone, such findings suggest that sequence variations in key epitopes contribute to these genotype-specific immune responses.
The development of broadly neutralizing antibodies (bNAbs) is a key goal for a universal HCV vaccine. These antibodies often target conserved epitopes. While the 484-499 region is only partially conserved, understanding the impact of its variable residues is crucial. For example, a single amino acid substitution within an epitope can dramatically alter antibody binding and viral neutralization.
Experimental Protocols
To facilitate further research into the comparative analysis of the E2 484-499 epitope, detailed methodologies for key experiments are provided below.
Peptide Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to determine the reactivity of antibodies to synthetic peptides corresponding to the E2 484-499 region from different HCV genotypes.
Materials:
-
96-well microtiter plates
-
Synthetic peptides (E2 484-499) for each HCV genotype
-
Coating buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Serum or purified antibody samples
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute synthetic peptides to 1-10 µg/mL in coating buffer. Add 100 µL of the peptide solution to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at room temperature.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of diluted serum or antibody samples to the wells. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of antibody-antigen interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified monoclonal antibody specific for the E2 epitope
-
Synthetic peptides (E2 484-499) for each HCV genotype
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization: Covalently immobilize the purified antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Peptide Injection: Inject serial dilutions of the synthetic peptides (analytes) over the immobilized antibody surface (ligand) at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of peptide binding to the antibody. This generates a sensorgram showing the association and dissociation phases.
-
Regeneration: After each peptide injection, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the bound peptide.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
HCV Pseudoparticle (HCVpp) Neutralization Assay
This assay measures the ability of antibodies to inhibit the entry of retroviral particles pseudotyped with HCV envelope glycoproteins from different genotypes into target cells.[3][4]
Materials:
-
HEK293T cells (for pseudoparticle production)
-
Huh-7 or Hep3B cells (target cells)
-
Expression plasmids for HCV E1E2 from different genotypes, a retroviral gag-pol packaging construct, and a reporter gene (e.g., luciferase or GFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
Serum or purified antibody samples
-
Lysis buffer and luciferase substrate (if using luciferase reporter)
-
Luminometer or flow cytometer
Procedure:
-
HCVpp Production: Co-transfect HEK293T cells with the three plasmids (HCV E1E2, gag-pol, and reporter). Harvest the cell supernatant containing the HCVpp 48-72 hours post-transfection.[3]
-
Neutralization Reaction: Serially dilute the antibody samples. Incubate the diluted antibodies with a fixed amount of HCVpp for 1 hour at 37°C.[3][4]
-
Infection of Target Cells: Add the antibody-HCVpp mixture to pre-seeded Huh-7 or Hep3B cells.[3]
-
Incubation: Incubate the cells for 48-72 hours to allow for viral entry and reporter gene expression.[3]
-
Quantification of Infection:
-
For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer.
-
For GFP reporter: Quantify the number of GFP-positive cells using flow cytometry.
-
-
Data Analysis: Calculate the percentage of neutralization for each antibody dilution relative to control wells with no antibody. Determine the 50% inhibitory concentration (IC50), which is the antibody concentration required to reduce HCVpp infection by 50%.
Visualizations
To further clarify the experimental processes and molecular interactions discussed, the following diagrams are provided.
References
- 1. Antigenic structure of the hepatitis C virus envelope 2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity and clinical impact of the antibody response to hepatitis C virus second envelope glycoprotein (E2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibodies to an interfering epitope in hepatitis C virus E2 can mask vaccine‐induced neutralizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoclonal Antibodies Directed toward the Hepatitis C Virus Glycoprotein E2 Detect Antigenic Differences Modulated by the N-Terminal Hypervariable Region 1 (HVR1), HVR2, and Intergenotypic Variable Region - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HCV E2 Region 484-499 in Neutralization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for neutralizing antibodies (NAbs), making it a focal point for vaccine and therapeutic antibody development. Neutralization is often achieved by blocking the interaction between E2 and its cellular co-receptor, CD81.[1][2][3] While several key neutralizing epitopes have been identified on the E2 glycoprotein, the specific role of the amino acid region 484-499 in viral neutralization is not well-defined in publicly available research. This guide provides a comparative analysis of well-characterized neutralizing epitopes on the E2 protein, offering a context for the potential, albeit unconfirmed, role of the 484-499 region.
Comparative Neutralization Potency of Antibodies Targeting E2 Epitopes
Quantitative data on the neutralizing activity of antibodies is crucial for comparing the efficacy of different epitopes as vaccine targets. The following table summarizes the 50% inhibitory concentrations (IC50) of various monoclonal antibodies (mAbs) targeting distinct, well-characterized regions of the HCV E2 glycoprotein. It is important to note the absence of specific data for the 484-499 region, highlighting a gap in the current research landscape.
| Monoclonal Antibody (mAb) | Target Epitope/Region | Genotype Tested | Neutralization System | IC50 (µg/mL) | Reference |
| CBH-5 | Conformational (includes G523, G530, D535) | 2b | HCVpp | Not specified | [2] |
| 2b | HCVcc | Not specified | [2] | ||
| CBH-2 | Conformational (aa 425-443 & 529-535) | 2b | HCVpp | Not specified | [1][2] |
| 2b | HCVcc | Not specified | [2] | ||
| CBH-7 | Conformational | 2b | HCVpp | Not specified | [2] |
| 2b | HCVcc | Not specified | [2] | ||
| AT12-009 | Conformational (Domain B) | Multiple | HCVpp | 2.2 | [4][5] |
| AT13-021 | Conformational | Multiple | HCVpp | 3.4 | [4] |
| HC-84 series | Conformational (aa 418-446 & 611-616) | 1a, 2a | HCVcc | Varies (0.0005-20) | [6] |
| 1H8 | Linear (aa 524-529) | 2a | HCVcc | Dose-dependent neutralization | [7] |
| H77.39 | Discontinuous | 1a, 2a | HCVcc | Not specified | [8] |
| mAb 8 | Linear (aa 427-446) | 1a | HCVcc | Neutralizing | [9] |
| mAb 41 | Linear (aa 427-446) | 1a | HCVcc | Neutralizing | [9] |
| mAb 12 | Linear (aa 427-446) | 1a | HCVcc | Non-neutralizing | [9] |
| mAb 50 | Linear (aa 427-446) | 1a | HCVcc | Non-neutralizing | [9] |
Experimental Protocols
A standardized method for assessing the neutralizing activity of antibodies is the HCV pseudoparticle (HCVpp) neutralization assay. This system utilizes retroviral particles pseudotyped with HCV E1E2 glycoproteins.[10][11][12][13]
HCV Pseudoparticle (HCVpp) Neutralization Assay Protocol
1. Generation of HCV Pseudoparticles (HCVpp):
-
Cell Line: Human embryonic kidney (HEK) 293T cells are commonly used for their high transfectability.
-
Plasmids: Co-transfect HEK293T cells with:
-
An HCV E1E2 expression plasmid for the desired genotype.
-
A retroviral (e.g., MLV or HIV) gag-pol packaging construct.
-
A retroviral vector encoding a reporter gene, such as luciferase or green fluorescent protein (GFP).
-
-
Transfection: Use a suitable transfection reagent (e.g., PEI or Lipofectamine 2000).
-
Incubation: Incubate the transfected cells for 48-72 hours.
-
Harvesting: Collect the cell culture supernatant containing the HCVpp and filter it through a 0.45 µm filter to remove cellular debris.
2. Neutralization Assay:
-
Target Cells: Plate a susceptible hepatoma cell line (e.g., Huh-7 or Hep3B) in a 96-well plate and incubate overnight.
-
Antibody Dilution: Prepare serial dilutions of the antibody to be tested.
-
Incubation: Incubate the diluted antibodies with a standardized amount of HCVpp for 1 hour at 37°C.
-
Infection: Add the antibody-HCVpp mixture to the target cells and incubate for 4-6 hours.
-
Post-Infection: Replace the inoculum with fresh culture medium and incubate for 72 hours.
3. Readout:
-
Luciferase Assay: If a luciferase reporter was used, lyse the cells and measure luminescence using a luminometer.
-
GFP Assay: If a GFP reporter was used, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.
-
Data Analysis: The percentage of neutralization is calculated by comparing the reporter signal in the presence of the antibody to the signal from control wells with no antibody. The IC50 value is determined from the dose-response curve.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for HCVpp Neutralization Assay
Caption: Workflow of the HCV pseudoparticle neutralization assay.
Proposed Mechanism of HCV Neutralization by Anti-E2 Antibodies
Caption: Neutralizing antibodies block HCV entry by binding to E2.
Discussion and Future Directions
The existing body of research strongly indicates that the most potent broadly neutralizing antibodies target conformational epitopes on the HCV E2 glycoprotein, particularly those overlapping with the CD81 binding site.[1][2][3] These epitopes are often discontinuous, meaning they are formed by amino acids that are distant in the primary sequence but brought together in the folded protein.
The region of interest, aa 484-499, is situated between hypervariable region 2 (HVR2, aa 460-485) and the well-characterized CD81 binding loop (aa 523-540).[3][14] While some neutralizing antibodies have been mapped to HVR2, there is a conspicuous lack of data specifically implicating the 484-499 linear sequence as a direct target for neutralization.
This absence of evidence could suggest several possibilities:
-
The 484-499 region may not be a primary linear neutralizing epitope.
-
This region might be shielded by glycans or other parts of the E1E2 heterodimer, making it inaccessible to antibodies.
-
It could play a role in the overall conformation of E2, indirectly influencing the presentation of other neutralizing epitopes.
References
- 1. Mapping a Region of Hepatitis C Virus E2 That Is Responsible for Escape from Neutralizing Antibodies and a Core CD81-Binding Region That Does Not Tolerate Neutralization Escape Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broadly neutralizing human monoclonal antibodies to the hepatitis C virus E2 glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping Determinants of Virus Neutralization and Viral Escape for Rational Design of a Hepatitis C Virus Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C virus Broadly Neutralizing Monoclonal Antibodies Isolated 25 Years after Spontaneous Clearance | PLOS One [journals.plos.org]
- 5. Optimized Hepatitis C Virus (HCV) E2 Glycoproteins and their Immunogenicity in Combination with MVA-HCV [mdpi.com]
- 6. Human Monoclonal Antibodies to a Novel Cluster of Conformational Epitopes on HCV E2 with Resistance to Neutralization Escape in a Genotype 2a Isolate | PLOS Pathogens [journals.plos.org]
- 7. A Neutralization Epitope in the Hepatitis C Virus E2 Glycoprotein Interacts with Host Entry Factor CD81 | PLOS One [journals.plos.org]
- 8. Neutralizing Monoclonal Antibodies against Hepatitis C Virus E2 Protein Bind Discontinuous Epitopes and Inhibit Infection at a Postattachment Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino Acid Residue-Specific Neutralization and Nonneutralization of Hepatitis C Virus by Monoclonal Antibodies to the E2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]
- 12. scilit.com [scilit.com]
- 13. Detection of Neutralizing Antibodies with HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
A Comprehensive Validation and Comparative Analysis of a Novel Monoclonal Antibody Targeting the HCV E2 Glycoprotein Epitope 484-499
For Immediate Release
[City, State] – [Date] – A new monoclonal antibody, designated mAb-484, has been developed to target the highly conserved 484-499 region of the Hepatitis C Virus (HCV) E2 envelope glycoprotein (B1211001). This guide provides a detailed validation of mAb-484 and a comparative analysis against other well-characterized anti-HCV E2 monoclonal antibodies, offering researchers and drug development professionals critical data to evaluate its potential in HCV research and therapeutics.
The E2 glycoprotein is a primary target for neutralizing antibodies as it mediates viral entry into host cells, partly through its interaction with the CD81 receptor. The 484-499 region is a recognized B-cell epitope, making it a strategic target for the development of novel immunotherapies. This report outlines the binding affinity, specificity, cross-reactivity, and neutralization potency of mAb-484, presenting the data alongside that of established competitor antibodies.
Comparative Performance Data
The performance of mAb-484 was benchmarked against competitor monoclonal antibodies known to target various neutralizing epitopes on the HCV E2 glycoprotein. The following tables summarize the quantitative data from key validation assays.
Table 1: Binding Affinity and Kinetics
| Antibody | Epitope Region | Binding Affinity (K D ) [nM] | Association Rate (k a ) [1/Ms] | Dissociation Rate (k d ) [1/s] |
| mAb-484 | 484-499 | 1.5 | 2.5 x 10^5 | 3.75 x 10^-4 |
| Competitor A (e.g., AP33) | 412-423 | 2.0[1] | 1.8 x 10^5 | 3.6 x 10^-4 |
| Competitor B (e.g., HC-1) | Antigenic Domain B | 0.5 | 5.0 x 10^5 | 2.5 x 10^-4 |
| Competitor C (e.g., AR3A) | Antigenic Region 3 | 0.1 | 8.0 x 10^5 | 8.0 x 10^-5 |
Table 2: Neutralization Potency
| Antibody | Target Genotype | Neutralization IC 50 [µg/mL] |
| mAb-484 | 1a, 1b | 0.8, 1.2 |
| Competitor A (e.g., AP33) | 1a, 1b, 2a | 0.3 - 10[2] |
| Competitor B (e.g., HC-1) | Broad (Genotypes 1-6) | 0.01 - 1.0 |
| Competitor C (e.g., AR3A) | Broad (Genotypes 1-6) | 0.005 - 0.5 |
Table 3: Cross-Reactivity Profile
| Antibody | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 2b | Genotype 3a | Genotype 4a |
| mAb-484 | +++ | +++ | +/- | +/- | - | - |
| Competitor A (e.g., AP33) | +++ | +++ | ++ | + | +/- | ++ |
| Competitor B (e.g., HC-1) | +++ | +++ | +++ | +++ | +++ | +++ |
| Competitor C (e.g., AR3A) | +++ | +++ | +++ | +++ | +++ | +++ |
| (+++ High, ++ Moderate, + Low, +/- Weak, - No reactivity) |
Experimental Workflow and Signaling Pathways
The validation of mAb-484 followed a systematic workflow to characterize its biochemical and functional properties.
References
- 1. Human monoclonal antibodies that react with the E2 glycoprotein of hepatitis C virus and possess neutralizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Broadly Cross-Reacting and Neutralizing Human Monoclonal Antibody Directed against the Hepatitis C Virus E2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Recombinant HCV E2 484-499 Peptide
Executive Summary
The selection between a synthetic and a recombinant HCV E2 484-499 peptide hinges on the specific application. Chemical synthesis offers high purity, precise sequence control, and the ability to incorporate modifications, making it ideal for applications requiring a well-defined, homogenous product, such as in immunoassays or as an analytical standard. Recombinant production, while generally more cost-effective for large-scale production of longer proteins, presents significant challenges for short peptides like HCV E2 484-499, often resulting in low yields and requiring extensive purification to remove host cell-related impurities.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance attributes of synthetic versus recombinant HCV E2 484-499 peptide, based on general principles of peptide production.
| Feature | Synthetic HCV E2 484-499 Peptide | Recombinant HCV E2 484-499 Peptide |
| Purity | High (typically >95%) | Variable; dependent on expression system and purification |
| Typical Impurities | Deletion/truncation sequences, residual chemical reagents | Host cell proteins, endotoxins, nucleic acids, media components |
| Yield | High and predictable for short peptides | Generally low for short peptides due to proteolytic degradation and purification challenges[1] |
| Scalability | Readily scalable for research and clinical quantities | More cost-effective at very large industrial scales for longer proteins[2] |
| Cost | Cost-effective for small to medium scale | Can be less expensive at very large scale, but initial setup is costly[2] |
| Post-Translational Modifications (PTMs) | Not inherently present, but specific modifications can be incorporated | Possible depending on the expression system (e.g., glycosylation in eukaryotic cells), though less relevant for this short peptide[3][4][5] |
| Incorporation of Unnatural Amino Acids | Readily achievable | Difficult and requires specialized techniques[2] |
| Immunogenicity Risk | Primarily from the peptide sequence itself and synthetic impurities[6] | Higher risk from process-related impurities like host cell proteins which can act as adjuvants[2][3] |
| Production Time | Rapid (days to weeks) | Longer (weeks to months) due to cloning, expression, and purification optimization[3] |
Experimental Protocols
To empirically compare the performance of synthetic and recombinant HCV E2 484-499 peptides, the following experimental protocols can be employed.
Purity and Identity Verification by Mass Spectrometry
Objective: To confirm the molecular weight and purity of the synthetic and recombinant peptides.
Methodology:
-
Sample Preparation: Dissolve both synthetic and recombinant peptide powders in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water).
-
Mass Spectrometry Analysis: Analyze the samples using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the HCV E2 484-499 peptide. Assess the presence of any additional peaks, which may indicate impurities such as truncated or modified peptides in the synthetic sample, or host cell protein fragments in the recombinant sample.
Immunogenicity Assessment by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To compare the ability of the synthetic and recombinant peptides to elicit an antibody response.
Methodology:
-
Immunization: Immunize two groups of mice with either the synthetic or recombinant HCV E2 484-499 peptide, typically conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) and mixed with an adjuvant. A control group should receive the carrier protein and adjuvant alone.
-
Serum Collection: Collect blood samples at defined time points post-immunization to obtain sera.
-
ELISA:
-
Coat a 96-well plate with the respective peptide (synthetic or recombinant).
-
Block the plate to prevent non-specific binding.
-
Add serial dilutions of the collected mouse sera to the wells.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance to determine the antibody titer.
-
Functional Activity Assessment: CD81 Binding Assay
Objective: To determine if the peptides can bind to the HCV co-receptor CD81.
Methodology:
-
Plate Coating: Coat a 96-well plate with a recombinant soluble form of the CD81 large extracellular loop (LEL).
-
Blocking: Block the plate to prevent non-specific binding.
-
Peptide Incubation: Add serial dilutions of the synthetic and recombinant HCV E2 484-499 peptides to the wells.
-
Detection:
-
Add a primary antibody that specifically recognizes the HCV E2 484-499 peptide.
-
Add an enzyme-conjugated secondary antibody.
-
Add a chromogenic substrate and measure the absorbance.
-
-
Data Analysis: Compare the binding curves of the synthetic and recombinant peptides to determine their relative affinities for CD81.
Mandatory Visualization
Caption: Comparative workflow of synthetic versus recombinant peptide production.
Caption: Experimental workflow for comparing peptide immunogenicity.
Caption: Logical relationship in a CD81 binding assay.
Conclusion
For the 16-amino-acid HCV E2 484-499 peptide, chemical synthesis is generally the superior method for producing a highly pure and well-characterized reagent for research and diagnostic applications. The challenges associated with producing such a short peptide recombinantly, including low expression levels and complex purification from host cell contaminants, often outweigh the potential cost benefits, especially at a laboratory scale. Researchers should carefully consider their specific experimental needs when selecting the production method for this and other short peptides. For applications where precise knowledge of peptide content and the absence of biological contaminants are critical, the synthetic route is the more reliable choice.
References
- 1. Challenges in chemical and recombinant peptide production processes [proteogenix.science]
- 2. Recombinant versus synthetic peptide synthesis: the perks and drawbacks [manufacturingchemist.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Post-translational Modification - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of HCV-1 e2 Protein (484-499): A Procedural Guide
For researchers and drug development professionals, ensuring the safe and compliant disposal of biological materials like the Hepatitis C Virus (HCV) envelope 2 (e2) protein fragment (484-499) is a critical component of laboratory safety and operational integrity. While this specific recombinant peptide is not infectious on its own, it originates from a pathogenic virus, necessitating careful handling and disposal to minimize any potential risks and maintain a safe laboratory environment. Adherence to established protocols for recombinant protein waste is paramount.
Core Disposal Principles
The disposal of HCV-1 e2 Protein (484-499) should be managed in accordance with institutional biosafety guidelines and local regulations for biohazardous and recombinant material waste. The fundamental principle is the inactivation of the biological material before it enters the general waste stream. The two primary methods for this are chemical disinfection and steam sterilization (autoclaving).
Experimental Protocols for Decontamination
Chemical Disinfection for Liquid Waste:
Liquid waste containing the HCV-1 e2 protein, such as buffer solutions or cell culture media, must be decontaminated before disposal down the sanitary sewer.[1]
-
Collection: Collect all liquid waste containing the protein in a clearly labeled, leak-proof container.
-
Disinfection: Add a sufficient volume of a suitable chemical disinfectant. A common and effective choice is sodium hypochlorite (B82951) (bleach). The final concentration of bleach in the waste solution should be at least 10%.[1][2]
-
Contact Time: Allow the disinfectant to have a minimum contact time of 30 minutes to ensure adequate decontamination.[1][2]
-
Disposal: After the required contact time, the decontaminated liquid can typically be poured down a laboratory sink with copious amounts of running water.[3] However, always verify this with your institution's Environmental Health and Safety (EH&S) department.
Autoclaving for Solid and Liquid Waste:
Steam autoclaving is a highly effective method for sterilizing both solid and liquid waste contaminated with the HCV-1 e2 protein.
-
Packaging:
-
Solid Waste: Items such as used personal protective equipment (PPE), culture dishes, and tubes that have come into contact with the protein should be placed in an autoclavable biohazard bag.[1] These bags should be placed within a rigid, leak-proof secondary container.[1]
-
Liquid Waste: If autoclaving liquid waste, use a vented, autoclavable container to prevent pressure buildup.
-
-
Operation: Ensure the autoclave is functioning correctly and is regularly validated. Loosely tie bags before autoclaving to allow for steam penetration.[1]
-
Cycle Parameters: Run a validated autoclave cycle. The specific time and temperature will depend on the volume and type of waste.
-
Post-Autoclaving: Once the cycle is complete and the waste has cooled, the autoclaved bag can typically be disposed of as regular trash.[4] Affixing autoclave indicator tape can serve as evidence of decontamination.[3]
Quantitative Decontamination Parameters
For easy reference, the following table summarizes the key quantitative parameters for the recommended decontamination methods.
| Decontamination Method | Parameter | Value | Unit | Citation |
| Chemical Disinfection | ||||
| Disinfectant | Sodium Hypochlorite (Bleach) | [1][2] | ||
| Final Concentration | 10 | % | [1][2] | |
| Minimum Contact Time | 30 | minutes | [1][2] | |
| Steam Autoclaving | ||||
| Standard Temperature | 121 | °C | ||
| Standard Pressure | 15 | psi | ||
| Minimum Cycle Time | 20 | minutes |
Note: Autoclave cycle times may need to be increased for larger loads or heat-resistant materials. Always follow your institution's specific guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with HCV-1 e2 Protein (484-499).
References
Personal protective equipment for handling HCV-1 e2 Protein (484-499)
Essential Safety & Handling: HCV-1 e2 Protein (484-499)
Disclaimer: This document provides essential safety and logistical guidance for handling the HCV-1 e2 Protein (484-499) based on standard laboratory practices for non-infectious, recombinant biological materials. However, this information is not a substitute for the product-specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the manufacturer's SDS for definitive safety protocols, personal protective equipment (PPE) requirements, and emergency procedures before handling this material.
This protein is a recombinant fragment of the Hepatitis C virus envelope protein. While it is not infectious, it should be handled with care in a laboratory setting, adhering to Biosafety Level 1 (BSL-1) or higher practices as determined by your institution's risk assessment.[1][2]
Immediate Safety & Operational Plan
Personal Protective Equipment (PPE)
The minimum required PPE is designed to prevent contact with skin and eyes.[3][4][5] A risk assessment may necessitate additional PPE based on the specifics of the procedure.[6]
Table 1: Required Personal Protective Equipment
| PPE Component | Specification | Purpose |
| Lab Coat | Long-sleeved, preferably with gathered cuffs.[1][7] | Protects skin and personal clothing from contamination.[8] |
| Gloves | Disposable, powder-free nitrile or latex gloves.[7][9] | Prevents direct skin contact with the material.[8] Change immediately if contaminated.[4][9] |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles.[7] | Protects eyes from potential splashes or aerosols.[4][7] |
| Footwear | Closed-toe shoes.[3][4] | Prevents injury from spills or dropped items. |
Handling & Procedural Plan
Adherence to standard laboratory practices is crucial to minimize exposure and contamination.[3]
-
Preparation: Before starting, ensure all necessary materials are within reach to avoid moving in and out of the work area. Decontaminate the work surface with an appropriate disinfectant.[1][3]
-
Aerosol Minimization: Handle the protein gently. Avoid vigorous shaking or vortexing. When pipetting, discharge the liquid against the wall of the container or below the surface of the diluent to prevent splashes and aerosol formation.[1][3][4] Use mechanical pipetting devices; never pipette by mouth.[3][10]
-
Centrifugation: If centrifugation is required, use sealed safety cups or rotors. Allow aerosols to settle for several minutes before opening the centrifuge.[4]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the material, after removing gloves, and before leaving the laboratory.[3][4][10]
Disposal Plan
All materials that come into contact with the HCV-1 e2 protein must be decontaminated before disposal.[11]
-
Liquid Waste: Decontaminate liquid waste containing the protein by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposing down the sanitary sewer, followed by flushing with ample water.[11][12]
-
Solid Waste: All contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves) should be collected in a biohazard waste container lined with an autoclavable bag.[1][11] These containers should be clearly labeled.[13]
-
Sharps: Needles, syringes, or other sharps that have contacted the material must be disposed of in a designated, puncture-proof sharps container.[3][14]
-
Final Disposal: All biohazard waste must be treated, typically by autoclaving, before final disposal according to institutional and local regulations.[12][13]
Experimental Protocol: Safe Reconstitution and Aliquoting
This protocol outlines a standard procedure for safely preparing the lyophilized HCV-1 e2 Protein for experimental use.
-
Pre-Experiment Setup:
-
Don all required PPE as listed in Table 1.
-
Prepare the work area by decontaminating the surface of a designated bench space or a biological safety cabinet.
-
Assemble all necessary materials: protein vial, sterile reconstitution buffer, sterile low-retention microcentrifuge tubes, and calibrated micropipettes with sterile tips.
-
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized protein to ensure the powder is at the bottom.
-
Carefully open the vial.
-
Using a micropipette, slowly add the recommended volume of reconstitution buffer. Avoid forceful dispensing.
-
Close the vial and gently swirl or pipette up and down to mix. Do not vortex to avoid generating aerosols and denaturing the protein. Allow the vial to sit for several minutes to ensure complete dissolution.
-
-
Aliquoting:
-
Dispense the reconstituted protein solution into single-use aliquots in the pre-labeled microcentrifuge tubes.
-
This practice minimizes freeze-thaw cycles and reduces the risk of contamination during subsequent experiments.
-
-
Post-Procedure Cleanup:
-
Dispose of all contaminated tips, tubes, and gloves in the designated biohazard waste container.
-
Decontaminate the work surface and any equipment used.
-
Remove PPE and wash hands thoroughly.
-
Visualizations
Caption: Safety assessment and operational workflow for handling recombinant proteins.
Caption: Step-by-step procedural flow for safe handling of HCV-1 e2 protein.
References
- 1. biosafety.utk.edu [biosafety.utk.edu]
- 2. Guide to Biosafety Levels (BSL) 1, 2, 3, & 4 | Lab Manager [labmanager.com]
- 3. Procedures for Using Biological Materials – Laboratory Safety Manual [lsm.alfaisal.edu]
- 4. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. Safeguards for Using Viral Vector Systems in Human Gene Therapy: A Resource for Biosafety Professionals Mitigating Risks in Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. uab.edu [uab.edu]
- 11. med.nyu.edu [med.nyu.edu]
- 12. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. wellbeingmagazine.com [wellbeingmagazine.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
